molecular formula C6H11FO4 B11916302 F-Peg2-cooh

F-Peg2-cooh

Numéro de catalogue: B11916302
Poids moléculaire: 166.15 g/mol
Clé InChI: GABLVLHZUWMWFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

F-Peg2-cooh is a useful research compound. Its molecular formula is C6H11FO4 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H11FO4

Poids moléculaire

166.15 g/mol

Nom IUPAC

2-[2-(2-fluoroethoxy)ethoxy]acetic acid

InChI

InChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)

Clé InChI

GABLVLHZUWMWFE-UHFFFAOYSA-N

SMILES canonique

C(COCC(=O)O)OCCF

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG2-CH2COOH, a key building block in modern bioconjugation and drug development. This bifunctional linker, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, plays a pivotal role in the synthesis of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Identification

Fmoc-NH-PEG2-CH2COOH is characterized by a central hydrophilic diethylene glycol (PEG2) spacer, which imparts favorable solubility characteristics. One terminus of the molecule is a carboxylic acid (-COOH), while the other is a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, allowing for its removal under mild conditions to expose the amine for subsequent conjugation.

Systematic Name: 2-(2-(2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy)ethoxy)acetic acid

Common Synonyms: Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA

CAS Number: 166108-71-0

Molecular Formula: C₂₁H₂₃NO₆

Molecular Weight: 385.42 g/mol

Physicochemical Properties

The physicochemical properties of Fmoc-NH-PEG2-CH2COOH are crucial for its handling, storage, and application in various synthetic protocols. The presence of the PEG spacer enhances its solubility in a range of solvents.

PropertyValueReference
Appearance White to off-white crystalline powder[1][2]
Melting Point 90-92 °C[1]
Boiling Point 631.4 ± 45.0 °C at 760 mmHg[1][2]
Density 1.3 ± 0.1 g/cm³[1][2]
pKa 3.40 ± 0.10 (Predicted)[1]
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]
Storage Conditions Store at -15°C to -20°C, under inert atmosphere[2][3][4]

Commercial Supplier Specifications

Fmoc-NH-PEG2-CH2COOH is commercially available from various suppliers. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.

SupplierPurityReference
GL Biochem (Shanghai) Ltd.98.0%[2]
DC Chemicals Limited98.0%[2]
ShangHai DC Chemicals Co.,Ltd.98.9%[5]
Chem-Impex≥ 99% (HPLC)[6]
ChemScene≥97%[7]
Creative Biolabs>97.0%[3]
Carl ROTH≥99,5 %[8]

Experimental Protocols

Synthesis of Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

A common synthetic route to Fmoc-AEEA involves the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by chain extension and oxidation. A representative patent describes a method involving the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis and subsequent reaction with Fmoc-OSu. The final product is then purified by crystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG2-CH2COOH is widely used as a hydrophilic linker in SPPS to improve the solubility and pharmacokinetic properties of peptides.[3][9]

Protocol for Incorporating Fmoc-AEEA into a Peptide Sequence:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 10 minutes.[11]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Activation: Activate the carboxylic acid of Fmoc-NH-PEG2-CH2COOH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.[11]

  • Coupling: Add the activated Fmoc-AEEA solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids to elongate the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[10]

High-Performance Liquid Chromatography (HPLC) Purification

Purification of the crude peptide containing the Fmoc-AEEA linker is typically performed by reverse-phase HPLC (RP-HPLC).

General HPLC Protocol:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time period is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the desired peptide peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Applications and Workflows

Fmoc-NH-PEG2-CH2COOH is a versatile tool in the development of complex therapeutics and research probes. Its bifunctional nature allows it to act as a bridge between different molecular entities.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-AEEA can be incorporated as a spacer to improve the solubility and pharmacokinetic profile of synthetic peptides.[3]

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Wash1 Wash Deprotection->Wash1 Coupling2 Coupling Wash1->Coupling2 Fmoc_AEEA Fmoc-AEEA-OH Fmoc_AEEA->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Wash2 Wash Deprotection2->Wash2 Coupling3 Coupling Wash2->Coupling3 Next_AA Next Fmoc-AA Next_AA->Coupling3 Cleavage Cleavage from Resin (TFA) Coupling3->Cleavage Purified_Peptide Purified Peptide with AEEA Linker Cleavage->Purified_Peptide

Caption: Workflow for incorporating Fmoc-AEEA in SPPS.

Antibody-Drug Conjugates (ADCs)

Fmoc-AEEA serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the stability, solubility, and efficacy of the ADC.[5][12][13]

ADC_Synthesis cluster_linker Linker-Drug Synthesis Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Drug Cytotoxic Drug Activation Linker Activation & Fmoc Deprotection Drug->Activation Fmoc_AEEA Fmoc-AEEA Linker Fmoc_AEEA->Activation Activation->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: General workflow for ADC synthesis using Fmoc-AEEA.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC technology, Fmoc-AEEA can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the ternary complex formation and subsequent target protein degradation.[12][13]

PROTAC_Development Target_Ligand Target Protein Binding Ligand PROTAC_Assembly PROTAC Assembly Target_Ligand->PROTAC_Assembly E3_Ligand E3 Ligase Binding Ligand E3_Ligand->PROTAC_Assembly Fmoc_AEEA Fmoc-AEEA based Linker Synthesis Fmoc_AEEA->PROTAC_Assembly Purification Purification PROTAC_Assembly->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Role of Fmoc-AEEA in PROTAC development.

References

The Crucial Role of F-Peg2-COOH in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides an in-depth technical examination of the role of a specific PEG linker building block, Fmoc-NH-PEG2-COOH (referred to hereafter as F-Peg2-COOH), in the design and function of PROTACs.

The Core Function of the PEG Linker

The linker component of a PROTAC is far from a passive spacer; it actively modulates the molecule's physicochemical and pharmacological properties. PEG linkers, characterized by their repeating ethylene (B1197577) glycol units, offer a unique combination of flexibility and hydrophilicity.[1] This is particularly advantageous in PROTAC design, where the conjugation of two often large and hydrophobic ligands can result in molecules with poor solubility and limited cell permeability, a challenge often referred to as falling "beyond the Rule of Five".[2][3]

The this compound building block provides a short, flexible, and hydrophilic two-unit PEG chain. Its key contributions to PROTAC design are:

  • Enhanced Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[1] This is crucial for improving formulation, bioavailability, and overall drug-like properties.

  • Modulated Cell Permeability : The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG can be a barrier to passive diffusion across the lipophilic cell membrane, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to cellular uptake.[1] The optimal length of the PEG linker must be determined empirically for each PROTAC system.

  • Optimal Ternary Complex Formation : The length and flexibility of the linker are paramount for achieving a productive ternary complex geometry.[4] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding modes and instability. The defined length of the PEG2 linker provides a specific spatial arrangement that can be systematically compared against other linker lengths (e.g., PEG4, PEG6) to find the optimal distance for efficient ubiquitination.[5]

This compound in PROTAC Synthesis

This compound is a versatile building block for PROTAC synthesis. The "F" refers to the Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the amine, while the "COOH" represents the terminal carboxylic acid. This bifunctional nature allows for sequential, controlled conjugation reactions.

Typically, the carboxylic acid end is first coupled to an amine-containing warhead (POI ligand) or E3 ligase ligand using standard amide bond formation chemistry. Following this, the Fmoc group is removed under basic conditions to expose the free amine, which is then coupled to the carboxylic acid of the second ligand, completing the PROTAC synthesis.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The choice of linker length and composition has a profound impact on these parameters. The following tables summarize representative data from the literature, comparing the performance of PROTACs with varying linker types and lengths, including those with PEG motifs.

Table 1: Impact of Linker Length on Degradation of Tank-Binding Kinase 1 (TBK1) [5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation observed-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs [2][4]

PROTACE3 Ligase RecruitedLinker CompositionCell LineDC50Dmax
MZ1 VHLPEG-basedH661, H8388 nM, 23 nMComplete at 100 nM
ARV-825 CRBNPEG-basedBurkitt's Lymphoma< 1 nMNot Reported
dBET6 CRBNPEG-basedH661>5 µM (with 1-2 PEG units)-
dBET6 CRBNPEG-basedH661<0.5 µM (with 0, 4-5 PEG units)-

Note: The data in these tables are compiled from different studies and are intended to be illustrative of the principles of linker optimization. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for the key experimental procedures.

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes a general two-step process for synthesizing a PROTAC using this compound.

Step 1: Coupling of this compound to the First Ligand (Ligand-A-NH2)

  • Reagents and Materials :

    • Ligand-A-NH2 (E3 ligase ligand or POI warhead with an amine handle)

    • Fmoc-NH-PEG2-COOH

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Organic base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure :

    • Dissolve Fmoc-NH-PEG2-COOH (1.0 eq), the coupling reagent (1.1 eq), and the organic base (2.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add Ligand-A-NH2 (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the intermediate product (Fmoc-NH-PEG2-Ligand-A) by flash column chromatography.

Step 2: Fmoc Deprotection and Coupling to the Second Ligand (Ligand-B-COOH)

  • Reagents and Materials :

    • Fmoc-NH-PEG2-Ligand-A (from Step 1)

    • 20% Piperidine (B6355638) in DMF

    • Ligand-B-COOH (the second ligand with a carboxylic acid handle)

    • Coupling reagents and solvent as in Step 1.

  • Procedure :

    • Dissolve the purified intermediate from Step 1 in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes to remove the Fmoc group. Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine. The resulting crude amine (H2N-PEG2-Ligand-A) is often used directly in the next step.

    • In a separate flask, pre-activate Ligand-B-COOH (1.0 eq) with a coupling reagent (1.1 eq) and an organic base (2.0 eq) in an anhydrous solvent for 15-30 minutes.

    • Add the crude amine dissolved in a minimal amount of anhydrous solvent to the activated Ligand-B-COOH solution.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Work up and purify the final PROTAC product as described in Step 1. Final purification is often achieved using preparative HPLC.

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials :

    • Cell line of interest

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure :

    • Cell Treatment : Plate cells at an appropriate density in multi-well plates. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

    • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer on ice.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Transfer : Denature the protein lysates with Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

    • Immunoblotting :

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection and Analysis :

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Re-probe the membrane with the loading control antibody.

      • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of PROTAC design and evaluation.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI Target Protein (POI) POI->Ternary_Complex PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination PolyUb_POI->Proteasome Recognition Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Design 1. Design PROTAC (Warhead, Linker, E3 Ligand) Synth 2. Chemical Synthesis (e.g., using this compound) Design->Synth Purify 3. Purification & Characterization (HPLC, LC-MS, NMR) Synth->Purify Cell_Treat 4. Cell Treatment (Dose Response) Purify->Cell_Treat Test Compound Lysis 5. Cell Lysis & Protein Quantification Cell_Treat->Lysis WB 6. Western Blot Lysis->WB Data_Analysis 7. Data Analysis (DC50, Dmax) WB->Data_Analysis Data_Analysis->Design Iterative Optimization Linker_Logic cluster_properties Physicochemical Properties cluster_biological Biological Activity Linker Linker Choice (e.g., this compound) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary Ternary Complex Formation & Stability Linker->Ternary Overall Overall PROTAC Effectiveness Solubility->Overall Permeability->Overall Degradation Degradation Efficacy (DC50, Dmax) Ternary->Degradation Degradation->Overall

References

Introduction to Heterobifunctional Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are specialized chemical tools essential for the precise covalent linkage of two different molecular entities.[1] These linkers are characterized by a flexible, water-soluble polyethylene glycol chain with distinct reactive functional groups at each terminus.[1][2] This dual-reactivity allows for the sequential and controlled conjugation of different molecules, such as a therapeutic drug to a targeting antibody, making them indispensable in the fields of drug delivery, diagnostics, and proteomics.[2][3]

The PEG component is not merely a spacer; it imparts several highly beneficial properties to the resulting bioconjugate. These include enhanced hydrophilicity, improved stability in biological fluids, a longer circulation half-life, and reduced immunogenicity.[1][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and steric hindrance.[2][]

Core Properties and Advantages

The integration of a PEG spacer into bioconjugation strategies confers multiple advantages that address common challenges in drug development.[6]

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs or proteins in aqueous environments, reducing the risk of aggregation.[2][7] This property is crucial for the formulation and delivery of many therapeutic agents. The PEG chain also forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation.[8]

  • Reduced Immunogenicity and Antigenicity : PEGylation, the process of attaching PEG chains, can mask the epitopes of a protein or drug, preventing its recognition by the immune system.[2][4] This "stealth" effect reduces the potential for an immune response and subsequent rapid clearance of the therapeutic agent.[2]

  • Improved Pharmacokinetics : By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life in the bloodstream.[8][9] This allows for less frequent dosing and sustained therapeutic effect.

  • Precise Spatiotemporal Control : The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules.[6] This is critical in applications like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where optimal spacing is necessary for biological function.[6]

  • Biocompatibility : PEG is a non-toxic and biocompatible polymer that is approved by the FDA for various biomedical applications, ensuring the safety of the final conjugate.[6][9][10]

G cluster_main Advantages of Heterobifunctional PEG Linkers main Heterobifunctional PEG Linker prop1 Enhanced Solubility main->prop1 prop2 Improved Pharmacokinetics main->prop2 prop3 Reduced Immunogenicity main->prop3 prop4 Precise Spatial Control main->prop4 prop5 Enhanced Stability main->prop5

Caption: Core advantages conferred by heterobifunctional PEG linkers in bioconjugation.

Types of Heterobifunctional PEG Linkers

The versatility of these linkers stems from the wide array of reactive functional groups that can be placed at their termini. The choice of functional groups is dictated by the available reactive sites on the target molecules (e.g., primary amines on lysine (B10760008) residues or sulfhydryl groups on cysteine residues).[1][11]

Data Presentation: Common Functional Groups and Their Targets
Functional GroupTarget MoietyResulting BondTypical Reaction pH
Amine-Reactive
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.0 - 9.0[12][13]
Thiol-Reactive
Maleimide (B117702)Sulfhydryl (-SH)Thioether6.5 - 7.5[12][13]
Orthopyridyl Disulfide (OPSS)Sulfhydryl (-SH)Disulfide (Cleavable)4.0 - 5.0
Bioorthogonal Groups
Azide (B81097) (-N₃)Alkyne or Cyclooctyne (DBCO)TriazolePhysiological pH
AlkyneAzide (-N₃)TriazolePhysiological pH
Carboxyl-Reactive
Amine (-NH₂)Carboxylic Acid (-COOH)Amide (with activator)4.5 - 5.5
Carbonyl-Reactive
HydrazideAldehyde / KetoneHydrazone4.0 - 6.0

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in designing advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and PROTACs.[6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] The linker is a critical component that connects the drug payload to the antibody. Heterobifunctional PEG linkers are ideal for this application as they:

  • Improve the solubility and stability of the ADC, preventing aggregation, even with a high drug-to-antibody ratio (DAR).[6]

  • Enable site-specific conjugation, leading to more homogeneous and well-defined ADC products.[2]

  • Provide sufficient spacing between the antibody and the drug, minimizing interference with the antibody's ability to bind to its target antigen.[2][14]

G cluster_adc Structure of an Antibody-Drug Conjugate (ADC) Antibody Targeting Antibody (e.g., Monoclonal Ab) Linker Heterobifunctional PEG Linker Antibody->Linker Conjugation Site (e.g., Lysine) Drug Cytotoxic Drug (Payload) Linker->Drug Conjugation Site (e.g., Thiol)

Caption: Schematic of an ADC using a heterobifunctional PEG linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[6] A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The PEG linker in a PROTAC is crucial for providing the necessary length and flexibility to allow the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing protein degradation.[6][15]

Quantitative Data Summary

The physical properties of heterobifunctional PEG linkers can be precisely tailored by varying the number of ethylene (B1197577) glycol units.

Data Presentation: Representative Heterobifunctional PEG Linkers
Linker TypeFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG₄-MaleimideNHS EsterMaleimide513.4825.7
NHS-PEG₈-MaleimideNHS EsterMaleimide689.7039.5
NHS-PEG₁₂-MaleimideNHS EsterMaleimide865.9153.3
Azide-PEG₄-NHS EsterAzideNHS Ester416.4024.3
DBCO-PEG₄-NHS EsterDBCONHS Ester694.7324.3
Amine-PEG₄-Carboxylic AcidAmineCarboxylic Acid237.2717.6

Note: Data are representative and may vary slightly between manufacturers.

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: Two-Step Amine-to-Thiol Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule containing a free sulfhydryl group (Molecule-SH).[1][13]

Materials:

  • NHS-Ester-PEGn-Maleimide linker (e.g., SM(PEG)n)

  • Protein-NH₂ (e.g., an antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Molecule-SH (e.g., a thiol-containing peptide or drug)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Linker Stock Solution:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.[12][16]

    • Immediately prepare a 10-20 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[12] Use this solution promptly.

  • Step 1: Reaction of Linker with Protein-NH₂:

    • Dissolve the Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.

    • Add the linker stock solution to the protein solution to achieve a 10- to 20-fold molar excess of linker over the protein.[13]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Purification of Maleimide-Activated Protein:

    • Remove the excess, unreacted linker immediately using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2). This step is crucial to prevent hydrolysis of the maleimide group.

  • Step 2: Reaction with Molecule-SH:

    • Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) or dialysis, to remove any unreacted Molecule-SH and other reaction byproducts.

G cluster_workflow Workflow: Two-Step Amine-to-Thiol Conjugation start Protein-NH₂ step1 1. React with NHS-PEG-Maleimide start->step1 intermediate Maleimide-Activated Protein (Intermediate) step1->intermediate purify1 2. Purify (Remove excess linker) intermediate->purify1 step2 3. React with Molecule-SH purify1->step2 end Final Conjugate (Protein-S-Linker-NH-Protein) step2->end purify2 4. Final Purification end->purify2

Caption: Experimental workflow for a two-step protein conjugation reaction.

Protocol 2: Strain-Promoted Alkyne-Azide "Click Chemistry" using DBCO-PEG-NHS Ester

This protocol describes the conjugation of a protein (labeled with DBCO) to an azide-containing molecule.[1]

Materials:

  • DBCO-PEGn-NHS Ester linker

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Azide-containing molecule

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Prepare Linker Stock Solution:

    • Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.[1]

  • Step 1: Labeling Protein-NH₂ with DBCO:

    • To the protein solution (1-5 mg/mL in PBS, pH 7.4-8.0), add the linker stock solution to achieve a 5- to 10-fold molar excess.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding a small amount of Quenching Buffer to react with any unreacted NHS ester.[1]

  • Purification of DBCO-Labeled Protein:

    • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[1]

  • Step 2: Click Reaction with Azide Molecule:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.[1]

    • The reaction is typically complete within 1-4 hours at room temperature but can be left overnight at 4°C. No catalyst is required.

  • Final Purification:

    • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[1]

Characterization of PEGylated Conjugates

After synthesis, it is critical to characterize the conjugate to confirm successful PEGylation, determine purity, and assess stability.[17]

TechniquePurposeInformation Obtained
SDS-PAGE Purity AssessmentVisual confirmation of increased molecular weight compared to the unconjugated protein.
Size Exclusion Chromatography (SEC) Purity & AggregationSeparation of the conjugate from unreacted components; detection of aggregates.
Mass Spectrometry (MALDI-TOF, LC-MS) Identity & HeterogeneityPrecise mass determination of the conjugate, confirmation of PEG attachment, and assessment of the degree of PEGylation (e.g., number of PEG chains per protein).[18][19]
Peptide Mapping Site of ConjugationIdentification of the specific amino acid residues where the PEG linker is attached after enzymatic digestion of the protein.[20]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the field of bioconjugation.[6] Their ability to improve the physicochemical and pharmacokinetic properties of therapeutic molecules makes them fundamental components in the development of next-generation drugs, including ADCs and PROTACs.[2][6] The continued innovation in linker chemistry, including the development of cleavable and multi-arm PEG linkers, promises to further expand their applications and impact on medicine and research.[20][21]

References

An In-depth Technical Guide on Folate-PEG-COOH Applications in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Folate-Polyethylene Glycol-Carboxylic acid (Folate-PEG-COOH) in targeted drug delivery systems. By leveraging the overexpression of folate receptors on the surface of many cancer cells, Folate-PEG-COOH serves as a critical targeting ligand, enabling the selective delivery of therapeutic payloads to tumor tissues while minimizing off-target effects. This document details the underlying biological mechanisms, experimental methodologies, and key quantitative data to facilitate the design and development of novel folate-targeted nanomedicines.

Core Principles of Folate-Targeted Drug Delivery

Folate, an essential B vitamin, is crucial for cell growth and division. Its cellular uptake is primarily mediated by the folate receptor (FR), a glycosylphosphatidylinositol (GPI)-anchored protein.[1][2] Many cancer cells, particularly those of epithelial origin, exhibit a significant upregulation of FR expression to meet their increased demand for folate during rapid proliferation.[3][4] This differential expression between cancerous and healthy tissues provides a molecular basis for targeted therapy.[5]

Folate-PEG-COOH is a heterobifunctional linker that capitalizes on this biological feature. It consists of three key components:

  • Folic Acid: The targeting moiety that binds with high affinity to the folate receptor.[6]

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer spacer that enhances the solubility, stability, and circulation half-life of the drug delivery system while reducing immunogenicity.[7][8]

  • Carboxylic Acid (-COOH): A reactive functional group that allows for the covalent conjugation of the linker to various drug molecules or nanocarriers.[9][10]

The general mechanism of action involves the binding of the folate-conjugated nanocarrier to the folate receptor on the cancer cell surface, followed by internalization via receptor-mediated endocytosis.[11][12] Once inside the cell, the therapeutic payload is released, exerting its cytotoxic effect.

Quantitative Data on Folate-PEG-COOH Based Nanoparticles

The physicochemical properties of folate-targeted nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies on drug-loaded nanoparticles functionalized with Folate-PEG-COOH.

Nanoparticle SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-FAGenistein125.41 ± 3.11---[13]
Zein-FAPaclitaxel189.0 ± 2.5Negative--[14]
DOX-hyd-PEG-FADoxorubicin----[15]
PAMAM Dendrimer-PEG-FA5-Fluorouracil--~31-[16]
DPLA-co-PEG-FALetrozole241.3---[17]

Table 1: Physicochemical Characterization of Folate-Targeted Nanoparticles

Cell LineNanoparticle SystemDrugIC50 (µg/mL) of Targeted NPIC50 (µg/mL) of Non-Targeted NPIC50 (µg/mL) of Free DrugReference
SKOV-3 (Ovarian Cancer)PLGA-PEG-FAGenistein11.9823.43 (PLGA-PEG)51.48[13]
MCF-7 (Breast Cancer)SLN-PEG4000-FAPaclitaxel331.29 nM--[18]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles

Experimental Protocols

This section provides detailed methodologies for the synthesis of Folate-PEG-COOH and the formulation of targeted nanoparticles.

3.1. Synthesis of Folate-PEG-COOH

This protocol describes a common method for synthesizing Folate-PEG-COOH via carbodiimide (B86325) chemistry.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Carboxylic Acid (NH2-PEG-COOH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Acetone (B3395972)

  • Dialysis membrane (MWCO 1000 Da)

  • Deionized water

Procedure:

  • Activation of Folic Acid: Dissolve Folic Acid (1.5 g), DCC (0.65 g), and NHS (1 g) in anhydrous DMSO (20 mL).[14]

  • Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere with constant stirring.[14]

  • Conjugation to PEG: In a separate flask, dissolve NH2-PEG-COOH (0.65 g) in anhydrous DMSO (5 mL).[14]

  • Add the NH2-PEG-COOH solution to the activated folic acid mixture.[14]

  • Let the conjugation reaction proceed for 5 hours at room temperature under a nitrogen atmosphere.[14]

  • Purification:

    • Precipitate the product by adding acetone (45 mL).[19]

    • Centrifuge the mixture to collect the precipitate.[19]

    • Redissolve the precipitate in a minimal amount of DMSO and dialyze against deionized water for 48 hours using a dialysis membrane (MWCO 1000 Da) to remove unreacted reagents.[19]

  • Lyophilization: Freeze-dry the purified solution to obtain Folate-PEG-COOH as a yellowish powder.[19]

  • Characterization: Confirm the synthesis and purity using FTIR, 1H NMR, and UV-Vis spectroscopy.[14][19]

3.2. Formulation of Folate-Targeted Nanoparticles

This protocol outlines the nanoprecipitation method for formulating drug-loaded, folate-targeted nanoparticles.

Materials:

  • Folate-PEG-PLGA copolymer (or other suitable polymer)

  • Drug of choice (e.g., Paclitaxel)

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the Folate-PEG-PLGA copolymer and the therapeutic drug in the chosen organic solvent.[13]

  • Nanoprecipitation: Add the organic phase dropwise into deionized water under constant stirring. The volume ratio of the organic to the aqueous phase should be optimized for desired particle size.

  • Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step multiple times to remove any unencapsulated drug and excess reagents.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in folate-targeted drug delivery.

Folate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-NP Folate-PEG- Nanoparticle FR Folate Receptor (FRα) Folate-PEG-NP->FR Binding GPI GPI Anchor FR->GPI Endosome Early Endosome FR->Endosome Receptor-Mediated Endocytosis JAK_STAT JAK/STAT Pathway FR->JAK_STAT Signaling Cascade ERK ERK Pathway FR->ERK Signaling Cascade Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Release Lysosome->Drug Acidic pH Trigger Nucleus Nucleus Drug->Nucleus Therapeutic Action Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation ERK->Proliferation Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation S1 Synthesis of Folate-PEG-COOH S2 Nanoparticle Formulation S1->S2 S3 Drug Loading S2->S3 C1 Physicochemical (Size, Zeta, etc.) S3->C1 C2 Drug Release Kinetics S3->C2 E1 In Vitro Cellular Uptake C1->E1 E2 In Vitro Cytotoxicity Assay C2->E2 E1->E2 E3 In Vivo Antitumor Efficacy E2->E3

References

An In-depth Technical Guide to Peptide Modification with F-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and techniques for utilizing F-PEG2-COOH in peptide modification. This compound is a heterobifunctional linker composed of a short, discrete polyethylene (B3416737) glycol (PEG) chain (n=2) flanked by a fluorine atom and a terminal carboxylic acid. This reagent is instrumental in the fields of bioconjugation and drug development for enhancing the therapeutic properties of peptides. The incorporation of a PEG linker can improve a peptide's solubility, stability, and pharmacokinetic profile.[1] This guide will detail the chemical basis of this compound reactivity, provide step-by-step experimental protocols, present quantitative data for reaction optimization, and illustrate relevant workflows and biological pathways.

Core Concepts of this compound in Peptide Modification

This compound serves as a valuable tool for introducing a hydrophilic spacer into peptide structures. The key to its utility lies in the terminal carboxylic acid (-COOH) group, which can be chemically activated to form a stable amide bond with primary amine groups present on a peptide.[2] These primary amines are typically found at the N-terminus of the peptide or on the side chain of lysine (B10760008) residues.

The modification process, often referred to as PEGylation, offers several advantages for therapeutic peptides:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, thereby extending its circulation half-life in the body.[3]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenicity.[4]

  • Increased Stability: PEGylation can protect the peptide from proteolytic degradation by sterically hindering the approach of proteases.[3]

The fluorine atom on the this compound molecule can be utilized for various purposes, including as a label for ¹⁹F NMR spectroscopy or to subtly modulate the electronic properties of the linker.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in modifying a peptide with this compound, from the initial coupling reaction to the final characterization of the conjugate.

Activation of this compound and Coupling to a Peptide

The carboxylic acid of this compound must be activated to facilitate its reaction with the primary amines of the peptide. A common and efficient method for this activation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Materials:

  • This compound

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply (optional, for sensitive peptides)

Procedure:

  • Preparation: Ensure all glassware is dry and, if necessary, the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent side reactions with moisture.

  • Dissolution of Reagents:

    • Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) and HATU (1.45 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equivalents) to the this compound and HATU solution. Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the peptide solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by analytical RP-HPLC or LC-MS.

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris buffer.

Purification of the this compound Modified Peptide

Purification of the PEGylated peptide from unreacted starting materials and side products is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude reaction mixture containing the this compound modified peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA and filter it through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at a different retention time than the unmodified peptide.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired this compound modified peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization of the this compound Modified Peptide

The successful modification of the peptide with this compound should be confirmed by mass spectrometry.

Materials:

  • Purified this compound modified peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix (for MALDI-TOF) and solvents

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the modified peptide.

    • Calculate the expected molecular weight of the this compound modified peptide. The molecular weight of this compound is 166.15 g/mol . The conjugation reaction involves the formation of an amide bond with the loss of one molecule of water (18.02 g/mol ). Therefore, the expected mass increase upon modification is 148.13 Da.

    • Compare the observed molecular weight with the calculated molecular weight to confirm the successful conjugation.

Quantitative Data

The efficiency of peptide modification reactions can be influenced by various factors including the stoichiometry of reagents, reaction time, and the nature of the peptide itself. The following table summarizes representative quantitative data for the modification of peptides with carboxyl-containing molecules, illustrating the high efficiency achievable under optimized conditions.

PeptideModifying AgentCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
HER2 pepFITC–CBT-DIPEADMF188[5]
c[RGDyK(C)]FITC–CBT-DIPEADMF182[5]

Note: The data presented is for a similar coupling strategy involving a carboxylic acid-containing fluorescent dye and a peptide. While not specific to this compound, it demonstrates the high yields attainable with optimized protocols.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of an this compound modified peptide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization peptide Peptide coupling Coupling Reaction peptide->coupling fpeg This compound activation Activation (HATU, DIPEA, DMF) fpeg->activation activation->coupling rphplc RP-HPLC coupling->rphplc Crude Product fractions Fraction Collection rphplc->fractions lyophilization Lyophilization fractions->lyophilization Pure Fractions ms Mass Spectrometry lyophilization->ms final_product Pure this compound Modified Peptide ms->final_product

Caption: Workflow for this compound Peptide Modification.

Signaling Pathway Example: Modulation of GPCR Signaling

PEGylation can alter the way a peptide interacts with its receptor, potentially leading to biased signaling. For example, modification of a peptide agonist for a G protein-coupled receptor (GPCR) can influence its ability to recruit G proteins versus β-arrestins, thereby biasing the downstream signaling pathway.

The diagram below illustrates a hypothetical scenario where an unmodified peptide agonist activates both G protein-dependent and β-arrestin-dependent signaling pathways, while the this compound modified version shows a bias towards G protein signaling due to steric hindrance of the PEG moiety interfering with β-arrestin recruitment.

gpcr_signaling cluster_membrane Cell Membrane cluster_g_protein_pathway G Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway gpcr GPCR g_protein G Protein Activation gpcr->g_protein Activation arrestin β-Arrestin Recruitment gpcr->arrestin Recruitment unmodified_peptide Unmodified Peptide unmodified_peptide->gpcr unmodified_peptide->g_protein Strong Activation unmodified_peptide->arrestin Strong Activation fpeg_peptide This compound Modified Peptide fpeg_peptide->gpcr fpeg_peptide->g_protein Biased Activation fpeg_peptide->arrestin Weak/Blocked Activation downstream_g Downstream Signaling (e.g., cAMP production) g_protein->downstream_g internalization Receptor Internalization & Desensitization arrestin->internalization

Caption: Biased GPCR signaling by a PEGylated peptide.

Conclusion

This compound is a versatile and effective reagent for the modification of peptides. The protocols and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement PEGylation strategies. Careful optimization of reaction conditions, coupled with robust purification and characterization techniques, is essential for obtaining high-quality this compound modified peptides with enhanced therapeutic potential. The ability of PEGylation to modulate the biological activity of peptides, as exemplified by biased GPCR signaling, highlights the importance of this technique in modern drug design and discovery.

References

A Comprehensive Technical Guide to F-PEG2-COOH for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of F-PEG2-COOH, a heterobifunctional linker, and its application in the surface functionalization of nanoparticles. This guide details the structure and properties of this compound, provides quantitative data on the effects of its use, presents detailed experimental protocols for nanoparticle conjugation, and explores the signaling pathways potentially influenced by these functionalized nanoparticles.

Introduction to this compound

This compound, more formally known as Fmoc-NH-PEG2-COOH, is a versatile crosslinking reagent utilized in bioconjugation and nanotechnology.[1][2] Its structure features three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine. This allows for controlled, sequential conjugation reactions.[1]

  • PEG (Polyethylene glycol) spacer: A two-unit ethylene (B1197577) glycol spacer that is hydrophilic, biocompatible, and can reduce non-specific protein adsorption, thereby increasing the in vivo circulation time of nanoparticles.[3][4]

  • COOH (Carboxylic acid) group: A terminal functional group that can be activated to react with primary amines on nanoparticle surfaces or other molecules to form stable amide bonds.[2][]

The combination of these features makes Fmoc-NH-PEG2-COOH an ideal candidate for the surface modification of a wide range of nanoparticles, including those based on gold, iron oxide, lipids (liposomes), and quantum dots.[3][6][7][8] Such functionalization is a critical step in the development of nanomaterials for biomedical applications like drug delivery, medical imaging, and diagnostics.[9][10]

Physicochemical Properties and Data

The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize key quantitative data derived from studies on PEGylated nanoparticles.

PropertyValueReference
Molecular Formula C22H25NO6[1]
Molecular Weight 399.44 g/mol [1]
CAS Number 872679-70-4[1]
Purity ≥95%[1]
Storage Conditions -5°C, dry and protected from sunlight[1]

Caption: Chemical and Physical Properties of Fmoc-NH-PEG2-COOH.

ParameterBefore FunctionalizationAfter Functionalization with PEG-COOHNanoparticle TypeReference
Hydrodynamic Diameter ~115.3 ± 5.1 nm~120.9 ± 6.9 nmPLGA[11]
Hydrodynamic Diameter ~130 ± 0.5 nm~129 ± 15.5 nmPLGA in THF[11]
Hydrodynamic Diameter ~20 nm~20-40 nmGold[12]
Zeta Potential -Highly Stable in Aqueous SolutionMagnetic[13]
Drug Loading -Higher for PEGylated NanoparticlesGold[14]

Caption: Impact of PEG-COOH Functionalization on Nanoparticle Properties.

Experimental Protocols

The following are detailed methodologies for the functionalization of different nanoparticle types with carboxyl-terminated PEG linkers like this compound. The general principle involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry (EDC/NHS) to facilitate covalent bond formation with amine groups on the nanoparticle surface.

Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)

This protocol describes the conjugation of a PEG-COOH linker to IONPs that have been surface-modified to present amine groups.

Materials:

  • Amine-functionalized IONPs

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Magnetic separator

Protocol:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.5:1.5.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl ester of the PEG linker.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated this compound solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Collect the functionalized IONPs using a strong magnet.

    • Wash the nanoparticles three times with DMF to remove unreacted reagents.

    • Wash the nanoparticles three times with DI water or PBS.

    • Resuspend the final product in a suitable buffer for storage and characterization.[3]

Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the modification of citrate-stabilized AuNPs. It requires a preliminary step to introduce a thiol group to the this compound linker for stable attachment to the gold surface.

Materials:

  • Citrate-stabilized AuNP solution

  • This compound

  • 3-mercaptopropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Centrifuge

Protocol:

  • Thiolation of this compound:

    • Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the thiolated product. Purify by column chromatography if necessary.

  • Conjugation to AuNPs:

    • Add the thiolated this compound to the citrate-stabilized AuNP solution.

    • Gently mix and allow the reaction to proceed for 12-24 hours at room temperature.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

    • Repeat the washing step three times to remove any unbound ligand.

    • Store the functionalized AuNPs at 4°C.[3][6]

Functionalization of Liposomes

This protocol describes the post-formulation functionalization of pre-formed liposomes containing an amine-terminated lipid (e.g., DSPE-PEG-NH2).

Materials:

  • Pre-formed liposomes containing DSPE-PEG-NH2

  • This compound

  • EDC and NHS

  • Reaction Buffer (e.g., MES buffer, pH 6.5)

  • Dialysis membrane (MWCO appropriate for removing unreacted reagents)

Protocol:

  • Activation of this compound:

    • Dissolve this compound in the reaction buffer.

    • Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Liposomes:

    • Add the activated this compound solution to the liposome (B1194612) suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against a suitable buffer (e.g., PBS) for 48 hours with several buffer changes to remove unreacted this compound and coupling reagents.

    • The purified functionalized liposomes can be stored at 4°C.[15]

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in nanoparticle functionalization and their potential biological interactions.

G Workflow for Nanoparticle Functionalization cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle cluster_purification Purification This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester + EDC/NHS EDC/NHS EDC/NHS Amine-NP Amine-Functionalized Nanoparticle Functionalized NP F-PEG2-Functionalized Nanoparticle Activated PEG-NHS Ester->Functionalized NP Amine-NP->Functionalized NP Purification Step Dialysis / Centrifugation Functionalized NP->Purification Step

Caption: General workflow for nanoparticle functionalization with this compound.

G Hypothetical Signaling Pathway Modulation cluster_cellular_uptake Cellular Uptake cluster_signaling_cascade Signaling Cascade F-PEG2-NP Functionalized Nanoparticle Cell_Membrane Cell Membrane Endocytosis Endocytosis F-PEG2-NP->Endocytosis Internalization MAPK_Pathway MAPK Pathway Endocytosis->MAPK_Pathway TNF_Pathway TNF Pathway Endocytosis->TNF_Pathway Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors TNF_Pathway->Transcription_Factors Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

References

An In-depth Technical Guide to the Hydrophilicity of F-Peg2-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of F-Peg2-cooh, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery systems. The inherent characteristics of this molecule, particularly its polyethylene (B3416737) glycol (PEG) spacer, contribute significantly to its aqueous solubility and biocompatibility, making it a valuable tool in pharmaceutical research and nanotechnology.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound, systematically named 2-(2-(2-fluoroethoxy)ethoxy)acetic acid, possesses a unique molecular architecture that dictates its hydrophilic nature. The molecule incorporates a short, discrete PEG linker (Peg2) which is primarily responsible for its favorable interaction with aqueous environments. The terminal carboxylic acid (-COOH) not only provides a reactive handle for conjugation to biomolecules but also contributes to the overall polarity and water solubility. The fluorine atom offers a potential site for radiolabeling or can subtly influence the electronic properties of the molecule.

The PEGylation of molecules is a well-established strategy to enhance their pharmacokinetic properties. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This hydration shell increases the hydrodynamic volume, which can reduce renal clearance and shield the conjugated biomolecule from enzymatic degradation and immunogenic responses.

Quantitative Assessment of Hydrophilicity

While specific experimental data for this compound is not extensively available in public literature, we can infer its hydrophilic properties based on the well-characterized behavior of similar short-chain PEG-COOH compounds. The following table summarizes key parameters used to quantify hydrophilicity and provides estimated values for this compound based on data for related molecules.

ParameterDescriptionEstimated Value for this compoundData Source/Justification
Water Solubility The maximum concentration of a substance that will dissolve in water at a given temperature.HighThe presence of the hydrophilic PEG chain and the polar carboxylic acid group strongly suggests high water solubility. Similar PEG derivatives are readily soluble in aqueous media[1][2][3][4][5][6].
Partition Coefficient (LogP) The ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. A negative LogP value indicates hydrophilicity.< 0Calculated LogP values for similar, more complex PEGylated molecules are often low or negative. For instance, the computed XLogP3 for Fmoc-NH-(peg)2-cooh is 2.1, with the large Fmoc group contributing to lipophilicity[7]. The smaller and more polar this compound is expected to have a significantly lower LogP.
Water Contact Angle The angle where a water droplet meets a solid surface. Lower contact angles (<90°) indicate greater hydrophilicity (better wetting).Low (20° - 40°)Surfaces modified with short-chain PEGs typically exhibit low water contact angles, indicating a hydrophilic surface[8]. The exact angle would depend on the surface density of the immobilized this compound.

Experimental Protocols for Hydrophilicity Assessment

To empirically determine the hydrophilicity of this compound, several standard experimental protocols can be employed. These methodologies provide quantitative data to validate the theoretical understanding of its behavior.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a conventional approach to experimentally determine the LogP of a compound.

Methodology:

  • Preparation of Phases: Prepare pre-saturated octanol and water phases by mixing equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the this compound solution to a known volume of the octanol phase in a flask.

  • Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Octanol & Water partition Mix Aqueous Sample with Octanol prep_phases->partition prep_sample Dissolve this compound in Aqueous Phase prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Workflow for Experimental LogP Determination.
Water Contact Angle Goniometry

This technique measures the wettability of a surface functionalized with this compound.

Methodology:

  • Surface Preparation: Covalently attach this compound to a solid substrate (e.g., a silicon wafer or gold-coated slide) via its carboxylic acid group. This typically involves surface activation to introduce amine or other reactive groups that can form a stable amide bond with the -COOH of this compound.

  • Droplet Deposition: Place a small droplet of purified water (typically 1-10 µL) onto the functionalized surface using a precision syringe.

  • Imaging: Use a goniometer equipped with a camera to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Software is used to analyze the image and calculate the angle formed between the tangent of the droplet and the solid surface.

  • Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

G cluster_prep Surface Preparation cluster_measurement Measurement activate Activate Substrate (e.g., Silicon Wafer) functionalize Covalently Attach This compound activate->functionalize deposit Deposit Water Droplet functionalize->deposit image Capture Droplet Profile Image deposit->image measure Calculate Contact Angle image->measure

Process for Water Contact Angle Measurement.

Signaling Pathways and Applications in Drug Delivery

The hydrophilicity of this compound is a critical attribute for its application in modifying drug carriers such as nanoparticles, liposomes, and proteins. By attaching this compound to the surface of these carriers, a hydrophilic PEG layer is formed, which imparts "stealth" characteristics.

This "stealth" property helps the drug carrier to evade the mononuclear phagocyte system (MPS), thereby prolonging its circulation time in the bloodstream. This extended circulation increases the probability of the drug carrier reaching its target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Role of this compound in Enhanced Drug Delivery.

Conclusion

This compound is a fundamentally hydrophilic molecule owing to its polyethylene glycol backbone. This characteristic is paramount to its widespread use in the development of advanced drug delivery systems and bioconjugates. While specific quantitative data for this particular linker is sparse, established principles of PEG chemistry and methodologies for hydrophilicity assessment provide a robust framework for its application. The experimental protocols detailed herein offer a clear path for researchers to quantify the hydrophilic nature of this compound and its conjugates, thereby enabling the rational design of novel therapeutics and research tools.

References

F-Peg2-cooh Linker for Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker is not merely a spacer but a key determinant of the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the F-Peg2-cooh linker, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its structure, featuring a fluoro group, a two-unit PEG chain, and a terminal carboxylic acid, offers a unique combination of properties beneficial for the rational design of potent and drug-like protein degraders. This document will detail the core attributes of the this compound linker, provide representative quantitative data for its application, outline detailed experimental protocols for its use, and visualize the key cellular pathways and experimental workflows involved.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker plays a crucial role in this process by:

  • Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive orientation of the POI and E3 ligase, facilitating efficient ubiquitin transfer.

  • Enhancing Solubility: The hydrophilic nature of PEG linkers, such as this compound, can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for bioavailability.

  • Modulating Cell Permeability: The physicochemical properties of the linker influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.

  • Influencing Pharmacokinetics: The stability and clearance of a PROTAC can be tuned by the linker's composition.

The this compound Linker: Structure and Properties

The this compound linker, with the chemical formula C6H11FO4 and a molecular weight of 166.15 g/mol , is a PEG-based linker.[2] Its key structural features are:

  • A Fluoro Group (F): The inclusion of a fluorine atom can subtly modulate the linker's electronic properties and potentially enhance its metabolic stability.

  • A di-Polyethylene Glycol (Peg2) Chain: This hydrophilic chain improves the solubility of the resulting PROTAC molecule. The defined length of two PEG units provides a specific spatial separation between the two ends of the PROTAC.

  • A Carboxylic Acid (cooh) Terminus: This functional group provides a convenient handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

Data Presentation: A Representative Case Study - BRD4 Degradation

To illustrate the application of the this compound linker, we present a representative, albeit hypothetical, case study of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The hypothetical PROTAC, named "FP-BRD4-Degrader," is composed of a known BRD4 inhibitor, a ligand for the Cereblon (CRBN) E3 ligase, and the this compound linker.

Table 1: Physicochemical Properties of FP-BRD4-Degrader

PropertyValue
Molecular Weight ( g/mol )~850-950
cLogP3.0 - 4.0
Topological Polar Surface Area (Ų)160 - 180
Hydrogen Bond Donors3 - 5
Hydrogen Bond Acceptors10 - 13

Table 2: In Vitro Degradation Profile of FP-BRD4-Degrader in a Human Cancer Cell Line (e.g., HeLa)

ParameterValue (nM)
DC50 (BRD4)15
Dmax (BRD4)>95%

Table 3: Cellular Activity of FP-BRD4-Degrader

AssayIC50 (nM)
Cell Viability25

Experimental Protocols

This section provides detailed methodologies for the key experiments required to synthesize and evaluate a PROTAC utilizing the this compound linker, using our representative FP-BRD4-Degrader as an example.

Protocol 1: Synthesis of a PROTAC using the this compound Linker

This protocol describes the amide coupling of the this compound linker to an amine-functionalized ligand.

Materials:

  • Amine-functionalized target protein ligand (e.g., a derivative of a BRD4 inhibitor)

  • This compound linker

  • E3 ligase ligand with a suitable functional group for subsequent coupling

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Activation of this compound: Dissolve this compound (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the amine-functionalized target protein ligand (1.0 eq) to the activated linker solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

  • Second Coupling: The newly formed conjugate, now possessing a free functional group from the E3 ligase ligand-binding end of the linker, can be coupled to the E3 ligase ligand using a similar amide coupling protocol.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the PROTAC.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • FP-BRD4-Degrader stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of FP-BRD4-Degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the PROTAC on cell proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • 96-well plates

  • FP-BRD4-Degrader stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of FP-BRD4-Degrader.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC FP-BRD4-Degrader (this compound linker) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of FP-BRD4-Degrader Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (e.g., HeLa) Characterization->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot for BRD4 Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation.

Conclusion

The this compound linker represents a valuable tool in the development of PROTACs for targeted protein degradation. Its defined length, hydrophilic nature, and convenient functional handle for synthesis contribute to the creation of potent and effective degraders. The methodologies and representative data presented in this guide offer a framework for researchers to incorporate this linker into their drug discovery programs. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers, such as this compound, will remain a critical factor in the successful development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for F-PEG2-COOH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of F-PEG2-COOH, a fluorinated polyethylene (B3416737) glycol derivative, to molecules containing primary amines. This process, commonly referred to as PEGylation, is a widely used bioconjugation technique in drug delivery, protein modification, and nanotechnology. The introduction of a PEG spacer can enhance the solubility, stability, and pharmacokinetic profile of biomolecules, while the terminal fluorine atom can be utilized for various applications including as a reporter for NMR spectroscopy or for its effects on molecular interactions.[1]

The conjugation is typically achieved through the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule. This reaction is most commonly mediated by carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

Principle of the Reaction

The conjugation process is a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2][4]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][4] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[2]

The overall reaction scheme is depicted below:

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: NHS Ester Formation & Amide Bond Formation F_PEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) F_PEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS ester intermediate (more stable) O_acylisourea->NHS_ester + NHS Conjugate F-PEG2-Amine Conjugate (stable amide bond) NHS_ester->Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., on a protein) G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Dissolve Protein in Coupling Buffer D Add Activated PEG to Protein Solution A->D B Dissolve this compound, EDC, NHS in Activation Buffer C Activate this compound (15-30 min, RT) B->C C->D E Incubate (1-2 hours, RT or 4°C overnight) D->E F Quench Reaction E->F G Purify Conjugate (Dialysis, SEC, IEX) F->G H Characterize Conjugate (UV-Vis, HPLC, SDS-PAGE) G->H

References

Step-by-Step Synthesis of a BRD4-Targeting PROTAC using an F-PEG2-COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins implicated in various diseases.[1] This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The modular nature of PROTACs, consisting of a warhead that binds the target protein, a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization of their pharmacological properties.

This document provides a detailed, step-by-step protocol for the synthesis of a model PROTAC that targets the BRD4 protein for degradation by the Cereblon (CRBN) E3 ligase. The synthesis utilizes a bifunctional F-PEG2-COOH linker to connect an amine-functionalized BRD4 inhibitor (a derivative of JQ1) and an amine-functionalized CRBN ligand (a derivative of pomalidomide). The protocols outlined below employ standard amide coupling reactions, a robust and widely used method in bioconjugation and medicinal chemistry.[3][4]

The synthesis is performed in a sequential, two-step manner. First, the this compound linker is coupled to the amine-functionalized BRD4 inhibitor. Following purification, this intermediate is then coupled to the amine-functionalized pomalidomide (B1683931) to yield the final PROTAC. Each step is monitored for completion, and the final product is purified and characterized using standard analytical techniques.

Signaling Pathway and Experimental Workflow

The synthesized PROTAC mediates the formation of a ternary complex between the BRD4 protein and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC BRD4-PROTAC-CRBN E2 E2 Enzyme PROTAC->E2 BRD4 BRD4 Protein BRD4->PROTAC Proteasome 26S Proteasome BRD4->Proteasome Recognition CRBN CRBN E3 Ligase CRBN->PROTAC Ub Ubiquitin E2->Ub Ub->BRD4 Ubiquitination Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Diagram 1: PROTAC-mediated degradation of BRD4 protein.

The synthesis follows a logical workflow from starting materials to the final, purified PROTAC. Each key step involves a chemical reaction followed by purification and characterization.

Synthesis_Workflow Start Starting Materials: - Amine-functionalized BRD4 Inhibitor - this compound Linker - Amine-functionalized Pomalidomide Step1 Step 1: Amide Coupling (BRD4 Inhibitor + this compound) Start->Step1 Purification1 Purification of Intermediate (Preparative HPLC) Step1->Purification1 Step2 Step 2: Amide Coupling (Intermediate + Pomalidomide) Purification1->Step2 Purification2 Final Purification (Preparative HPLC) Step2->Purification2 Characterization Characterization (LC-MS, NMR, HRMS) Purification2->Characterization Final_PROTAC Final PROTAC Product Characterization->Final_PROTAC

Diagram 2: Overall synthetic workflow for the BRD4-targeting PROTAC.

Experimental Protocols

Materials and Reagents
ReagentSupplierNotes
Amine-functionalized BRD4 Inhibitore.g., BroadPharmExample: (+)-JQ-1-PEG4-Amine, TFA salt[5]
This compoundCommercially available
Amine-functionalized PomalidomideSynthesized in-house or custom synthesisCan be prepared from pomalidomide.
HATUSigma-Aldrich1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIPEASigma-AldrichN,N-Diisopropylethylamine
Anhydrous DMFSigma-AldrichN,N-Dimethylformamide
Dichloromethane (DCM)Fisher Scientific
Ethyl Acetate (EtOAc)Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionFisher Scientific
BrineFisher ScientificSaturated Sodium Chloride solution
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific
Acetonitrile (B52724) (ACN), HPLC gradeFisher Scientific
Water, HPLC gradeFisher Scientific
Trifluoroacetic acid (TFA)Sigma-Aldrich
Protocol 1: Synthesis of Intermediate (BRD4-Linker)

This protocol describes the amide coupling of the amine-functionalized BRD4 inhibitor with the this compound linker.

ReagentMolar Eq.Amount (mg)Mmol
Amine-functionalized BRD4 Inhibitor1.0(To be calculated)(To be calculated)
This compound1.1(To be calculated)(To be calculated)
HATU1.2(To be calculated)(To be calculated)
DIPEA3.0(To be calculated)(To be calculated)
Anhydrous DMF-5 mL-

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-functionalized BRD4 inhibitor and this compound in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.[4]

  • Add DIPEA to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.[6]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure intermediate.[7]

Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of the purified intermediate (BRD4-Linker) with the amine-functionalized pomalidomide.

ReagentMolar Eq.Amount (mg)Mmol
Intermediate (BRD4-Linker)1.0(To be calculated)(To be calculated)
Amine-functionalized Pomalidomide1.1(To be calculated)(To be calculated)
HATU1.2(To be calculated)(To be calculated)
DIPEA3.0(To be calculated)(To be calculated)
Anhydrous DMF-5 mL-

Procedure:

  • Under a nitrogen atmosphere, dissolve the purified intermediate and amine-functionalized pomalidomide in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.[4]

  • Add DIPEA to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude final PROTAC by preparative HPLC.[9]

Purification and Characterization

Preparative HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.[10]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the product peak and combine them.

  • Post-Purification: Lyophilize the combined fractions to obtain the final product as a solid.

Characterization:

  • LC-MS: Confirm the mass of the final product. The mobile phase conditions can be similar to the preparative HPLC method.[8]

  • ¹H NMR and ¹³C NMR: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm its structure and purity.[11][12]

  • HRMS (High-Resolution Mass Spectrometry): Obtain the exact mass of the synthesized PROTAC to confirm its elemental composition.[11]

Summary of Quantitative Data

Synthesis StepProductStarting Material (Eq.)Coupling Reagent (Eq.)Base (Eq.)Typical Yield (%)Purity (%)
1Intermediate (BRD4-Linker)1.0HATU (1.2)DIPEA (3.0)60-80>95
2Final PROTAC1.0HATU (1.2)DIPEA (3.0)50-70>98

Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.

Chemical Reaction Diagram

Amide_Coupling_Reaction cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final PROTAC Synthesis BRD4-NH2 Amine-functionalized BRD4 Inhibitor Plus1 + BRD4-NH2->Plus1 Linker-COOH This compound Linker-COOH->Plus1 BRD4-Linker Intermediate (BRD4-Linker) Arrow1 Plus1->Arrow1 HATU, DIPEA DMF, RT Arrow1->BRD4-Linker Pomalidomide-NH2 Amine-functionalized Pomalidomide Plus2 + Pomalidomide-NH2->Plus2 BRD4-Linker_2 Intermediate (BRD4-Linker) BRD4-Linker_2->Plus2 Final-PROTAC Final PROTAC Arrow2 Plus2->Arrow2 HATU, DIPEA DMF, RT Arrow2->Final-PROTAC

Diagram 3: Sequential amide coupling reactions for PROTAC synthesis.

References

Application Notes and Protocols for F-Peg2-COOH Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, characterization, and evaluation of Antibody-Drug Conjugates (ADCs) utilizing a fluorine-containing polyethylene (B3416737) glycol (PEG) linker, F-Peg2-COOH. The protocols outlined herein are intended to serve as a comprehensive resource for researchers engaged in the development of novel ADC therapeutics.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells.[1][2][3] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][] The linker is a critical element, influencing the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[5]

The this compound linker is a bifunctional molecule featuring a fluorine atom, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[6] The PEG spacer enhances the solubility and stability of the ADC, potentially reducing immunogenicity and aggregation.[5] The terminal carboxylic acid provides a versatile handle for conjugation to the antibody, typically through the primary amines of lysine (B10760008) residues, after activation.[7] This document details the necessary protocols for generating and evaluating an ADC constructed with this linker.

Data Presentation

Table 1: ADC Synthesis and Characterization Summary
ParameterResultMethod
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Monomer Purity >98%Size Exclusion Chromatography (SEC-HPLC)
Aggregate Percentage <2%Size Exclusion Chromatography (SEC-HPLC)
Endotoxin Levels <0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay
Final ADC Concentration 2.5 mg/mLUV-Vis Spectroscopy (A280)
Table 2: In Vitro Cytotoxicity of this compound ADC
Cell LineTarget Antigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cell Line A High5.20.8
Cell Line B Low150.70.9
Cell Line C Negative>10000.7

Experimental Protocols

Protocol 1: Synthesis of this compound ADC via Lysine Conjugation

This protocol describes the conjugation of a drug payload to a monoclonal antibody using the this compound linker through the formation of a stable amide bond with lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound Linker-Payload Molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching Solution (e.g., 1 M Tris or Glycine)

  • Desalting Columns (e.g., PD-10)

  • Purification system (e.g., Akta FPLC) with a Size Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Dialyze the mAb into the Reaction Buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

  • Activation of Linker-Payload:

    • In a separate, dry glass vial, dissolve the this compound Linker-Payload, EDC, and NHS in anhydrous DMSO. A molar ratio of 1:1.2:1.2 (Linker-Payload:EDC:NHS) is recommended as a starting point.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature, protected from light. This forms the NHS-ester of the linker-payload.

  • Conjugation Reaction:

    • Slowly add the activated linker-payload solution to the prepared antibody solution with gentle stirring.

    • The molar excess of the linker-payload to the antibody will determine the final Drug-to-Antibody Ratio (DAR). A 5-10 fold molar excess is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker-payload and other small molecules using a desalting column equilibrated with PBS (pH 7.4).

    • For a more thorough purification and to remove aggregates, perform Size Exclusion Chromatography (SEC).

    • Collect fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the final protein concentration using UV-Vis spectroscopy by measuring absorbance at 280 nm.

    • Characterize the purified ADC as described in Protocol 2.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of the this compound ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • System: HPLC system with a hydrophobic interaction column.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.). Calculate the average DAR by integrating the peak areas corresponding to each species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • System: HPLC system with a size exclusion column.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later eluting peaks represent fragments or dissociated payload. Calculate the percentage of monomer, aggregate, and other species.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the this compound ADC on cancer cell lines with varying levels of target antigen expression.

Materials:

  • Targeted cancer cell lines (high, low, and negative antigen expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC

  • Free drug payload (for comparison)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC and Drug Treatment:

    • Prepare serial dilutions of the this compound ADC and the free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or free drug solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

Visualizations

ADC_Synthesis_Workflow cluster_activation Step 1: Linker-Payload Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification Linker This compound-Payload Activated_Linker Activated NHS-Ester Linker-Payload Linker->Activated_Linker 1-2h, RT EDC_NHS EDC / NHS in DMSO EDC_NHS->Activated_Linker Antibody Antibody (mAb) in PBS, pH 8.5 ADC_Crude Crude ADC Mixture Activated_Linker->ADC_Crude 2-4h, RT Antibody->ADC_Crude Purified_ADC Purified this compound ADC ADC_Crude->Purified_ADC SEC-HPLC

Caption: Workflow for the synthesis and purification of an this compound ADC.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) start->adhesion treatment Add Serial Dilutions of ADC and Free Drug adhesion->treatment incubation Incubate for 72-120 hours treatment->incubation viability Add Cell Viability Reagent incubation->viability read Measure Signal (Plate Reader) viability->read analysis Calculate IC50 Values read->analysis

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Signaling_Pathway ADC ADC Binds to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Payload Free Cytotoxic Payload (e.g., MMAE) Release->Payload Disruption Inhibition of Tubulin Polymerization Payload->Disruption Tubulin Tubulin Dimers Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: ADC mechanism of action leading to apoptosis via tubulin disruption.

References

Application Notes and Protocols: Activation of F-PEG2-COOH with NHS and Subsequent Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the efficient and stable linkage of molecules to primary amines.[1][2][3] This process, often termed PEGylation when involving polyethylene (B3416737) glycol (PEG) linkers, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[4] The following application notes provide detailed protocols for the activation of a carboxylated PEG linker (represented here as F-PEG2-COOH) to an amine-reactive NHS ester and its subsequent conjugation to amine-containing molecules such as proteins, peptides, or small molecule drugs.[5][6]

The reaction proceeds in two key stages. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS).[7][8] This forms a semi-stable NHS ester. The second stage involves the reaction of this activated PEG-NHS ester with a primary amine (-NH2) at a neutral to slightly alkaline pH, resulting in the formation of a stable amide bond.[1][9] Careful control of reaction conditions is crucial to maximize conjugation efficiency and minimize hydrolysis of the NHS ester.[1][2]

Quantitative Data Summary

The efficiency of the this compound activation and subsequent amine conjugation is dependent on several factors. The following table summarizes the key reaction parameters.

ParameterActivation (this compound to F-PEG2-NHS)Conjugation (F-PEG2-NHS to Amine)
pH 4.5 - 7.2 (Optimal: 5.0-6.0)[8][10]7.0 - 9.0 (Optimal: 7.2-8.5)[1][5][9][11]
Temperature Room Temperature (20-25°C)4°C to Room Temperature (20-25°C)[1][12][13][14]
Reaction Time 15 - 60 minutes[7][8][10]30 minutes to 4 hours (or overnight at 4°C)[1][3][5][12][14]
Solvents Anhydrous DMF or DMSO[5][7][8][15]Amine-free aqueous buffers (e.g., PBS, HEPES, Borate)[1][10]
Molar Ratio PEG-COOH:EDC:NHS = 1 : (1.5-2.0) : (1.5-2.0)[7][8]PEG-NHS:Amine-Molecule = (5-20) : 1 (for proteins)[5][6][11]

Reaction Pathway & Experimental Workflow

The following diagrams illustrate the chemical pathway for the activation and conjugation of this compound and the general experimental workflow.

G cluster_activation Activation Step cluster_conjugation Conjugation Step F_PEG_COOH This compound EDC_NHS + EDC / NHS (pH 5-6) F_PEG_COOH->EDC_NHS F_PEG_NHS F-PEG2-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->F_PEG_NHS Amine_Molecule Amine-Containing Molecule (R-NH2) Reaction + (pH 7.2-8.5) F_PEG_NHS->Reaction Amine_Molecule->Reaction Conjugate F-PEG2-NH-R (Stable Amide Bond) Reaction->Conjugate

Caption: Chemical pathway for this compound activation and amine conjugation.

G Start Prep_Reagents Prepare this compound, EDC, and NHS solutions in anhydrous solvent Start->Prep_Reagents Activate Activate this compound with EDC and NHS for 15-60 min at room temperature Prep_Reagents->Activate Conjugate Add activated F-PEG2-NHS to amine solution. Incubate for 0.5-4 hours Activate->Conjugate Prep_Target Prepare amine-containing molecule in amine-free buffer (pH 7.2-8.5) Prep_Target->Conjugate Quench Quench reaction with Tris or Glycine buffer Conjugate->Quench Purify Purify the conjugate via dialysis or size-exclusion chromatography Quench->Purify Analyze Characterize the final conjugate Purify->Analyze End Analyze->End

Caption: Experimental workflow for F-PEG2-NHS ester conjugation.

Experimental Protocols

Protocol 1: Activation of this compound to F-PEG2-NHS Ester

This protocol describes the activation of the terminal carboxylic acid on this compound to an amine-reactive NHS ester. It is critical to perform this procedure in anhydrous conditions to prevent hydrolysis of the reagents.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5][7][8][15]

  • Reaction vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][16]

  • Dissolution: In a dry reaction vial under an inert atmosphere, dissolve this compound in anhydrous DMSO or DMF to a final concentration of approximately 10 mg/mL.[7]

  • Addition of EDC and NHS: Add solid EDC (1.5-2.0 molar excess) and NHS (1.5-2.0 molar excess) to the this compound solution.

  • Activation Reaction: Stir the reaction mixture at room temperature for 15-60 minutes.[7][8][10]

  • Immediate Use: The resulting F-PEG2-NHS ester solution is now activated and should be used immediately for conjugation as the NHS ester is susceptible to hydrolysis.[5][6][13][16] Do not prepare stock solutions for storage.[5][6][16]

Protocol 2: Conjugation of F-PEG2-NHS Ester to a Protein

This protocol details the conjugation of the pre-activated F-PEG2-NHS ester to a protein containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Activated F-PEG2-NHS ester solution (from Protocol 1)

  • Protein of interest

  • Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5, or 100mM Borate buffer at pH 8.0-8.5.[1][10] Note: Avoid buffers containing primary amines like Tris or glycine.[5][6][10][16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1][7]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).[5][6]

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[5][7] If the protein is in an incompatible buffer, exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Conjugation Reaction: Add the freshly prepared F-PEG2-NHS ester solution to the protein solution. A 5 to 20-fold molar excess of the PEG-NHS ester is a common starting point for optimization.[5][11] Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.[5]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[1][5] Incubation on ice can help to reduce the rate of hydrolysis of the NHS ester.[5]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 25-50 mM.[1][7] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.

  • Purification: Remove unreacted F-PEG2 reagents and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion/desalting column.[5][6]

  • Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Hydrolysis of NHS-ester: Ensure anhydrous solvents are used for the activation step and that the activated PEG-NHS is used immediately.[5][13][16] Perform the conjugation reaction promptly. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.

    • Incorrect pH: The pH of the conjugation buffer is critical. Ensure it is within the 7.2-8.5 range for efficient reaction with primary amines.[1][2]

    • Inactive Protein: Ensure the primary amines on the target molecule are accessible and not involved in critical structural or functional roles.

    • Competing Amines: Confirm that no amine-containing buffers (e.g., Tris, glycine) were used in the protein preparation or conjugation steps.[5][6][10][16]

  • Precipitation:

    • Solvent Concentration: Keep the final concentration of organic solvent (DMSO/DMF) low, typically below 10%, to avoid protein denaturation and precipitation.[1][5]

  • Monitoring the Reaction:

    • The progress of small molecule modifications can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][15] For proteins, SDS-PAGE will show a shift in molecular weight upon successful PEGylation.

References

Application Notes and Protocols for F-PEG2-COOH Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of F-PEG2-COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal carboxylic acid and a fluorine atom, in bioconjugation reactions. The primary focus is on the covalent coupling of this compound to primary amine-containing molecules, such as proteins, peptides, and antibodies, utilizing the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

PEGylation, the process of attaching PEG chains to molecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced solubility, increased stability, reduced immunogenicity, and prolonged circulation half-life. The inclusion of a fluorine atom in the PEG linker, as in this compound, can offer additional advantages, such as potentially enhanced cellular uptake.

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[1][2]

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This two-step process is preferred as it increases the efficiency of the conjugation reaction and allows for better control over the process.[2][3]

  • Amine Coupling: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Applications

The conjugation of this compound to biomolecules has a wide range of applications in research and drug development, including:

  • Improving Therapeutic Protein and Peptide Stability: Enhancing resistance to proteolytic degradation.[1]

  • Reducing Immunogenicity: Masking epitopes on proteins to reduce immune responses.

  • Increasing Solubility: Improving the solubility of hydrophobic drugs or proteins.

  • Prolonging Half-life: Increasing the hydrodynamic radius of small molecules and peptides, thereby reducing renal clearance.[1]

  • Targeted Drug Delivery: The terminal group of the PEG linker can be further modified for targeted delivery.

  • Surface Modification: Modifying the surface of nanoparticles and other materials to improve their biocompatibility and circulation time.

Data Presentation

The efficiency of the EDC/NHS conjugation reaction is influenced by several factors. The following tables summarize the typical ranges for key reaction parameters and their impact on conjugation efficiency.

Table 1: Recommended Molar Ratios of Reagents for this compound Activation and Conjugation

ReagentMolar Ratio (Reagent:this compound)Purpose
EDC1.5 - 10Activation of the carboxyl group.
NHS/Sulfo-NHS1.5 - 10Stabilization of the activated intermediate.

Note: The optimal molar ratios may vary depending on the specific biomolecule and should be empirically determined.

Table 2: Influence of Reaction Parameters on Conjugation Efficiency

ParameterRecommended RangeEffect on EfficiencyTroubleshooting
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.[4]Low pH can lead to protein precipitation.
Coupling pH 7.2 - 8.5Optimal for the reaction of NHS ester with primary amines.[4]Higher pH increases the rate of NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help maintain the stability of the biomolecule.Room temperature reactions are typically faster.
Reaction Time (Activation) 15 - 30 minutesSufficient for the formation of the NHS ester.
Reaction Time (Coupling) 1 - 4 hours (or overnight at 4°C)Longer reaction times can increase conjugation yield.Prolonged incubation may affect protein stability.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Dissolve this compound in the Activation Buffer.

    • Prepare the protein solution in the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical molar excess of 2-10 fold of EDC and NHS over this compound is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated this compound (Optional but Recommended):

    • To remove excess EDC and its byproducts, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer. This step helps to prevent unwanted crosslinking of the protein.

  • Conjugation to the Protein:

    • Immediately add the activated (and purified) this compound solution to the protein solution. The molar ratio of activated this compound to the protein should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess this compound and other reaction components by dialysis or using a desalting column.

Protocol 2: Characterization of the this compound-Protein Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the addition of the this compound linker.

2. Mass Spectrometry (MS):

  • For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact molecular weight of the conjugate and to assess the degree of PEGylation (the number of this compound molecules attached per protein molecule).[2]

3. HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) to assess the purity of the conjugate and to separate different PEGylated species.[3]

Mandatory Visualization

EDC_NHS_Chemistry cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) F_PEG2_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) F_PEG2_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate F-PEG2-Protein Conjugate (stable amide bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Caption: Reaction mechanism of EDC/NHS chemistry for this compound conjugation.

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound, EDC, NHS, and Protein Solutions Start->Prepare_Reagents Activation Activate this compound with EDC and NHS Prepare_Reagents->Activation Purification1 Optional: Purify Activated PEG (Desalting Column) Activation->Purification1 Conjugation Conjugate Activated PEG to Protein Activation->Conjugation Direct Conjugation Purification1->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification2 Purify Conjugate (Dialysis / Desalting) Quenching->Purification2 Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for this compound and protein conjugation.

References

Application Notes and Protocols for Site-Specific Protein Modification using F-Peg2-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research. The covalent attachment of molecules, such as polyethylene (B3416737) glycol (PEG), can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, solubility, and in vivo stability, while reducing immunogenicity. F-Peg2-cooh is a short-chain, fluorinated, bifunctional PEG linker designed for the targeted modification of proteins. Its terminal carboxylic acid (-COOH) group allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein's surface through stable amide bond formation. The inclusion of a fluorine atom can offer unique properties for analytical tracking or modulating physicochemical characteristics.

These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the site-specific modification of proteins using this compound.

Principle of the Method

The conjugation of this compound to a protein is typically achieved via a two-step carbodiimide (B86325) coupling reaction. This method targets primary amines on the protein surface, primarily the ε-amine of lysine residues and the N-terminal α-amine.

  • Activation of this compound: The carboxylic acid group of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of the PEG linker, which is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone. This activation step is most efficient at a slightly acidic pH (4.7-6.0).

  • Conjugation to the Protein: The amine-reactive NHS-ester of this compound is then introduced to the protein solution at a slightly alkaline pH (7.2-8.5). The primary amine groups on the protein surface act as nucleophiles, attacking the NHS ester and forming a stable amide bond, thereby covalently attaching the this compound linker to the protein.

Data Presentation

Table 1: Recommended Molar Excess Ratios for Controlling Degree of Labeling (DOL)

Desired Degree of Labeling (DOL)Molar Excess of this compound to ProteinExpected Average DOLNotes
Low5-10 fold1-3Recommended for initial experiments to minimize impact on protein function.
Medium10-20 fold3-5Suitable for applications where a higher degree of modification is desired without significant protein precipitation.
High>20 fold>5May be necessary for certain applications but increases the risk of protein aggregation and loss of activity.

Table 2: Representative Yields for Protein PEGylation with Short-Chain Carboxylated PEGs

ProteinPEG LinkerMolar Ratio (PEG:Protein)Conjugation Yield (%)Reference
Human Thyroid Stimulating Hormone (rhTSH)Maleimide-PEG(Not specified)~85% (mono-PEGylated)[1]
Chymotrypsinogen ANHS-PEG(Not specified)Mixture of mono-, bis-, tri-, and tetra-PEGylated species[1]
Interferon α-2b5K PEG(Not specified)>99% (at K164)[2]

Note: The yields presented are from various PEGylation strategies and are intended to provide a general expectation. Actual yields with this compound may vary.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to Protein

This protocol describes the covalent attachment of this compound to primary amines on a target protein.

Materials and Reagents:

  • This compound

  • Target Protein (in a suitable amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (or 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 2 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Target Protein

  • Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling (see Table 1).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 4: Purification of the PEGylated Protein

  • Remove excess this compound, unreacted reagents, and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Characterization of the PEGylated Protein

A. SDS-PAGE Analysis

  • Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

  • Successful PEGylation will result in a shift in the molecular weight of the protein band(s). The extent of the shift will depend on the number of PEG molecules conjugated.

B. HPLC Analysis

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Inject the purified conjugate onto an SEC column to assess purity and detect any aggregation. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius.

  • Reverse-Phase HPLC (RP-HPLC):

    • RP-HPLC can be used to separate different PEGylated species (mono-, di-, tri-PEGylated, etc.). The retention time will increase with the degree of PEGylation due to the increased hydrophobicity.

C. Mass Spectrometry

  • Determine the precise mass of the PEGylated protein using MALDI-TOF or ESI-MS.

  • The mass increase compared to the unmodified protein will confirm the covalent attachment of the this compound linker and can be used to determine the degree of labeling.

Visualizations

G cluster_0 Activation Step (pH 4.7-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Purification FPeg This compound Intermediate O-acylisourea Intermediate (unstable) FPeg->Intermediate + EDC EDC EDC NHS Sulfo-NHS ActivatedPeg F-Peg2-NHS Ester (amine-reactive) Intermediate->ActivatedPeg + Sulfo-NHS PegProtein PEGylated Protein ActivatedPeg->PegProtein + Protein-NH2 Protein Protein-NH2 Purification SEC or Dialysis PegProtein->Purification FinalProduct Purified PEGylated Protein Purification->FinalProduct

Caption: Workflow for protein modification with this compound.

G cluster_0 Reaction Scheme cluster_1 Target Functional Groups COOH This compound ActivatedEster F-Peg2-NHS Ester COOH->ActivatedEster + EDC/NHS EDC EDC NHS NHS AmideBond Stable Amide Bond ActivatedEster->AmideBond + Protein-NH2 ProteinNH2 Protein-Lysine (-NH2) ProteinNH2->AmideBond Lysine Lysine (ε-amine) NTerminus N-terminus (α-amine)

Caption: Chemical principle of this compound conjugation.

References

Bioconjugation of Peptides with F-PEG2-COOH: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides with F-PEG2-COOH. The following sections will address two primary interpretations of "this compound":

  • Fmoc-NH-PEG2-CH2COOH : A short polyethylene (B3416737) glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This reagent is commonly used in solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer.

  • Fluorescent Dye-PEG2-COOH : A PEG linker functionalized with a fluorescent dye (e.g., Fluorescein) at one end and a carboxylic acid at the other, used for fluorescently labeling peptides.

These protocols are designed to guide researchers through the synthesis, purification, and characterization of PEGylated peptides for applications in drug development and biological research.

Application Notes

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile.

Key Advantages of Peptide PEGylation:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic peptides in aqueous solutions and protect them from proteolytic degradation.[1]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, leading to a longer circulation time in the body.[2][3] This allows for less frequent dosing.

  • Improved Pharmacokinetics: PEGylation can alter the biodistribution of a peptide, potentially leading to increased accumulation in target tissues.[]

The choice of PEGylation strategy depends on the desired properties of the final conjugate. Short PEG linkers, such as PEG2, can be used to introduce a flexible spacer between the peptide and another moiety, such as a fluorescent dye or a targeting ligand, without dramatically altering the overall size of the molecule.

Fmoc-NH-PEG2-CH2COOH in Peptide Synthesis:

Fmoc-NH-PEG2-CH2COOH is a valuable building block in solid-phase peptide synthesis (SPPS). It allows for the site-specific incorporation of a short, hydrophilic PEG spacer within a peptide sequence. This can be advantageous for:

  • Improving the solubility of the peptide during and after synthesis.

  • Creating a flexible linker to attach other molecules, such as drugs or imaging agents, without causing steric hindrance.

  • Mimicking the benefits of longer PEGylation on a smaller scale.

Fluorescent Labeling with Dye-PEG2-COOH:

Fluorescently labeled peptides are indispensable tools for studying biological processes.[5] Conjugating a peptide with a fluorescent dye via a PEG linker offers several benefits:

  • Maintained Biological Activity: The PEG spacer can reduce the potential for the fluorescent dye to interfere with the peptide's biological activity.

  • Enhanced Fluorescence Properties: In some cases, PEGylation has been found to enhance the quantum yield of the attached fluorophore.[6]

  • Tracking and Imaging: Fluorescently labeled peptides can be used to visualize their localization and trafficking within cells and tissues, and to study their interactions with other molecules.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of PEGylation on peptides and proteins.

Table 1: Impact of PEGylation on In Vitro Activity and Pharmacokinetics

ParameterUnmodified MoleculePEGylated MoleculeFold ChangeReference
In Vitro Activity Retention
Lysine-deficient TNF-α100%93% (10 kDa branched PEG)0.93[8]
Lysine-deficient TNF-α100%58% (20 kDa linear PEG)0.58[8]
Blood Concentration (1h post-injection)
111In-Proticles0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g (PEGylated)3.83[3]

Table 2: Purity and Yield of PEGylated Proteins from Purification Processes

ProteinPurification MethodPurityYieldReference
RNase ACation Exchange Chromatography85%96%[9]
PEGylated Human Serum AlbuminAqueous Two-Phase Separation>99%Not Specified[9]

Experimental Workflows and Logical Relationships

experimental_workflow

Caption: General workflow for peptide bioconjugation with this compound.

edc_nhs_mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step peg_cooh This compound edc EDC intermediate O-acylisourea Intermediate (unstable) nhs NHS nhs_ester Amine-reactive NHS ester (more stable) peptide Peptide-NH2 conjugate PEGylated Peptide (Stable Amide Bond)

Caption: EDC/NHS activation and conjugation chemistry.

Experimental Protocols

Protocol 1: Bioconjugation of a Peptide with Fmoc-NH-PEG2-CH2COOH during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an Fmoc-NH-PEG2-CH2COOH linker into a peptide sequence during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-amino acids

  • Fmoc-NH-PEG2-CH2COOH

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Preparation: Start with the desired Fmoc-protected amino acid pre-loaded onto the synthesis resin.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the desired peptide sequence C-terminal to the desired linker insertion site.

  • Fmoc-NH-PEG2-CH2COOH Coupling: a. After the final amino acid coupling before the linker, perform an Fmoc deprotection step by treating the resin with 20% piperidine in DMF for 5-15 minutes. b. Wash the resin thoroughly with DMF. c. Activate the carboxyl group of Fmoc-NH-PEG2-CH2COOH (1.5-3 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU/DIPEA) in DMF. d. Add the activated linker solution to the resin and allow it to react for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Continue Peptide Synthesis (if applicable): a. After successful coupling of the linker, wash the resin with DMF. b. Perform Fmoc deprotection of the linker's N-terminus with 20% piperidine in DMF. c. Continue with standard SPPS cycles to add the remaining amino acids to the N-terminus of the PEG linker.

  • Cleavage and Deprotection: a. Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide by adding cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. e. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: a. Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC). b. Characterize the purified PEGylated peptide by LC-MS to confirm its identity and purity.

Protocol 2: Solution-Phase Bioconjugation of a Peptide with Fluorescein-PEG2-COOH

This protocol details the labeling of a purified peptide containing a primary amine (N-terminus or lysine (B10760008) side chain) with a carboxylated fluorescent PEG linker using EDC/NHS chemistry.

Materials:

  • Purified peptide with at least one primary amine

  • Fluorescein-PEG2-COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., RP-HPLC or Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation: a. Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. b. Prepare a stock solution of Fluorescein-PEG2-COOH (e.g., 10 mg/mL) in DMF or DMSO. c. Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of Fluorescein-PEG2-COOH: a. In a microcentrifuge tube, combine a 5- to 20-fold molar excess of Fluorescein-PEG2-COOH with a corresponding molar excess of EDC and NHS in Activation Buffer. b. The final volume should be kept small to maintain high concentrations. c. Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Peptide: a. Add the activated Fluorescein-PEG2-NHS ester solution to the peptide solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary. c. Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate: a. Purify the fluorescently labeled peptide from unreacted peptide and excess labeling reagents using RP-HPLC or Size Exclusion Chromatography (SEC). b. Monitor the elution profile using both UV absorbance (at a wavelength appropriate for the peptide, e.g., 220 or 280 nm) and fluorescence detection (at the excitation and emission wavelengths of the fluorescein (B123965) dye).

  • Characterization: a. Confirm the identity and purity of the final conjugate using LC-MS. The mass spectrum should show an increase in mass corresponding to the addition of the Fluorescein-PEG2 moiety. b. Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the peptide and the fluorescein.

Signaling Pathway and Application Visualization

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_imaging Fluorescence Imaging peg_peptide Fluorescently Labeled PEG-Peptide receptor Cell Surface Receptor (e.g., EphB4) peg_peptide->receptor Binding internalization Receptor-Mediated Endocytosis endosome Endosome imaging Confocal Microscopy / In Vivo Imaging endosome->imaging Visualization of Internalization signaling_cascade Downstream Signaling Cascade cellular_response Cellular Response (e.g., Inhibition of Angiogenesis)

Caption: Application of a fluorescently labeled PEG-peptide in studying receptor binding and cellular uptake.

References

Application Notes and Protocols for F-PEG2-COOH Linker Attachment to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent attachment of the F-PEG2-COOH linker to small molecules. The protocols detailed herein are particularly relevant for the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the PEG linker plays a crucial role in optimizing the physicochemical and pharmacokinetic properties of the molecule.

Introduction to this compound Linkers

This compound is a bifunctional linker featuring a terminal carboxylic acid and a fluorine atom. The short, hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility and can improve the cell permeability of the conjugated small molecule. The terminal carboxyl group allows for covalent attachment to primary or secondary amines on a target small molecule through the formation of a stable amide bond. This is most commonly achieved by activating the carboxylic acid with reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS). The fluorine atom can serve as a useful probe for certain analytical techniques.

The primary applications for this compound linkers in drug development include:

  • PROTACs: As a component of the linker connecting a target protein ligand and an E3 ligase ligand, the PEG moiety can influence the formation and stability of the ternary complex, ultimately affecting the efficiency of target protein degradation.[1][2]

  • Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach cytotoxic small molecule drugs to antibodies, improving the solubility and stability of the conjugate.[3]

  • Small Molecule Drug Modification: PEGylation of small molecule drugs can improve their pharmacokinetic properties, such as increasing their half-life and reducing immunogenicity.[4][5]

Experimental Protocols

This section provides detailed protocols for the attachment of the this compound linker to a small molecule containing a primary amine.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the this compound linker to form a more reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Activation: Add EDC (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Use in Next Step: The resulting solution containing the activated F-PEG2-NHS ester is typically used immediately in the subsequent conjugation step without isolation.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Small Molecule

This protocol details the reaction of the activated F-PEG2-NHS ester with a small molecule containing a primary amine.

Materials:

  • Solution of activated F-PEG2-NHS ester from Protocol 1

  • Amine-containing small molecule (e.g., a warhead for a PROTAC)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution of the small molecule.

  • Conjugation: Slowly add the solution of activated F-PEG2-NHS ester from Protocol 1 to the small molecule solution.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Work-up: Upon completion, quench the reaction by adding a small amount of water. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Characterization of the this compound-Small Molecule Conjugate

This protocol describes the purification of the final conjugate using preparative HPLC and its characterization by LC-MS and NMR.

Materials:

  • Crude conjugate from Protocol 2

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phases for HPLC (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)

Procedure:

  • Purification:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

    • Purify the conjugate by preparative HPLC using a gradient elution method.

    • Collect the fractions containing the pure product.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • LC-MS Analysis: Analyze the purified product by LC-MS to confirm its purity and determine its molecular weight.[6][7]

    • NMR Analysis: Record ¹H and ¹³C NMR spectra to confirm the structure of the conjugate. The presence of signals corresponding to both the this compound linker and the small molecule, along with the disappearance of the starting material signals, will confirm a successful conjugation.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of an this compound-small molecule conjugate.

Table 1: Reaction Conditions and Yields for this compound Conjugation

ParameterValue
This compound:Small Molecule Molar Ratio 1.2 : 1
EDC:this compound Molar Ratio 1.2 : 1
NHS:this compound Molar Ratio 1.2 : 1
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 16 hours
Crude Yield >90% (by LC-MS)
Purified Yield 60-80%

Table 2: Characterization Data for a Representative this compound-Small Molecule Conjugate

Analytical MethodParameterResult
LC-MS Purity>98%
Calculated [M+H]⁺Value dependent on small molecule
Observed [M+H]⁺Value dependent on small molecule
¹H NMR Chemical Shifts (ppm)Signals corresponding to both this compound and the small molecule are observed.
¹⁹F NMR Chemical Shift (ppm)A characteristic signal for the fluorine atom is observed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the attachment of an this compound linker to an amine-containing small molecule.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization F_PEG2_COOH This compound Activated_Ester Activated F-PEG2-NHS Ester F_PEG2_COOH->Activated_Ester 4-6h, RT EDC_NHS EDC, NHS in Anhydrous DMF EDC_NHS->Activated_Ester Conjugate_Crude Crude Conjugate Activated_Ester->Conjugate_Crude 12-16h, RT Small_Molecule Amine-Containing Small Molecule Small_Molecule->Conjugate_Crude DIPEA DIPEA in Anhydrous DMF DIPEA->Conjugate_Crude Purification Preparative HPLC Conjugate_Crude->Purification Pure_Conjugate Pure Conjugate Purification->Pure_Conjugate Characterization LC-MS, NMR Pure_Conjugate->Characterization

General workflow for this compound conjugation.
PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action of a PROTAC containing an this compound linker, leading to the degradation of a target protein.

protac_pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Poly-Ubiquitinated POI Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Purification of F-PEG2-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The process of conjugating molecules with Polyethylene (B3416737) Glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules. The F-PEG2-COOH linker is a short, flexible spacer containing a functional group (represented by "F") and a terminal carboxylic acid, offering a versatile platform for bioconjugation.

Following a conjugation reaction, the resulting mixture is often heterogeneous, containing the desired conjugate, unreacted starting materials (both the this compound linker and the target molecule), and various side products.[] Effective purification is therefore a critical step to ensure the purity, safety, and efficacy of the final product.[2] The choice of purification method is dictated by the physicochemical properties of the conjugate, such as its size, charge, and hydrophobicity, which are in turn dependent on the nature of the molecule conjugated to the this compound linker.

This document provides detailed application notes and protocols for the most common methods used to purify this compound conjugates.

Key Purification Strategies

The primary purification strategies for PEGylated conjugates can be broadly categorized into chromatographic and non-chromatographic techniques.[]

  • Chromatographic Methods: These techniques offer high-resolution separation and are suitable for both analytical and preparative scales.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[][3] This is often the method of choice for small molecule-PEG conjugates.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[] It is highly effective for purifying large biomolecule conjugates from smaller, unreacted linkers.[]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][5] The terminal -COOH group on the linker provides a negative charge that can be exploited for separation.[5]

  • Non-Chromatographic Methods: These methods are typically simpler and are based on differences in molecular weight.

    • Dialysis and Ultrafiltration/Diafiltration: These techniques use semi-permeable membranes to separate large conjugates from small, unreacted linkers and byproducts.[][3]

Data Presentation: Comparison of Purification Methods

The following table summarizes the key parameters and expected outcomes for the different purification techniques.

Method Stationary Phase / Membrane Principle of Separation Typical Purity Achieved Typical Recovery Best Suited For
RP-HPLC C8 or C18 silicaHydrophobicity[][6]>98%70-90%Small molecule and peptide conjugates
SEC Porous polymer or silica-based media (e.g., Superdex, Zenix)[7]Hydrodynamic Radius (Size)[]>95%>90%Large protein, antibody, or nanoparticle conjugates
IEX Anion or Cation Exchange ResinsNet Surface Charge[5][8]>95%80-95%Charged conjugates where starting materials have different pI values
Dialysis / Ultrafiltration Semi-permeable membrane with defined MWCO[3]Molecular Weight Cutoff[3]Good for bulk removal of small molecules>95%Large biomolecule conjugates (>10 kDa)

Experimental Protocols and Workflows

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is ideal for purifying this compound conjugates of small molecules or peptides, where differences in hydrophobicity between the product and starting materials are significant. The addition of the PEG linker typically decreases the retention time relative to a hydrophobic parent molecule.

Workflow for RP-HPLC Purification

cluster_prep Preparation cluster_run Chromatography cluster_post Post-Processing p1 Dissolve Crude Product in Mobile Phase A p2 Prepare Mobile Phases (e.g., H2O + 0.1% TFA & ACN + 0.1% TFA) p1->p2 p3 Equilibrate C18 Column p2->p3 r1 Inject Sample p3->r1 r2 Run Gradient Elution (Increasing % Mobile Phase B) r1->r2 r3 Monitor Elution (e.g., UV at 214/280 nm) r2->r3 po1 Collect Fractions Containing Pure Conjugate r3->po1 po2 Analyze Fractions (e.g., Analytical HPLC, MS) po1->po2 po3 Pool Pure Fractions po2->po3 po4 Lyophilize to Obtain Dry Product po3->po4

Caption: Workflow for RP-HPLC purification of this compound conjugates.

Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). A C8 column may also be suitable.[9]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile (ACN).

    • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column; higher for preparative columns).

    • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptides, 280 nm for proteins, or a specific wavelength for a chromophoric group "F"). If the conjugate has poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[9]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Purification Protocol:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes. This gradient should be optimized based on the hydrophobicity of the conjugate.[10]

    • Collect fractions based on the UV chromatogram peaks.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm identity via Mass Spectrometry.

    • Pool the fractions containing the pure product.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator and freeze-dry (lyophilize) the aqueous solution to obtain the purified conjugate as a solid.

Size-Exclusion Chromatography (SEC) Protocol

SEC is most effective when the this compound is conjugated to a large biomolecule (e.g., protein > 30 kDa). The significant increase in hydrodynamic radius upon conjugation allows for efficient separation from the much smaller, unreacted linker.[]

Workflow for Size-Exclusion Chromatography

cluster_prep Preparation cluster_run Chromatography cluster_post Post-Processing p1 Prepare Isocratic Mobile Phase (e.g., PBS, pH 7.4) p2 Equilibrate SEC Column p1->p2 p3 Concentrate/Buffer Exchange Crude Sample p2->p3 r1 Inject Sample (Small Volume) p3->r1 r2 Run Isocratic Elution r1->r2 r3 Monitor Elution at 280 nm r2->r3 po1 Collect Early Eluting Peak (Conjugate) r3->po1 po2 Analyze Fractions (e.g., SDS-PAGE, Analytical SEC) po1->po2 po3 Pool and Concentrate Pure Fractions po2->po3

Caption: Workflow for SEC purification of large biomolecule conjugates.

Methodology:

  • System Preparation:

    • Column: Select an SEC column with a fractionation range appropriate for the size of the conjugate (e.g., Superdex 200 for proteins in the 10-600 kDa range).

    • Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[11] The mobile phase is isocratic (constant composition).

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically lower than for RP-HPLC to ensure proper separation (e.g., 0.5 mL/min).[11]

    • Detection: UV absorbance at 280 nm for protein/antibody conjugates.

  • Sample Preparation:

    • The crude sample should be in a solvent compatible with the SEC mobile phase. If necessary, perform a buffer exchange using a centrifugal concentrator.

    • Concentrate the sample to ensure the injection volume is small relative to the column volume (typically <2-5% of the column volume) for optimal resolution.

  • Purification Protocol:

    • Equilibrate the column with at least 2 column volumes of the mobile phase until a stable baseline is achieved.

    • Inject the concentrated sample.

    • Run the isocratic mobile phase for 1 to 1.5 column volumes.

    • Collect fractions. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated biomolecule, which in turn will elute before the small, unreacted this compound linker.[]

  • Post-Purification:

    • Assess the purity of the fractions using SDS-PAGE (which will show a band shift for the conjugate) and analytical SEC.

    • Pool the pure fractions and concentrate if necessary using a centrifugal filter device.

Ion-Exchange Chromatography (IEX) Protocol

IEX separates molecules based on charge. The terminal -COOH on the this compound linker will be negatively charged at neutral or basic pH, making it amenable to Anion-Exchange Chromatography (AEX). PEGylation shields the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation of the conjugate from the unmodified protein.[][5]

Workflow for Ion-Exchange Chromatography

cluster_prep Preparation cluster_run Chromatography cluster_post Post-Processing p1 Prepare Buffers A and B (Low and High Salt) p2 Equilibrate AEX Column with Buffer A p1->p2 p3 Buffer Exchange Sample into Buffer A p2->p3 r1 Load Sample onto Column p3->r1 r2 Wash with Buffer A r1->r2 r3 Elute with Salt Gradient (Increasing % Buffer B) r2->r3 po1 Collect Fractions r3->po1 po2 Analyze Fractions (e.g., HPLC, SDS-PAGE) po1->po2 po3 Pool Pure Fractions po2->po3 po4 Desalt into Final Buffer po3->po4

Caption: Workflow for Anion-Exchange purification of conjugates.

Methodology:

  • System Preparation:

    • Column: A strong or weak anion exchange column (e.g., Q-sepharose, DEAE).

    • Buffer A (Binding): A low-ionic-strength buffer, e.g., 20 mM Tris, pH 8.0. The pH should be chosen to ensure the conjugate has a net negative charge.

    • Buffer B (Elution): Buffer A + high salt concentration, e.g., 20 mM Tris, 1 M NaCl, pH 8.0.

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • The crude sample must be in a low-salt buffer for efficient binding. Perform a buffer exchange into Buffer A using dialysis or a desalting column.

  • Purification Protocol:

    • Equilibrate the AEX column with Buffer A.

    • Load the prepared sample onto the column. The conjugate and other negatively charged species will bind.

    • Wash the column with several volumes of Buffer A to remove any unbound material.

    • Elute the bound species using a linear gradient of increasing Buffer B (e.g., 0-100% B over 20-30 column volumes). Species will elute in order of their increasing negative charge. The PEGylated conjugate will typically elute at a different salt concentration than the unmodified protein.[5]

    • Collect fractions across the gradient.

  • Post-Purification:

    • Analyze fractions for purity.

    • Pool the pure fractions and perform a buffer exchange or dialysis into a suitable storage buffer to remove the high salt concentration.[3]

Dialysis / Ultrafiltration Protocol

This method is a simple and effective way to remove small, unreacted this compound linkers (MW < 500 Da) from large conjugated biomolecules. It is often used as a preliminary cleanup step before high-resolution chromatography.[12]

Workflow for Dialysis Purification

cluster_prep Preparation cluster_run Dialysis cluster_post Recovery p1 Select Dialysis Membrane with appropriate MWCO (e.g., 3.5 kDa) p2 Prepare Large Volume of Dialysis Buffer p1->p2 p3 Load Crude Sample into Dialysis Cassette/Tubing p1->p3 r1 Immerse Cassette in Buffer at 4°C with Stirring p3->r1 r2 Allow Small Molecules to Diffuse Out r1->r2 r3 Change Buffer 2-3 Times over 12-24 hours r2->r3 po1 Recover Purified Conjugate from Cassette r3->po1 po2 Determine Concentration and Assess Purity po1->po2

Caption: Workflow for removal of unreacted linker via dialysis.

Methodology:

  • Materials:

    • Dialysis Tubing or Cassette: Choose a Molecular Weight Cutoff (MWCO) that is at least 10-20 times smaller than the molecular weight of the conjugate to ensure its retention (e.g., a 3-10 kDa MWCO membrane for an antibody conjugate).[3]

    • Dialysis Buffer: A large volume (at least 100x the sample volume) of a suitable buffer (e.g., PBS).[3]

    • Large beaker and stir plate.

  • Sample Preparation:

    • Place the crude reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Purification Protocol:

    • Place the sealed tubing/cassette into the beaker with the dialysis buffer.

    • Place the beaker on a stir plate at 4°C and stir gently to facilitate diffusion.

    • Allow dialysis to proceed for several hours or overnight.[3]

    • For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times.[3]

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer.

    • Open the tubing/cassette and transfer the purified conjugate solution to a clean tube. The sample will be diluted, so concentration may be necessary.

Purity Assessment

After purification, the purity of the this compound conjugate must be verified. A combination of orthogonal methods is recommended.[13]

  • Analytical HPLC (RP-HPLC or SEC): The primary method for assessing purity. A pure sample should show a single, sharp peak. Purity is often calculated by area normalization.[14]

  • Mass Spectrometry (MS): Confirms the identity of the conjugate by verifying its molecular weight.

  • SDS-PAGE (for protein/antibody conjugates): Shows an increase in apparent molecular weight for the PEGylated species compared to the unmodified protein.

  • Quantitative NMR (qNMR): Can be used as a primary method for determining the absolute purity of small molecule conjugates without relying on chromatographic separation.[13]

References

Application Notes and Protocols for F-PEG2-COOH Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F-PEG2-COOH linker is a bifunctional molecule integral to modern bioconjugation and drug delivery systems. Its structure features a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This design offers a unique combination of properties beneficial for the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. The PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[1] The terminal carboxyl group provides a reactive handle for covalent attachment to biomolecules, most commonly via primary amines on proteins like antibodies.[1][2] This document provides a detailed guide to the experimental use of this compound linkers, including their physicochemical properties, detailed protocols for conjugation, and methods for characterization.

Physicochemical and Reaction Data Summary

For reproducible results, it is crucial to understand the properties of the this compound linker and the recommended conditions for its use. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Weight 166.15 g/mol [1][3]
Molecular Formula C₆H₁₁FO₄[1][3]
CAS Number 2383964-72-3[1][3]
Purity ≥95%[1]
Storage Conditions 2-8°C or -20°C, sealed, dry, and protected from light.[1][3]
Solubility Soluble in water and many organic solvents including DMSO, DMF, dichloromethane, and chloroform.[1][2]
Activation pH (EDC/NHS) 4.5 - 7.2 (most efficient at pH 5-6)[4][5][6]
Conjugation pH (to primary amines) 7.0 - 8.5 (most efficient at pH 7.2-7.5)[4][5][6]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process of activating the carboxylic acid group of the this compound linker using EDC and NHS, followed by conjugation to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • This compound Linker

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound linker, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 2 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated this compound linker solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized for the specific application but a 20-fold molar excess is a common starting point.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess linker and reaction byproducts by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[8][9]

Protocol 2: Characterization of the Antibody-PEG Conjugate

Characterization of the final conjugate is essential to determine the degree of labeling and to assess its purity and stability.

1. Size-Exclusion Chromatography (SEC-HPLC):

SEC is used to separate molecules based on their size and to quantify aggregates and fragments.[10][11]

  • Column: A suitable SEC column for protein separations (e.g., AdvanceBio SEC 300 Å).[12]

  • Mobile Phase: A buffer such as 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[12]

  • Flow Rate: Typically 0.25-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments.

2. Hydrophobic Interaction Chromatography (HIC-HPLC):

HIC separates molecules based on their hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.[3][10] The addition of the this compound linker and a drug payload increases the overall hydrophobicity of the antibody.

  • Column: A HIC column (e.g., Tosoh Bio Butyl-NPR).[12]

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄, pH 6.0).[12]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄, pH 6.0, with 25% isopropanol).[12]

  • Gradient: A decreasing salt gradient is used to elute the proteins.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram will show multiple peaks, with species having a higher degree of conjugation (more hydrophobic) eluting later.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis F_PEG2_COOH This compound Activated_Linker Activated NHS-Ester Linker F_PEG2_COOH->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Antibody-PEG Conjugate Activated_Linker->Conjugate 2h, RT or O/N, 4°C Antibody Antibody Antibody->Conjugate Purification SEC Purification Conjugate->Purification Characterization HIC/SEC-HPLC Analysis Purification->Characterization

Caption: Experimental workflow for antibody conjugation using this compound.

logical_relationship Targeting_Moiety Targeting Moiety e.g., Antibody Linker This compound Linker PEG Spacer Targeting_Moiety->Linker Amide Bond Payload Payload e.g., Cytotoxic Drug Linker->Payload Covalent Bond

Caption: Logical relationship of this compound in a targeted therapeutic.

References

Application Notes and Protocols for F-Peg2-COOH Labeling of Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of monoclonal antibodies (mAbs) with functionalized polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biopharmaceutical development. PEGylation can enhance the therapeutic properties of antibodies by increasing their hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and improved solubility. F-Peg2-COOH is a short, discrete PEG linker featuring a terminal carboxylic acid for conjugation and a fluorine atom, which can be useful for fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, a powerful analytical tool for studying drug metabolism and biodistribution.

These application notes provide a comprehensive guide to the labeling of antibodies with this compound. This process involves the activation of the carboxylic acid group on the linker, its covalent attachment to primary amines on the antibody, and the subsequent purification and characterization of the resulting conjugate. The protocols provided herein are based on well-established bioconjugation chemistries and are intended to serve as a detailed guide for researchers in the field.

As a practical application, we will consider the conjugation of this compound to a HER2-targeting antibody, such as Trastuzumab. This modified antibody could serve as a platform for the subsequent attachment of a cytotoxic drug, forming an antibody-drug conjugate (ADC) for the targeted therapy of HER2-positive breast cancer.

Quantitative Data Summary

The following tables summarize representative quantitative data for the labeling of a monoclonal antibody (e.g., Trastuzumab, ~150 kDa) with a short carboxylated PEG linker, serving as a proxy for this compound.

Table 1: Labeling Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterMolar Ratio (Linker:Antibody)Labeling Efficiency (%)Average DAR
This compound 10:1~85%3.5
20:1>95%5.8
30:1>98%7.2

Note: Labeling efficiency is defined as the percentage of antibody molecules that are conjugated with at least one linker molecule. DAR (Drug-to-Antibody Ratio) refers to the average number of PEG linkers attached per antibody.

Table 2: Characterization of the Antibody-PEG Conjugate

ParameterUnconjugated AntibodyAntibody-PEG Conjugate (DAR ~4)
Molecular Weight (by Mass Spectrometry) ~150,000 Da~151,328 Da (assuming this compound MW = 332 Da)
Purity (by SEC-HPLC) >98%>95%
Aggregation (by SEC-HPLC) <1%<2%

Table 3: In Vitro Cytotoxicity of a HER2-Targeted ADC with a Short PEG Linker

Cell LineHER2 ExpressionADC with this compound Linker (IC₅₀ in nM)Unconjugated Antibody (IC₅₀ in nM)
SK-BR-3 High15>1000
BT-474 High25>1000
MCF-7 Low>1000>1000

Note: IC₅₀ is the half-maximal inhibitory concentration. The ADC is a hypothetical construct where a cytotoxic drug is attached to the antibody via the this compound linker.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more stable and amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, add the this compound stock solution to a final concentration of 1-5 mM in Activation Buffer.

  • Add a 1.5-fold molar excess of EDC stock solution to the this compound solution.

  • Immediately add a 3-fold molar excess of Sulfo-NHS stock solution to the mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The resulting activated F-Peg2-Sulfo-NHS ester is now ready for conjugation to the antibody. It is recommended to use it immediately.

Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the conjugation of the activated F-Peg2-Sulfo-NHS ester to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Activated F-Peg2-Sulfo-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Buffer exchange the antibody into the Conjugation Buffer using a desalting column or dialysis cassette.

  • Adjust the antibody concentration to 5-10 mg/mL.

  • Add the desired molar excess (e.g., 20-fold) of the activated F-Peg2-Sulfo-NHS ester solution to the antibody solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • To quench the reaction and stop the conjugation process, add the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • The resulting antibody-PEG conjugate is now ready for purification.

Protocol 3: Purification of the Antibody-PEG Conjugate

This protocol describes the removal of unreacted PEG linker and other small molecules from the antibody-PEG conjugate using size-exclusion chromatography (SEC).

Materials:

  • Antibody-PEG conjugate solution (from Protocol 2)

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column suitable for antibody purification (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Load the antibody-PEG conjugate solution onto the column.

  • Elute the protein with the Purification Buffer at a flow rate recommended for the specific column.

  • Monitor the elution profile by measuring the absorbance at 280 nm. The antibody-PEG conjugate will elute in the first major peak.

  • Collect the fractions corresponding to the antibody-PEG conjugate peak.

  • Pool the purified fractions and determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

Protocol 4: Characterization of the Antibody-PEG Conjugate

This section outlines key analytical methods to characterize the purified antibody-PEG conjugate.

A. SDS-PAGE Analysis:

  • Prepare samples of the unconjugated antibody and the purified antibody-PEG conjugate.

  • Run the samples on a non-reducing and reducing SDS-PAGE gel.

  • Stain the gel with Coomassie Blue or a similar protein stain.

  • The antibody-PEG conjugate will show a higher molecular weight band compared to the unconjugated antibody. The band for the conjugate may appear more diffuse due to the heterogeneity of PEGylation.

B. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: This method is applicable if the PEG linker or a subsequently attached drug has a distinct UV absorbance from the antibody. Since this compound itself does not have a strong UV absorbance distinct from the protein, this method is more relevant after conjugating a chromophoric drug. For determining the PEG-to-antibody ratio, mass spectrometry is more direct. However, for a complete ADC, the following principle applies:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the attached drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[][2][3]

  • The DAR is the molar ratio of the drug to the antibody.

C. Mass Spectrometry (MS) Analysis:

  • Analyze the unconjugated antibody and the purified antibody-PEG conjugate by electrospray ionization mass spectrometry (ESI-MS).

  • Deconvolute the resulting mass spectra to obtain the molecular weights.

  • The mass shift between the conjugated and unconjugated antibody will correspond to the number of this compound linkers attached. This allows for the determination of the distribution of different PEGylated species and the average DAR.[4][5][6][7]

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to assess the biological activity of a HER2-targeted ADC prepared using the this compound linker on HER2-positive cancer cells.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) breast cancer cell lines

  • Complete cell culture medium

  • Antibody-PEG-drug conjugate (ADC)

  • Unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Assess cell viability according to the manufacturer's instructions for the chosen cell viability reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.[8][9][10][11]

Diagrams

experimental_workflow Experimental Workflow for Antibody Labeling with this compound cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A1 This compound A3 Activated F-Peg2-Sulfo-NHS A1->A3 15-30 min RT A2 EDC / Sulfo-NHS A2->A3 15-30 min RT C2 Antibody-PEG Conjugate (Crude) A3->C2 C1 Antibody (e.g., Trastuzumab) C1->C2 2h RT or O/N 4°C P1 Size-Exclusion Chromatography (SEC) C2->P1 P2 Purified Antibody-PEG Conjugate P1->P2 CH1 SDS-PAGE P2->CH1 CH2 Mass Spectrometry P2->CH2 CH3 UV-Vis (for DAR) P2->CH3

Caption: Workflow for this compound labeling of antibodies.

her2_signaling_pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_downstream Downstream Signaling cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K Dimerization & Activation MAPK RAS/RAF/MAPK Pathway HER2->MAPK Dimerization & Activation Internalization Internalization (Endocytosis) HER2->Internalization HER3 HER3 Receptor Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation ADC HER2-Targeted ADC (with this compound linker) ADC->HER2 Binding Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Cytotoxic Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling and ADC mechanism of action.

References

Application Notes and Protocols for F-PEG2-COOH Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of nanoparticles with biocompatible linkers is a critical step in the development of advanced drug delivery systems and diagnostic tools. F-PEG2-COOH is a heterobifunctional linker that features a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer enhances the nanoparticle's solubility and biocompatibility, reducing immunogenicity and non-specific protein adsorption.[1] The terminal carboxyl group allows for covalent conjugation to amine-functionalized nanoparticles or biomolecules, while the fluorine atom can serve as a label for ¹⁹F MRI or as a component in fluorinated drugs.[1]

This document provides a detailed protocol for the functionalization of amine-terminated nanoparticles with this compound using the widely adopted carbodiimide (B86325) chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Core Concepts of Nanoparticle Functionalization

The process involves activating the carboxyl group of the this compound linker to make it reactive towards primary amines on the nanoparticle surface. This creates a stable amide bond, covalently attaching the linker to the nanoparticle.

G cluster_0 This compound Linker cluster_1 Amine-Functionalized Nanoparticle cluster_2 Targeting Ligand F_PEG_COOH F-(CH₂)n-O-(CH₂CH₂O)₂-COOH NP Nanoparticle Core (-NH₂ Surface Groups) F_PEG_COOH->NP EDC/NHS Chemistry (Amide Bond Formation) Ligand e.g., Antibody, Peptide (-NH₂ Group) NP->Ligand Further Conjugation (Optional) G start Start: Amine-Functionalized Nanoparticles in MES Buffer step1 1. Prepare this compound and EDC/NHS Solutions start->step1 step2 2. Activate Carboxyl Groups: Add EDC and NHS to This compound Solution step1->step2 Incubate 15-30 min at room temp. step3 3. Conjugation Reaction: Add Activated Linker to Nanoparticle Suspension step2->step3 step4 4. Quench Reaction: Add Hydroxylamine or Tris Buffer step3->step4 Incubate 2-4 hours at room temp. step5 5. Purification: Wash Nanoparticles via Centrifugation/Ultrafiltration step4->step5 Incubate 30 min step6 6. Resuspend and Characterize Functionalized Nanoparticles step5->step6 Repeat 3x end_node End: this compound Functionalized Nanoparticles step6->end_node G Ligand Targeting Ligand (on Nanoparticle) EGFR EGFR Ligand->EGFR Binding & Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

Troubleshooting & Optimization

troubleshooting low yield in F-Peg2-cooh conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in F-PEG2-COOH conjugation reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound contains a terminal carboxylic acid (-COOH) group. To conjugate it to another molecule, typically one with a primary amine (-NH2), a "zero-length" crosslinker is used. The most common method is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This ester readily reacts with a primary amine to form a stable amide bond, covalently linking the this compound to the target molecule.[1][3]

Q2: I am observing very low to no conjugation yield. What are the most common causes?

Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:

  • Suboptimal pH: The activation and coupling steps have different optimal pH ranges.[4]

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.[5]

  • Inappropriate Buffer Selection: Buffers containing primary amines (like Tris or glycine) or carboxylates will compete with the reaction.[4][6]

  • Hydrolysis of Intermediates: The activated O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis in aqueous solutions.[1]

Q3: What is the optimal pH for the this compound conjugation reaction?

A two-step pH adjustment is often recommended for optimal results.[4]

  • Activation Step: The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[4] MES buffer is a common choice for this step.[7]

  • Coupling Step: The reaction of the NHS-activated this compound with the primary amine on your target molecule is most efficient at a slightly basic pH of 7.0-8.5 .[8] Phosphate-buffered saline (PBS) is a suitable buffer for this stage.[5][6]

Q4: How can I be sure my EDC and NHS reagents are active?

EDC and NHS are highly sensitive to moisture.[5] To ensure their activity:

  • Store reagents in a desiccated environment at the recommended temperature.

  • Allow the vials to equilibrate to room temperature before opening to prevent condensation.[3][9]

  • Prepare solutions of EDC and NHS immediately before use and do not store them for extended periods.[5][6]

Q5: What are the recommended molar ratios of EDC and NHS to this compound?

The optimal molar ratios can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the amount of this compound.

ReagentRecommended Molar Excess (relative to -COOH)
EDC2 to 10-fold[4][5]
NHS/Sulfo-NHS2 to 5-fold[4][5]

It is often necessary to optimize these ratios for your specific application to achieve the highest yield.[5]

Q6: My protein precipitates during the conjugation reaction. What could be the cause?

Precipitation during the reaction can significantly lower your yield. Potential causes include:

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers.[5]

  • High EDC Concentration: In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[5]

  • Hydrophobicity: If the molecule being conjugated to the PEG linker is highly hydrophobic, the resulting conjugate may aggregate. Incorporating a more hydrophilic linker or optimizing the drug-to-carrier ratio may help.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Conjugation Yield Suboptimal pHVerify the pH of your buffers. Use a two-step protocol with activation at pH 4.5-6.0 and coupling at pH 7.0-8.5.[5]
Inactive EDC/NHSPurchase fresh reagents and store them properly under desiccated conditions. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[5][6]
Inappropriate BufferUse non-amine, non-carboxylate buffers. MES is recommended for the activation step and PBS for the coupling step.[4] Avoid Tris and glycine (B1666218) buffers.[4]
Hydrolysis of Activated IntermediatesProceed to the coupling step promptly after the activation step.[6] Consider performing the reaction at 4°C to slow down hydrolysis.[8]
Precipitation During Reaction Protein InstabilityEnsure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary.[5]
High Reagent ConcentrationReduce the molar excess of EDC if precipitation is observed.[5]
Inconsistent Results Moisture in ReagentsAlways allow EDC and NHS vials to reach room temperature before opening to prevent condensation. Prepare fresh solutions for each experiment.[6]

Experimental Protocols

Two-Step EDC/Sulfo-NHS Coupling Protocol for this compound

This protocol describes a general method for the covalent conjugation of an amine-containing biomolecule to this compound.

I. Materials

  • This compound

  • Amine-containing target molecule

  • Activation Buffer: 50 mM MES, pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[9][10]

  • Washing/Storage Buffer: Appropriate buffer for your application (e.g., PBS).

II. Procedure

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.[3]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[6]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Coupling Reaction:

    • Dissolve your amine-containing molecule in Coupling Buffer.

    • Optional but recommended: To remove excess EDC and Sulfo-NHS, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer.

    • If a desalting column was not used, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the amine-containing molecule to the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction (Optional):

    • To stop the reaction and block any remaining active NHS-esters, add the Quenching Solution to a final concentration of 20-50 mM.[5]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[4]

Visualizations

F_PEG2_COOH_Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Quenching & Purification F_PEG_COOH This compound Activation Activated NHS-Ester F_PEG_COOH->Activation MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activation Conjugate F-PEG2-Conjugate Activation->Conjugate Reaction Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugate PBS Buffer Quench Quenching (e.g., Tris) Conjugate->Quench Purified_Product Purified Conjugate Quench->Purified_Product Dialysis / SEC

Caption: Workflow for this compound conjugation using EDC/NHS chemistry.

Troubleshooting_Low_Yield cluster_pH pH Issues cluster_Reagents Reagent Issues cluster_Buffer Buffer Issues Start Low Conjugation Yield pH_Check Verify Buffer pH Start->pH_Check Reagent_Check Check Reagent Activity Start->Reagent_Check Buffer_Check Check Buffer Composition Start->Buffer_Check pH_Activation Activation pH 4.5-6.0? pH_Check->pH_Activation pH_Coupling Coupling pH 7.0-8.5? pH_Activation->pH_Coupling Yes pH_Solution Use two-step pH protocol pH_Activation->pH_Solution No pH_Coupling->pH_Solution No pH_Coupling->Reagent_Check Yes Reagent_Storage Stored under dessicant? Reagent_Check->Reagent_Storage Reagent_Fresh Fresh solutions used? Reagent_Storage->Reagent_Fresh Yes Reagent_Solution Use fresh, properly stored reagents Reagent_Storage->Reagent_Solution No Reagent_Fresh->Reagent_Solution No Reagent_Fresh->Buffer_Check Yes Buffer_Amine Buffer contains amines/carboxyls? Buffer_Check->Buffer_Amine Buffer_Solution Use non-interfering buffers (MES, PBS) Buffer_Amine->Buffer_Solution Yes

References

Technical Support Center: Optimizing F-Peg2-cooh Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their F-Peg2-cooh reaction parameters for successful bioconjugation.

Troubleshooting Guide

Q1: Why am I observing low or no PEGylation yield?

A1: Low or no yield in a PEGylation reaction can stem from several factors related to the reactants and reaction conditions. A primary reason is the hydrolysis of the activated PEG ester (e.g., NHS ester) in an aqueous buffer, which competes with the desired conjugation reaction.[1] Additionally, incomplete activation of the this compound, an incorrect pH for the conjugation reaction, or inaccessibility of the target functional groups on the protein can all lead to poor yields.[1]

To troubleshoot this issue, consider the following solutions:

  • Verify PEG Activation: Before starting the conjugation, confirm the activation of your this compound using an appropriate analytical method like NMR or mass spectrometry.[1]

  • Use Fresh Reagents: Prepare stock solutions of activated this compound in a dry, aprotic solvent such as DMSO and add it to the reaction buffer immediately before use to minimize hydrolysis.[1]

  • Optimize pH: Ensure the reaction buffer pH is within the optimal range for your specific chemistry. For NHS-ester chemistry, a pH of 7-9 is generally recommended for reacting with primary amines.[2]

  • Assess Target Accessibility: If possible, consider gently denaturing and refolding your protein to expose the target residues. Alternatively, you could explore different PEGylation chemistries to target more accessible amino acids.[1]

Q2: What is causing my protein to aggregate or precipitate during the reaction?

A2: Protein aggregation or precipitation during PEGylation can be caused by several factors. Cross-linking due to di-activated PEG molecules, protein instability under the chosen reaction conditions (pH and temperature), or high protein concentrations can all contribute to this issue.[1]

To address aggregation and precipitation, try the following:

  • Control PEG Activation: Ensure your PEG activation strategy favors mono-activation to reduce cross-linking. This can be achieved by using a large excess of PEG during the activation step and purifying the mono-activated species.[1]

  • Optimize Reaction Conditions: Perform the reaction at a lower temperature, for example at 4°C, and screen different buffer conditions to find one that enhances your protein's stability.[1]

  • Adjust Protein Concentration: Reducing the concentration of the protein in the reaction mixture can also help prevent aggregation.[1]

Q3: How can I control the polydispersity of my PEGylated product?

A3: High polydispersity, meaning a mixture of mono-, di-, and multi-PEGylated species, is a common challenge. This often occurs when the molar ratio of activated PEG to the protein is too high, or when multiple reactive sites on the protein have similar accessibility and reactivity.[1]

To achieve a more homogeneous product, consider these strategies:

  • Optimize Molar Ratio: Systematically decrease the molar ratio of activated this compound to your protein to find the optimal balance that favors mono-PEGylation.[1]

  • Adjust Reaction pH: Modifying the reaction pH can favor more selective modification. For instance, a lower pH can increase the selectivity for N-terminal modification.[3]

  • Site-Directed Mutagenesis: For precise control, consider using site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is desired.[1]

Q4: Why is my PEGylated protein showing a loss of biological activity?

A4: A loss of biological activity after PEGylation can occur if the PEG chain is attached at or near the protein's active site, causing steric hindrance.[1] The reaction conditions themselves could also denature the protein.

To mitigate the loss of activity, you can:

  • Target Different Residues: Employ a different PEGylation strategy that targets amino acids known to be distant from the active site.

  • Protect the Active Site: During the reaction, you can protect the active site by adding a substrate or a competitive inhibitor.[1]

  • Confirm Protein Integrity: Use biophysical methods like Circular Dichroism to confirm the protein's integrity after the reaction and optimize conditions (pH, temperature) for better stability.[1]

Frequently Asked Questions (FAQs)

Q5: What are the optimal reaction parameters for this compound conjugation to a primary amine?

A5: The optimal reaction parameters can vary depending on the specific protein and desired degree of PEGylation. However, a good starting point for the conjugation of an activated this compound (e.g., as an NHS ester) to a primary amine is a pH range of 7-9 and a temperature between 4-25°C.[2] The molar ratio of PEG to protein should be optimized empirically, starting with a low ratio and gradually increasing it to achieve the desired level of modification while minimizing polydispersity.[1]

Q6: How do I activate the carboxylic acid of this compound for reaction with an amine?

A6: The carboxylic acid group of this compound can be activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4] The activation reaction is typically most efficient at a pH of 4.5-7.2.[4] Once activated, the resulting NHS ester is reactive towards primary amines at a pH of 7-8.[4]

Q7: What analytical techniques can I use to characterize my PEGylated protein?

A7: Several techniques can be used to analyze the outcome of your PEGylation reaction:

  • SDS-PAGE: This is often the first check. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band or a smear compared to the unmodified protein.[1]

  • Ion Exchange Chromatography (IEX): This technique can often separate species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated) as the PEG chains can shield the protein's surface charges.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the number of attached PEG molecules.[1]

Data Summary Tables

Table 1: Recommended Starting Reaction Parameters for this compound (NHS Ester) Conjugation to Primary Amines

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal for the reaction between NHS esters and primary amines.[2]
Temperature 4 - 25 °CLower temperatures (4°C) can help maintain protein stability.[1]
Reaction Time 1 - 2 hoursCan be optimized based on the reactivity of the protein.
Molar Ratio (PEG:Protein) 1:1 to 10:1Should be empirically determined to control the degree of PEGylation.[1]
Buffer Phosphate-Buffered Saline (PBS)Avoid buffers containing primary amines (e.g., Tris).

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Recommended Solution(s)
Low/No Yield Incomplete PEG activation, Hydrolysis of activated PEG, Incorrect pH, Inaccessible target groups.[1]Verify activation, Use fresh reagents, Optimize pH, Consider protein refolding.[1]
Protein Aggregation Cross-linking, Protein instability, High protein concentration.[1]Favor mono-activation, Optimize temperature and buffer, Reduce protein concentration.[1]
High Polydispersity High PEG:protein molar ratio, Multiple reactive sites with similar reactivity.[1]Decrease molar ratio, Adjust pH for selectivity, Consider site-directed mutagenesis.[1]
Loss of Activity PEG attachment at/near active site, Protein denaturation.[1]Target different residues, Protect active site, Confirm protein integrity post-reaction.[1]

Experimental Protocols

Protocol: Activation of this compound and Conjugation to a Protein

This protocol provides a general procedure for activating the carboxylic acid of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 5-6)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous DMSO or DMF

Procedure:

Part 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.[4]

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer. For best results, perform this reaction at a pH between 5 and 6.[4]

  • Add the this compound stock solution to the EDC/NHS mixture. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[4]

Part 2: Conjugation to Protein

  • Immediately add the activated this compound solution to your protein solution. For optimal conjugation to primary amines, the pH should be raised to 7.2-7.5.[4]

  • Allow the conjugation reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C with gentle mixing.

  • To stop the reaction, add the quenching solution to hydrolyze any unreacted NHS esters.[4]

  • Purify the PEGylated protein from excess PEG and reaction byproducts using a suitable method such as size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis FPeg This compound Activated_PEG Activated F-Peg2-NHS FPeg->Activated_PEG Activation Buffer (pH 5-6) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEGylated Protein Activated_PEG->Conjugate Conjugation Buffer (pH 7.2-7.5) Protein Protein-NH2 Protein->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_pathway Start Low PEGylation Yield? Check_Activation Verified PEG Activation? Start->Check_Activation Check_pH Correct Reaction pH? Check_Activation->Check_pH Yes Failure Still Low Yield Check_Activation->Failure No Check_Reagents Used Fresh Reagents? Check_pH->Check_Reagents Yes Check_pH->Failure No Success Yield Improved Check_Reagents->Success Yes Check_Reagents->Failure No

Caption: Troubleshooting pathway for low PEGylation yield.

References

avoiding side reactions with F-Peg2-cooh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-PEG2-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound featuring a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group.[1] Its bifunctional nature makes it highly useful in bioconjugation and drug delivery. The PEG spacer enhances solubility and can reduce the immunogenicity of the conjugated molecule.[1][2][3] The carboxylic acid allows for covalent attachment to biomolecules like proteins, peptides, or antibodies, making it valuable for creating targeted therapeutics.[1] It is also used in developing fluorescent probes and modifying the surface of nanoparticles.[1]

Q2: What is the most common method for conjugating this compound to other molecules?

A2: The most prevalent method involves the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a highly reactive NHS ester that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][4][5]

Q3: What is the primary side reaction to be aware of when using this compound in EDC/NHS chemistry?

A3: The most significant side reaction is the hydrolysis of the NHS ester intermediate.[4][6] This occurs when water molecules attack the ester, converting it back to the unreactive carboxylic acid and releasing NHS.[7] This reaction competes directly with the desired amine conjugation and is a primary cause of low conjugation efficiency.[4][6]

Q4: Can the activated this compound react with other functional groups besides primary amines?

A4: Yes, while NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic amino acid side chains.[8] Under certain conditions, side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, leading to the formation of less stable ester bonds.[8] Reactions with cysteine and histidine are also possible but generally less common.[8]

Q5: What type of buffer should be used for the conjugation reaction?

A5: It is critical to use a buffer that is free of primary amines.[6] Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS-activated this compound, leading to significantly lower yields of the desired conjugate.[6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[8]

Q6: How can I stop the conjugation reaction?

A6: The reaction can be effectively stopped or "quenched" by adding a high concentration of a primary amine-containing buffer, such as Tris or glycine. This will consume any remaining unreacted NHS-activated this compound.[6]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS-activated this compound: The activated linker is sensitive to moisture and has a limited half-life in aqueous solutions, which is highly pH-dependent.[4][6]Ensure this compound and coupling reagents are stored in a desiccated environment. Prepare activated this compound immediately before use. Optimize reaction time to be as short as is sufficient for conjugation.
Suboptimal pH: If the pH is too low, primary amines on the target molecule will be protonated and non-nucleophilic.[7] If the pH is too high, the rate of hydrolysis of the NHS ester will be significantly increased.[4][6]Maintain the reaction pH within the optimal range of 7.2-8.5.[4][8]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the target molecule for the activated linker.[6]Perform a buffer exchange into an amine-free buffer (e.g., PBS, Borate) before starting the conjugation.
Low Concentration of Reactants: The desired conjugation is a bimolecular reaction, while hydrolysis is a unimolecular reaction with water. At low concentrations of the target molecule, hydrolysis can be favored.If possible, increase the concentration of your target molecule to favor the conjugation reaction.[6]
Poor Reproducibility Inconsistent Reagent Preparation: this compound may require dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[4] Inconsistent concentrations will affect reaction stoichiometry.Prepare fresh stock solutions of this compound and coupling reagents for each experiment. Use precise pipetting techniques.
pH Drift During Reaction: The release of NHS during the reaction can cause a slight decrease in the pH of poorly buffered solutions.Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the conjugation.
Presence of Unexpected Side Products Reaction with Other Nucleophiles: At higher pH or with a large excess of activated linker, reactions with serine, threonine, or tyrosine residues can occur.[8]Optimize the stoichiometry of activated this compound to the target molecule. Consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) to disfavor reaction with hydroxyl groups.[8]
Impure Reagents: Impurities in the this compound or the target molecule can lead to side reactions.Use high-purity this compound. Ensure your target molecule is sufficiently purified before conjugation.
Impact of pH on NHS-Ester Half-Life

The stability of the NHS-activated this compound is critically dependent on the pH of the reaction buffer. The following table summarizes the approximate half-life of an NHS ester at different pH values and temperatures.

pH Temperature Approximate Half-Life
7.00°C4-5 hours[4]
8.64°C10 minutes[4]

As the data indicates, a higher pH significantly accelerates the rate of hydrolysis, reducing the amount of active linker available for conjugation.

Experimental Protocols

Protocol: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. If the initial protein solution contains amine buffers, a buffer exchange must be performed using a desalting column or dialysis.[6]

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

  • Activation of this compound (Two-Step Method - Recommended):

    • In a separate microfuge tube, combine this compound, EDC, and NHS (or Sulfo-NHS) in an amine-free buffer (e.g., MES buffer, pH 6.0) at a molar ratio of approximately 1:1.5:1.5.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein will determine the degree of labeling and should be optimized for your specific application. A starting point could be a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Analyze the purified conjugate using appropriate methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Add Activated PEG to Protein Solution protein_prep->conjugation peg_prep Dissolve this compound in DMSO/DMF activation Activate this compound with EDC/NHS peg_prep->activation activation->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

side_reaction_pathway cluster_desired Desired Reaction cluster_side Side Reaction activated_peg NHS-Activated This compound protein_amine Protein-NH2 activated_peg->protein_amine water H2O activated_peg->water amide_bond Stable Amide Bond (Conjugate) protein_amine->amide_bond Aminolysis inactive_peg Inactive this compound water->inactive_peg Hydrolysis

Caption: Competing reactions of NHS-activated this compound.

troubleshooting_logic start Low Conjugation Efficiency? check_ph Is pH between 7.2 and 8.5? start->check_ph Yes success Successful Conjugation start->success No check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are reagents fresh and dry? check_buffer->check_reagents Yes change_buffer Buffer Exchange check_buffer->change_buffer No use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No increase_conc Increase Reactant Concentration check_reagents->increase_conc Yes adjust_ph->check_ph change_buffer->check_buffer use_fresh_reagents->check_reagents increase_conc->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: F-PEG2-COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-PEG2-COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to help you improve the efficiency of your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional linker molecule that contains a terminal carboxylic acid (-COOH) group and another functional group, represented by "F". The "PEG2" indicates a short polyethylene (B3416737) glycol spacer consisting of two ethylene (B1197577) glycol units. This hydrophilic spacer enhances solubility in aqueous environments.[1][2][3] Its primary application is in bioconjugation, where it is used to link molecules together, such as attaching small molecules, peptides, or drugs to proteins, antibodies, or nanoparticles.[1][4]

Q2: What is the role of EDC and NHS in the conjugation of this compound to an amine-containing molecule?

A2: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are coupling agents used to facilitate the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the target molecule.[5][6] EDC first activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to improve the efficiency and stability of the reaction by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[5][7] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines.[8]

Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction?

A3: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges.[7][9]

  • Activation Step: The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[5][7][9]

  • Conjugation Step: The reaction of the newly formed NHS ester with the primary amine of the target molecule is most efficient at a physiological to slightly basic pH, typically between 7.0 and 8.5.[6][7][10] For many proteins, a pH of 7.2-7.5 is a good starting point for this step.[9]

Q4: Which buffers are recommended for this reaction, and which should be avoided?

A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete in the reaction and reduce conjugation efficiency.[7][11]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[5][7]

    • Conjugation Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are frequently used.[7][9][10]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, or carboxylates, such as acetate, should be avoided as they will interfere with the coupling chemistry.[7][10]

Q5: How should I prepare and store my EDC and NHS reagents?

A5: Both EDC and NHS are sensitive to moisture (hydrolysis) and their activity can diminish over time if not stored properly.[7][12]

  • Storage: Store EDC and NHS desiccated at -20°C.[7]

  • Handling: Before opening, it is good practice to allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial.[7] For frequent use, making single-use aliquots of stock solutions in an appropriate anhydrous solvent like DMSO or DMF can help preserve the integrity of the reagents.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation experiments.

Issue 1: Low or No Conjugation Yield

This is one of the most frequent challenges in EDC/NHS chemistry. The root cause can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a pH meter calibrated for the buffer's temperature. For the two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.5.[7][9]
Inactive Reagents (EDC/NHS) EDC and NHS are moisture-sensitive.[12] Purchase fresh, high-quality reagents and store them properly desiccated at -20°C.[7] Consider using freshly opened EDC for your reaction.[12]
Competing Nucleophiles in Buffer Ensure you are not using buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with your target molecule.[7][10]
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[10][13] Once the this compound is activated, proceed to the conjugation step with the amine-containing molecule without delay.
Suboptimal Molar Ratios Optimize the molar ratio of this compound, EDC, and NHS to your target molecule. A molar excess of the PEG reagent and coupling agents is often required. Start with a 5- to 10-fold molar excess of EDC/NHS over this compound and a 10- to 50-fold molar excess of this compound over the amine-containing molecule, then optimize from there.
Insufficient Reaction Time/Temperature The activation step is typically fast (15-30 minutes at room temperature).[5][9] The conjugation step can range from 1-2 hours at room temperature to overnight at 4°C.[5] Ensure sufficient incubation time for the reaction to proceed to completion.
Issue 2: Precipitation During the Reaction

Precipitation of your biomolecule of interest can significantly reduce your yield.

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the reaction.[7]
High EDC Concentration In some cases, very high concentrations of EDC can lead to the precipitation of proteins.[7] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Issue 3: Difficulty in Purifying the Final Conjugate

Separating the final conjugate from unreacted starting materials and byproducts is a critical final step.

Potential CauseRecommended Action
Inefficient Removal of Small Molecules If your product is small, dialysis may not be an effective purification method as your product could be lost through the dialysis membrane.[12]
Co-elution of Reactants and Product Unreacted this compound or byproducts may be difficult to separate from the desired conjugate due to similar properties.
Alternative Purification Methods Consider alternative purification methods such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) for more effective separation.[12] Characterization of the final product by mass spectrometry (e.g., MALDI-TOF) can confirm successful conjugation.[12]

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein of interest in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[5][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Reagent Preparation:

  • Immediately before use, prepare a 10 mg/mL solution of EDC in anhydrous DMSO or DMF.

  • Immediately before use, prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

  • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10-20 mM).

  • Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL.

Procedure:

Step 1: Activation of this compound

  • To the this compound solution in Activation Buffer, add EDC and NHS solution. A common molar ratio is 1:2:2 (this compound:EDC:NHS), but this may need optimization.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5][9]

Step 2: Conjugation to the Protein

  • Optional but recommended: To remove excess EDC and byproducts, you can perform a quick buffer exchange on the activated this compound solution using a desalting column equilibrated with Coupling Buffer. This can help prevent unwanted side reactions with your protein.

  • Add the activated this compound solution to your protein solution. A 10- to 50-fold molar excess of the activated PEG reagent over the protein is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

Step 3: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine.[5]

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Remove unreacted this compound, quenching reagent, and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Analyze the final conjugate using appropriate methods (e.g., SDS-PAGE, HPLC, Mass Spectrometry) to confirm successful conjugation and purity.

Visualizations

G cluster_step1 Step 1: Activation (pH 4.5 - 6.0) cluster_step2 Step 2: Conjugation (pH 7.0 - 8.5) peg This compound o_acylisourea O-Acylisourea Intermediate (Unstable) peg->o_acylisourea + edc EDC edc->o_acylisourea peg_nhs F-PEG2-NHS Ester (Amine-Reactive, More Stable) o_acylisourea->peg_nhs + isourea Isourea Byproduct o_acylisourea->isourea Released nhs NHS nhs->peg_nhs conjugate F-PEG2-Protein Conjugate (Stable Amide Bond) peg_nhs->conjugate + protein Protein-NH2 protein->conjugate nhs_released NHS conjugate->nhs_released Released

Caption: Two-step reaction mechanism of EDC/NHS coupling.

G start Start prep Prepare Reagents (this compound, EDC, NHS, Buffers) start->prep activation Activate this compound with EDC/NHS in MES Buffer (pH 4.5-6.0, 15-30 min) prep->activation conjugation Add Activated PEG to Protein in PBS Buffer (pH 7.2-7.5, 1-2h RT or 4°C O/N) activation->conjugation quench Quench Reaction (e.g., Tris or Hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., Desalting, SEC, HPLC) quench->purify analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for bioconjugation.

G start Low/No Conjugation Yield ph_check Is pH of buffers correct? Activation: 4.5-6.0 Conjugation: 7.0-8.5 start->ph_check reagent_check Are EDC/NHS reagents fresh and stored correctly? ph_check->reagent_check Yes ph_yes Adjust pH ph_check->ph_yes No buffer_check Is buffer free of competing amines/carboxyls? reagent_check->buffer_check Yes reagent_yes Use fresh reagents reagent_check->reagent_yes No ratio_check Are molar ratios of reactants optimized? buffer_check->ratio_check Yes buffer_yes Switch to recommended buffer (MES, PBS, Borate) buffer_check->buffer_yes No time_check Is reaction time sufficient? ratio_check->time_check Yes ratio_yes Test different molar ratios ratio_check->ratio_yes No time_yes Increase incubation time time_check->time_yes No success Problem Solved time_check->success Yes ph_yes->success reagent_yes->success buffer_yes->success ratio_yes->success time_yes->success

References

Technical Support Center: F-PEG2-COOH Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-PEG2-COOH linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a smooth and successful synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound, a bifunctional linker with a protected amine and a carboxylic acid, typically involves a multi-step process. The general strategy begins with a diethylene glycol backbone that is sequentially functionalized. One terminus is converted to a carboxylic acid, while the other is converted to an amine, which is then protected with a suitable group like Fmoc or Boc. This stepwise approach allows for the selective reactivity of each functional group in subsequent bioconjugation steps.

Q2: Which protecting group, Fmoc or Boc, is better for the amine terminus?

A2: The choice between Fmoc and Boc depends on the overall synthetic scheme and the desired deprotection conditions.

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. It is stable under acidic conditions, making it suitable for syntheses where acid-sensitive groups are present elsewhere in the molecule.[1][2]

  • Boc (tert-Butoxycarbonyl): This group is acid-labile and is removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute HCl.[3][4][5] It is stable under basic conditions.

The selection should be orthogonal to other protecting groups in your molecule to ensure selective removal.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Anhydrous Conditions: Many of the reaction steps, particularly those involving reactive intermediates, are sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Temperature: Reaction temperatures should be carefully controlled to prevent side reactions and decomposition of reagents.

  • pH: For reactions in aqueous or mixed-solvent systems, maintaining the optimal pH is critical for selectivity and yield.[1]

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential to maximize product formation and minimize byproducts.

Q4: How can I monitor the progress of my reactions?

A4: Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and purity of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the synthesized compounds.[6][7]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

Possible Causes and Solutions:

Cause Recommended Solution
Incomplete reaction - Extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase the reaction temperature cautiously, ensuring it does not lead to decomposition. - Use a slight excess of the limiting reagent.
Side reactions - Ensure strict anhydrous conditions to prevent hydrolysis of reactive intermediates. - Optimize the reaction temperature; high temperatures can often lead to side product formation. - Choose a more selective coupling agent if applicable (e.g., HATU, HBTU instead of EDC alone for amide bond formation).[2][3]
Degradation of product during workup or purification - Use mild workup conditions. Avoid strong acids or bases if your product is sensitive. - Perform purification steps at lower temperatures if the product is thermally labile.
Inefficient purification - Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents. - For HPLC purification, adjust the gradient and mobile phase composition for better separation.[8]
Problem 2: Presence of Multiple Impurities in the Final Product

Possible Causes and Solutions:

Cause Recommended Solution
Formation of di-substituted PEG - During the initial functionalization of diethylene glycol, use a significant excess of the glycol to favor mono-substitution.
Incomplete protection or deprotection - Ensure the protecting or deprotecting agent is fresh and used in sufficient excess. - Verify the completion of the reaction by TLC or HPLC before proceeding to the next step.
Side reactions during coupling - Use appropriate coupling reagents and additives (e.g., HOBt with EDC) to suppress side reactions like racemization. - Control the reaction temperature, as higher temperatures can promote side product formation.
Decomposition of reagents - Use high-purity, fresh reagents. Store sensitive reagents under appropriate conditions (e.g., desiccated, under inert gas).
Problem 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

Cause Recommended Solution
Product and impurities have similar polarities - If using column chromatography, try a different stationary phase (e.g., reverse-phase silica (B1680970) instead of normal-phase). - Optimize the solvent gradient in HPLC for better resolution. - Consider derivatizing the product or impurity to alter its polarity for easier separation.
Product is a viscous oil - Attempt to precipitate the product from a concentrated solution by adding a non-solvent. - Use preparative HPLC for purification.
Product is highly water-soluble - Use reverse-phase chromatography. - Perform extraction with a suitable organic solvent after saturating the aqueous phase with salt (salting out).

Experimental Protocols

General Synthesis Workflow for Fmoc-NH-PEG2-COOH

This protocol outlines the general steps for synthesizing Fmoc-NH-PEG2-COOH, starting from diethylene glycol.

Caption: General synthetic workflow for Fmoc-NH-PEG2-COOH.

1. Synthesis of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid (HO-PEG2-COOH)

  • Diethylene glycol is reacted with a protected haloacetic acid (e.g., sodium 2-bromoacetate) under basic conditions, followed by acidification to yield the carboxylic acid.

2. Conversion of the Hydroxyl Group to an Amine (H2N-PEG2-COOH)

  • The terminal hydroxyl group of HO-PEG2-COOH can be converted to an amine through several methods, such as:

    • Mesylation followed by Azide (B81097) Substitution and Reduction: The hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by an azide. The azide is subsequently reduced to an amine.

    • Gabriel Synthesis: The hydroxyl group is converted to a halide, which then reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[1]

3. Protection of the Amine Group (Fmoc-NH-PEG2-COOH)

  • The resulting amino-acid linker (H2N-PEG2-COOH) is reacted with an Fmoc-protection reagent, such as Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), in the presence of a base (e.g., sodium bicarbonate) in a mixed aqueous-organic solvent system.[1]

4. Purification

  • The crude product is typically purified by extraction, followed by column chromatography or recrystallization to yield the pure Fmoc-NH-PEG2-COOH.[1]

Deprotection Protocols

Fmoc Deprotection:

  • Reagent: 20-30% piperidine in N,N-dimethylformamide (DMF).[1]

  • Procedure: Dissolve the Fmoc-protected compound in the piperidine/DMF solution and stir at room temperature for 5-30 minutes. The progress of the deprotection can be monitored by HPLC or by observing the disappearance of the UV absorbance of the Fmoc group.

Caption: Fmoc deprotection workflow.

Boc Deprotection:

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 25-50% TFA/DCM) or 4M HCl in dioxane.

  • Procedure: Dissolve the Boc-protected compound in the acidic solution and stir at room temperature. The reaction is typically complete within 30-60 minutes. The solvent and excess acid are removed under reduced pressure.

Caption: Boc deprotection workflow.

Data Presentation

Table 1: Comparison of Amine Protecting Groups

Protecting GroupStructureDeprotection ConditionsStability
Fmoc 9-Fluorenylmethoxycarbonyl20-30% Piperidine in DMFStable to acid
Boc tert-ButoxycarbonylTFA in DCM; 4M HCl in dioxaneStable to base
Cbz (Z) CarboxybenzylH₂/Pd; HBr/acetic acidStable to mild acid and base

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentFull NameActivator/AdditiveKey Features
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt or NHSWater-soluble carbodiimide.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEAHigh efficiency, low racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateDIPEACommonly used in peptide synthesis.

References

Technical Support Center: F-PEG2-COOH Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-PEG2-COOH and other PEG-COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound conjugates?

A1: The main stability issues for PEG-COOH conjugates, including this compound which is used to link to other molecules, stem from the lability of the bond formed (e.g., an ester or amide bond) and the PEG backbone itself. Key concerns include hydrolysis of the conjugate bond, oxidation of the polyether backbone, and physical instability like aggregation.[1][2] Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can accelerate these degradation processes.[3][4]

Q2: How does the this compound structure contribute to stability?

A2: this compound is a PEG linker that contains a fluorine atom and a terminal carboxylic acid.[5] The carboxylic acid group is used to react with primary amines on molecules like proteins or peptides to form a stable amide bond.[5][6] The short PEG chain (PEG2) enhances the water solubility of the conjugated molecule.[5][6] The fluorine atom is a stable modification and is not typically a point of degradation. The primary stability concerns will arise from the newly formed conjugate bond and the PEG backbone.

Q3: What are the optimal storage conditions for PEG-COOH conjugates?

A3: To ensure long-term stability, PEG derivatives should be stored under specific conditions. For most PEG conjugates, long-term storage is recommended at low temperatures (≤ -15°C) in a dark, dry environment.[3][7] To prevent oxidation and degradation from moisture, it is highly advisable to store the product under an inert atmosphere, such as nitrogen or argon, and with a desiccant.[3] For short-term storage, keeping the conjugate at 4°C in the dark is acceptable.[7]

Q4: Can the molecular weight of the PEG chain affect conjugate stability?

A4: Yes, the molecular weight of the PEG chain can influence the stability of the conjugate, particularly for PEGylated proteins. Higher molecular weight PEGs can form a more substantial hydration shell around a protein, which acts as a protective barrier against denaturation and aggregation.[8][9] This enhanced protein hydration helps maintain the molecule's structure and solubility.[9][10]

Q5: What analytical techniques are recommended for monitoring conjugate stability?

A5: A variety of analytical techniques can be used to assess the stability of this compound conjugates. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating, identifying, and quantifying the active conjugate and any degradation products.[11] Mass spectrometry (MS) can provide detailed structural information on degradation products, while Nuclear Magnetic Resonance (NMR) spectroscopy is effective for monitoring structural changes over time.[11]

Troubleshooting Guides

This section provides detailed guidance on common problems encountered during experiments with this compound conjugates.

Problem 1: HPLC analysis shows new peaks, indicating degradation of my conjugate.

Possible Causes:

  • Hydrolysis: If your conjugate contains an ester linkage, it may be susceptible to hydrolysis, especially at non-neutral pH. Amide bonds are generally more stable but can also hydrolyze under harsh conditions.[12]

  • Oxidation: The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), transition metal ions, or light.[4] This process can lead to chain cleavage, forming aldehydes and carboxylic acid salts.[2]

Troubleshooting Workflow

G start Degradation Detected (New HPLC Peaks) check_bond Identify Conjugate Bond Type start->check_bond ester_bond Ester Bond Suspected check_bond->ester_bond Ester amide_bond Amide Bond Suspected check_bond->amide_bond Amide (more stable) check_ph Analyze Buffer pH ester_bond->check_ph check_storage Review Storage Conditions (Light/Air Exposure) amide_bond->check_storage ph_extreme pH is acidic or basic? check_ph->ph_extreme hydrolysis_confirm Conclusion: Likely Hydrolysis ph_extreme->hydrolysis_confirm Yes ph_extreme->check_storage No (pH is neutral) solution1 Solution: - Adjust buffer to pH 6.5-7.5 - Store at recommended temp. hydrolysis_confirm->solution1 exposure Exposed to light or air? check_storage->exposure exposure->hydrolysis_confirm No oxidation_confirm Conclusion: Likely Oxidation exposure->oxidation_confirm Yes solution2 Solution: - Store under inert gas (Ar, N2) - Use light-protected vials - Add chelating agent (e.g., EDTA) oxidation_confirm->solution2

Caption: Troubleshooting workflow for conjugate degradation.

Experimental Protocol: Accelerated Stability Study by HPLC

  • Preparation: Prepare samples of your this compound conjugate in different buffers (e.g., pH 5.0, 7.4, 9.0) at a known concentration. Prepare a control sample stored at -20°C.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 40°C). To test for oxidative stability, prepare an additional sample spiked with a low concentration of hydrogen peroxide (e.g., 0.01%) and another sample purged with nitrogen. To test for photosensitivity, expose a sample to a controlled light source.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • HPLC Analysis: Analyze each aliquot using a suitable reverse-phase HPLC method. Use a C18 column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% TFA). Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm for proteins).

  • Data Analysis: Quantify the peak area of the intact conjugate. A decrease in the main peak area and the appearance of new peaks over time indicate degradation. Calculate the percentage of remaining intact conjugate at each time point.

Problem 2: My conjugate solution becomes cloudy or precipitates over time.

Possible Cause:

  • Aggregation: The conjugate molecules may be self-associating to form larger, insoluble aggregates. This can be triggered by factors like suboptimal buffer conditions (pH, ionic strength), temperature stress, or repeated freeze-thaw cycles.[13] For PEGylated proteins, aggregation can occur if the PEGylation does not sufficiently shield hydrophobic patches on the protein surface.[14]

Solutions & Mitigation Strategies

StrategyDescriptionRationale
pH Optimization Screen a range of pH values to find the point of maximum solubility and stability for the conjugate.Most protein-based conjugates have an optimal pH range where they are most stable; deviations can lead to conformational changes and aggregation.[15]
Excipient Addition Include stabilizing excipients in the formulation, such as sugars (sucrose, trehalose) or polyols (mannitol, sorbitol).[15]These molecules can be preferentially excluded from the protein surface, promoting a more compact and stable native state.
Control Freeze-Thaw Cycles Aliquot the conjugate solution into single-use volumes before freezing to avoid repeated temperature cycling.The process of freezing and thawing can expose hydrophobic regions of proteins, leading to aggregation.[13]
Surfactant Inclusion Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80.Surfactants can prevent protein aggregation at interfaces (e.g., air-water) and reduce non-specific adsorption to container surfaces.

Experimental Protocol: Detecting Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the conjugate solution in the desired buffer at a typical working concentration. Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles.

  • Data Analysis: The software will calculate the particle size distribution based on the intensity fluctuations. The presence of a significant population of particles with a large hydrodynamic radius (e.g., >100 nm) or a high polydispersity index (PDI) is indicative of aggregation.

Problem 3: The biological activity of my PEGylated therapeutic is lower than expected.

Possible Cause:

  • Steric Hindrance: The PEG chain, while offering stability, can physically block the active site or binding domain of the therapeutic molecule, preventing it from interacting with its target.[9][10] This is known as steric hindrance. The length and attachment site of the PEG chain are critical factors.[14][16]

Logical Pathway for Addressing Steric Hindrance

G start Low Biological Activity Observed check_site Is the PEGylation site-specific or random? start->check_site random Random Conjugation (e.g., to Lysines) check_site->random Random specific Site-Specific Conjugation (e.g., to Cysteine) check_site->specific Site-Specific analyze_random Hypothesis: PEG is attached near the active site. random->analyze_random analyze_specific Hypothesis: PEG chain length is causing interference. specific->analyze_specific solution_random Strategy 1: Change conjugation chemistry to target sites away from the active region. analyze_random->solution_random solution_specific Strategy 2: Synthesize conjugate with a shorter PEG linker. analyze_specific->solution_specific

Caption: Decision pathway for mitigating steric hindrance.

Mitigation Strategies:

  • Site-Specific Conjugation: If possible, use a conjugation strategy that targets a specific amino acid (like a free cysteine) known to be distant from the molecule's active site.[1]

  • Optimize PEG Chain Length: The "this compound" linker has a very short PEG chain, which is less likely to cause significant steric hindrance compared to longer PEG chains (e.g., PEG20, PEG40). If you are using longer PEG-COOH linkers and observing low activity, consider synthesizing the conjugate with a shorter PEG variant.[16]

  • Use Cleavable Linkers: For applications like antibody-drug conjugates (ADCs), employ a linker that is stable in circulation but is cleaved to release the active molecule under specific conditions at the target site (e.g., in the acidic environment of a lysosome).[17]

References

Technical Support Center: Purification of F-PEG2-COOH Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of F-PEG2-COOH (2-(2-(2-fluoroethoxy)ethoxy)acetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound and related PEGylated compounds.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems quickly and effectively during your experiments.

Question 1: My this compound product shows significant streaking and poor separation during silica (B1680970) gel column chromatography. What can I do to improve this?

Answer: This is a common issue when purifying polar, flexible molecules like PEG derivatives on silica gel. The interaction with the stationary phase can be inconsistent, leading to band broadening and streaking. Here are several strategies to mitigate this:

  • Optimize the Solvent System: Standard ethyl acetate/hexane systems are often ineffective. A more polar mobile phase is required.

  • Deactivate the Silica Gel: The acidic nature of silica gel can lead to unwanted interactions and degradation of sensitive compounds.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is recommended.

    • Dissolve your crude product in a suitable solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully load this powder onto the top of your column.

  • Alternative Stationary Phases: If the above methods fail, consider using an alternative stationary phase such as:

    • Reversed-Phase Silica (C18 or C8): This is often the preferred method for purifying polar compounds.

    • Alumina (neutral or basic): Can be a good alternative for compounds that are sensitive to acidic conditions.

    • Diol-bonded silica: Offers different selectivity compared to standard silica.

Question 2: My this compound product appears as a broad peak in my reversed-phase HPLC (RP-HPLC) chromatogram. How can I improve the peak shape?

Answer: Peak broadening with PEG molecules in RP-HPLC can be due to several factors. While this compound is a monodisperse compound, issues with chromatography conditions can lead to poor peak shape.

  • Increase Column Temperature: Running the column at an elevated temperature (e.g., 40-60 °C) can improve the kinetics of interaction between the analyte and the stationary phase, resulting in sharper peaks.

  • Optimize Mobile Phase Additives:

    • The use of an ion-pairing agent is often not necessary for a simple carboxylic acid.

    • Ensure the pH of the mobile phase is appropriate. For a carboxylic acid, a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the carboxyl group, leading to better retention and peak shape on a C18 column.

  • Check for Impurities: The broad peak could be due to the co-elution of closely related impurities, such as molecules with slightly different PEG chain lengths if the starting materials were not monodisperse.

  • Sample Solvent Mismatch: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., pure DMSO or DMF) can cause peak distortion.

Question 3: I am having difficulty detecting my this compound product by UV-Vis during HPLC analysis. What are my options?

Answer: Polyethylene glycol itself does not possess a strong UV chromophore. The detectability of this compound will depend on the wavelength used and the presence of any UV-active impurities.

  • Use a Universal Detector: For reliable quantification, especially for purity assessment, a universal detector is highly recommended.

    • Evaporative Light Scattering Detector (ELSD)

    • Charged Aerosol Detector (CAD)

    • Refractive Index Detector (RID): Note that RID is less sensitive and not compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides both sensitive detection and mass confirmation of your product and any impurities.

  • Low Wavelength UV: You may be able to get a weak signal at very low UV wavelengths (e.g., < 220 nm), but be aware that many solvents also absorb in this region, leading to high background and potential baseline drift.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound product?

A1: Impurities can arise from the starting materials or from side reactions during synthesis. Common impurities may include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in your product mixture.

  • Di-acid Impurity (HOOC-PEG2-COOH): If the synthesis starts from a diol that is not properly mono-functionalized, a di-acid species can be formed. This impurity can be particularly challenging to remove due to its similar polarity to the desired product.

  • Higher or Lower Molecular Weight PEG Adducts: If the PEG starting material is not perfectly monodisperse, you may have a distribution of PEG chain lengths in your final product.

  • Byproducts from Reagents: Side products from the reagents used in the synthesis (e.g., from oxidizing or fluorinating agents) may be present.

Q2: How can I assess the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a universal detector (ELSD, CAD) or MS, HPLC is a powerful tool for quantifying the main product and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to confirm the structure of the this compound and to detect proton-containing impurities.

    • Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.

    • ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorine-containing moiety.

  • Mass Spectrometry (MS): Provides accurate mass determination of the desired product and can help in identifying unknown impurities.

Q3: Is recrystallization a viable purification method for this compound?

A3: Recrystallization can be an effective method for purifying small, relatively non-polar organic molecules. However, for a flexible and highly polar molecule like this compound, inducing crystallization can be challenging. It may be difficult to find a suitable solvent system where the compound has high solubility when hot and low solubility when cold. Liquid chromatography (e.g., flash chromatography or preparative HPLC) is generally a more reliable purification method for this class of compounds.

Data Presentation

Table 1: Typical Starting Conditions for RP-HPLC Purification of this compound

ParameterRecommended ConditionNotes
Column C18, 5 µm, 100 ÅA standard C18 column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20-30 minutesAdjust the gradient slope based on initial results.
Flow Rate 1.0 mL/min for analytical scaleScale accordingly for preparative columns.
Column Temp. 40 °CCan improve peak shape.
Detection ELSD, CAD, or MSFor reliable quantification.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography (Silica Gel)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a mixture of DCM with 1-2% methanol).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A shallow gradient is often more effective.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the purified this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Set up the mobile phases as described in Table 1.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the gradient method as defined.

    • Monitor the elution profile using an appropriate detector (ELSD, CAD, or MS).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the this compound product as a percentage of the total peak area.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check Prep_HPLC Preparative RP-HPLC Characterization Characterization (NMR, MS) Prep_HPLC->Characterization Purity_Check->Prep_HPLC Further Purification Needed Pure_Product Pure this compound (>95%) Purity_Check->Pure_Product Purity OK Characterization->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography Streaking Streaking/Band Broadening? Start->Streaking Optimize_Solvent Optimize Solvent System (e.g., MeOH/DCM, EtOH/IPA/CHCl3) Streaking->Optimize_Solvent Yes Deactivate_Silica Deactivate Silica with TEA Optimize_Solvent->Deactivate_Silica Dry_Load Use Dry Loading Technique Deactivate_Silica->Dry_Load Switch_Phase Switch to Reversed-Phase Dry_Load->Switch_Phase If still issues

Caption: Troubleshooting logic for common column chromatography issues.

preventing aggregation in F-Peg2-cooh reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-PEG2-COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG (polyethylene glycol) linker that contains a fluorine atom and a terminal carboxylic acid. The PEG portion of the molecule enhances solubility in aqueous solutions.[1] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond, making it a useful tool in bioconjugation and drug delivery.[1][2]

Q2: What is the most common cause of aggregation in this compound reactions?

Aggregation during PEGylation reactions can be caused by several factors. For small molecules like this compound, aggregation can occur due to poor solubility in the chosen solvent system or inappropriate reaction conditions. When conjugating to proteins or peptides, aggregation is often linked to the instability of the biomolecule under the reaction conditions (e.g., pH, temperature) or high concentrations of reactants.[3][4] Cross-linking, if the target molecule has multiple amine groups, can also lead to aggregation.

Q3: How can I improve the solubility of this compound?

While the PEG component of this compound improves water solubility, organic co-solvents can further enhance solubility and prevent aggregation.[1] Commonly used water-miscible organic solvents include dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[5] It is recommended to prepare a concentrated stock solution of this compound in one of these solvents and then add it to the aqueous reaction buffer.

Troubleshooting Guide: Preventing Aggregation

Aggregation or precipitation during your this compound reaction can significantly impact your yield and the purity of your final product. Below are common causes and recommended solutions.

Issue 1: Precipitation is observed when dissolving this compound.
Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffer Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[5]
Low Temperature Ensure the solvent is at room temperature before dissolving the reagent. Some PEG compounds can precipitate at lower temperatures.
Incorrect Solvent This compound has better solubility in polar organic solvents and aqueous buffers. Avoid nonpolar organic solvents.[6]
Issue 2: Aggregation occurs during the EDC/NHS activation step.
Possible Cause Recommended Solution
High Concentration of this compound Reduce the initial concentration of this compound. High concentrations of small molecules can lead to aggregation.[1]
Incorrect pH for Activation The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[5][7]
Reagent Instability EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Issue 3: Precipitation forms after adding the amine-containing molecule.
Possible Cause Recommended Solution
Protein/Peptide Instability The target biomolecule may be unstable at the reaction pH or temperature. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH of the conjugation buffer is optimal for the stability of your specific protein or peptide.[3]
Sub-optimal pH for Conjugation The reaction of the NHS-activated this compound with a primary amine is most efficient at pH 7.0-8.5. Use a non-amine buffer such as phosphate-buffered saline (PBS).[5][7]
High Reactant Concentrations High concentrations of either the activated this compound or the target molecule can lead to aggregation. Try reducing the concentration of one or both reactants.
Cross-linking If your target molecule has multiple accessible amine groups, cross-linking can occur, leading to aggregation. To control this, you can reduce the molar ratio of activated this compound to the target molecule.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the two-step activation of this compound for subsequent conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[7]

  • Anhydrous DMSO or DMF[5]

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 100 mM).

  • Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A molar excess of EDC and NHS to this compound is recommended (e.g., 2-5 fold molar excess of each).[7]

  • Activation Reaction: Add the this compound stock solution to the EDC/NHS solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature. The resulting solution contains the amine-reactive NHS-ester of this compound and is ready for conjugation.

Parameter Recommended Range Optimal Value
Activation Buffer 0.1 M MES, pH 4.5-6.00.1 M MES, pH 5.5
Molar Ratio (EDC:this compound) 1.2:1 to 10:12:1 to 5:1
Molar Ratio (NHS:this compound) 1.2:1 to 10:12:1 to 5:1
Reaction Temperature Room Temperature (20-25°C)Room Temperature

Table 1: Reaction Conditions for this compound Activation.[7]

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule

Materials:

  • Activated F-PEG2-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: PBS, pH 7.2-8.0[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7]

Procedure:

  • Prepare Amine-Containing Molecule: Dissolve or buffer exchange your amine-containing molecule into the Conjugation Buffer. The concentration will depend on the specific molecule.

  • Conjugation Reaction: Add the freshly prepared activated F-PEG2-NHS ester solution to the solution of the amine-containing molecule. The optimal molar ratio will depend on the number of available amines on the target and the desired degree of labeling. A common starting point is a 3-5 fold molar excess of the linker.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.[7]

  • Purification: Remove excess, unreacted this compound and quenching reagents by a suitable method such as size-exclusion chromatography (desalting column) or dialysis.

Parameter Recommended Range Optimal Value
Conjugation Buffer PBS or Borate buffer, pH 7.0-8.5PBS, pH 7.4
Molar Ratio (Amine-Molecule:this compound) 1:1 to 1:101:3 to 1:5
Reaction Temperature 4°C to Room TemperatureRoom Temperature

Table 2: Reaction Conditions for Conjugation.[7]

Visual Guides

experimental_workflow cluster_activation Activation Step (pH 5.5) cluster_conjugation Conjugation Step (pH 7.4) cluster_purification Quenching & Purification dissolve_peg Dissolve this compound in DMSO mix_reactants Mix & Incubate (15-30 min, RT) dissolve_peg->mix_reactants dissolve_edc_nhs Dissolve EDC/NHS in MES Buffer dissolve_edc_nhs->mix_reactants conjugate Add Activated PEG & Incubate (1-2h, RT) mix_reactants->conjugate Activated F-PEG2-NHS prepare_amine Prepare Amine-Molecule in PBS prepare_amine->conjugate quench Quench with Tris (15 min, RT) conjugate->quench purify Purify Conjugate (e.g., Desalting) quench->purify

This compound Conjugation Workflow

troubleshooting_logic start Aggregation Observed dissolving During Dissolving This compound? start->dissolving activation During EDC/NHS Activation? dissolving->activation No sol_strat Solution: - Use DMSO/DMF co-solvent - Warm to RT dissolving->sol_strat Yes conjugation During Conjugation? activation->conjugation No act_strat Solution: - Lower concentration - Check pH (5.5) - Use fresh reagents activation->act_strat Yes conj_strat Solution: - Lower temperature (4°C) - Optimize pH (7.4) - Reduce concentrations - Adjust molar ratios conjugation->conj_strat Yes

Troubleshooting Aggregation Issues

References

Technical Support Center: Optimizing F-Peg2-cooh Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-Peg2-cooh conjugation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS-activated this compound to a primary amine?

A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2] At a pH below this range, the primary amines on the target molecule are likely to be protonated (-NH3+), which makes them non-nucleophilic and thus, unreactive.[3][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][3]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS-activated this compound.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[5][6] Always ensure the pH of your chosen buffer is within the optimal range of 7.2-8.5 for the conjugation step.[1][5]

Q3: Can I use Tris buffer for my conjugation reaction?

A3: No, you should not use Tris (tris(hydroxymethyl)aminomethane) buffer for the conjugation reaction itself.[1] Tris contains a primary amine and will react with the NHS-activated this compound, reducing the efficiency of your desired conjugation.[1] However, a high concentration of Tris or other amine-containing buffers like glycine (B1666218) can be used to quench the reaction and consume any unreacted NHS esters.[2]

Q4: How stable is the activated this compound (F-Peg2-NHS ester) in my reaction buffer?

A4: The stability of the NHS ester is highly dependent on the pH of the buffer. The ester is susceptible to hydrolysis, where it reacts with water to regenerate the original carboxylic acid, rendering it inactive for conjugation.[3] This hydrolysis reaction is significantly faster at higher pH values. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to just a few minutes at pH 9.0.[3][7]

Q5: My this compound is not very soluble in my aqueous reaction buffer. What should I do?

A5: this compound, like many NHS esters, may have limited solubility in aqueous buffers. It is common practice to first dissolve the this compound in a small amount of an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before adding it to the reaction mixture.[5] Ensure the organic solvent is of high quality and free of amines.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (below 7.2) or too high (above 8.5).Verify the pH of your reaction buffer with a calibrated pH meter. Adjust the pH to be within the optimal 7.2-8.5 range.[1]
Buffer Incompatibility: The buffer contains primary amines (e.g., Tris, glycine).Switch to a non-amine containing buffer such as PBS, sodium bicarbonate, or borate buffer.[1]
Hydrolysis of Activated this compound: The NHS ester has been hydrolyzed due to exposure to moisture or high pH.Prepare fresh solutions of the activated this compound immediately before use. If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1]
Inactive Reagents: The this compound, EDC, or NHS used for activation are old or have been improperly stored.Use fresh, high-quality reagents. Ensure that EDC and NHS are stored in a desiccator to prevent degradation by moisture.
Precipitation During Reaction Poor Solubility of Reactants: The this compound or the target molecule is not fully dissolved in the reaction buffer.Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the reaction.[5] Ensure the target molecule is at a concentration where it remains soluble in the chosen buffer.
Protein Aggregation: The addition of reagents or changes in pH are causing the protein to aggregate.Confirm that your protein is stable and soluble in the reaction buffer at the chosen pH. Consider a buffer exchange step prior to conjugation.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations or handling of stock solutions.Prepare fresh stock solutions of all reagents for each experiment. When dissolving reagents in organic solvents, ensure the solvent is anhydrous.
Fluctuations in Reaction Conditions: Variations in temperature or incubation time.Standardize the reaction temperature and incubation times for all experiments. Use a temperature-controlled incubator or water bath.

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[8]
8.0Room Temperature210 minutes[7]
8.5Room Temperature180 minutes[7]
8.64°C10 minutes[8]
9.0Room Temperature125 minutes[7]
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a model NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
(Data from a study on a porphyrin-NHS ester)[7]

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF.

  • Activation Reaction:

    • In a microfuge tube, add the this compound solution to the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC to the this compound solution.

    • Immediately add a 2-5 fold molar excess of NHS to the reaction mixture.

    • Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.

  • Proceed to Conjugation: The activated F-Peg2-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated F-Peg2-NHS to a Protein

This protocol describes the conjugation of the activated F-Peg2-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Activated F-Peg2-NHS ester solution (from Protocol 1)

  • Protein of interest in a suitable buffer

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add the freshly prepared activated F-Peg2-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application. A common starting point is a 5-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate: Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Visualizations

F_Peg2_cooh_Conjugation_Workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_hydrolysis Competing Reaction F_Peg2_COOH This compound Activated_Peg F-Peg2-NHS Ester F_Peg2_COOH->Activated_Peg Activation Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Peg Conjugate F-Peg2-Protein Conjugate Activated_Peg->Conjugate Conjugation Buffer Hydrolyzed_Peg This compound (Inactive) Activated_Peg->Hydrolyzed_Peg Protein_NH2 Protein-NH2 Protein_NH2->Conjugate H2O H2O (Hydrolysis) H2O->Hydrolyzed_Peg

Caption: Workflow for this compound conjugation showing the activation and conjugation steps.

Signaling_Pathways cluster_desired Desired Amine Coupling Reaction cluster_competing Competing Hydrolysis Reaction start_desired F-Peg2-NHS Ester + Protein-NH2 end_desired F-Peg2-Protein Conjugate + NHS start_desired->end_desired pH 7.2-8.5 start_competing F-Peg2-NHS Ester + H2O end_competing This compound (Inactive) + NHS start_competing->end_competing Increases with pH

References

F-PEG2-COOH Linker Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of the F-PEG2-COOH linker in bioconjugation and related applications.

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of the this compound linker?

The this compound is a heterobifunctional linker that contains a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts unique properties beneficial for bioconjugation, drug delivery, and the development of imaging agents and PROTACs.[1] The PEG spacer enhances solubility and reduces immunogenicity, while the carboxyl group allows for covalent attachment to amine-containing biomolecules, and the fluorine atom can be useful for 19F NMR analysis or to potentially enhance metabolic stability.[2][3]

Q2: What is the primary concern regarding the stability of the this compound linker in a bioconjugate?

The main stability concern is the potential cleavage of the amide bond formed between the linker's carboxylic acid and an amine group on the target biomolecule (e.g., a lysine (B10760008) residue on a protein). Amide bonds are generally stable; however, they can undergo hydrolysis under certain conditions, leading to the dissociation of the conjugate.[4][5]

Q3: What factors can lead to the cleavage of the amide bond formed by the this compound linker?

Several factors can promote the hydrolysis of the amide bond:

  • pH: Both strongly acidic and strongly basic conditions can catalyze amide bond cleavage.[5] The rate of hydrolysis is generally slowest in the neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Enzymes: Proteases and other enzymes present in biological systems can specifically or non-specifically cleave amide bonds.[4]

  • Intramolecular Catalysis: The presence of neighboring functional groups on the conjugated molecule can sometimes catalyze the cleavage of the amide bond.

Q4: How does the fluorine atom in the this compound linker affect the stability of the resulting amide bond?

The influence of the fluorine atom on the stability of the adjacent PEG linker and the resulting amide bond is not extensively documented in publicly available literature. Generally, fluorination can enhance metabolic stability by blocking sites of enzymatic degradation.[6] There is also evidence of weak, attractive interactions between organic fluorine and amide groups, which could subtly influence the local chemical environment.[6] However, without specific experimental data for the this compound linker, it is recommended to experimentally determine the stability of the conjugate in the intended application.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Possible Causes & Solutions

Possible Cause Recommended Solution
Inactive Carboxylic Acid Ensure the this compound linker is properly activated. Use fresh, high-quality coupling reagents like EDC/NHS or HATU. Perform the activation step in an appropriate anhydrous solvent (e.g., DMF or DMSO) immediately before adding it to the amine-containing molecule.
Suboptimal Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine is most efficient at a pH of 7.0-8.5. Ensure your buffering system is appropriate for both steps. Avoid amine-containing buffers like Tris during the conjugation step, as they will compete for reaction with the activated linker.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered. Consider increasing the reaction time or temperature (while monitoring the stability of the biomolecule). Using a linker with a longer PEG chain may also improve accessibility.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Use the activated linker immediately and avoid prolonged exposure to aqueous environments before the addition of the amine-containing molecule.
Impure Reagents Ensure the this compound linker and the biomolecule are of high purity. Impurities can interfere with the conjugation reaction.
Problem 2: Unintended Cleavage of the this compound Linker

Possible Causes & Solutions

Possible Cause Recommended Solution
Harsh pH Conditions Avoid exposing the conjugate to strongly acidic (pH < 4) or basic (pH > 10) conditions during purification, storage, and use, unless cleavage is intended.
Elevated Temperature Store the conjugate at recommended temperatures (typically 4°C for short-term and -20°C or -80°C for long-term storage) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Enzymatic Degradation If the conjugate will be used in a biological system, consider the potential for enzymatic cleavage. If premature cleavage is observed, it may be necessary to re-engineer the conjugate to protect the linker or use it in an environment with protease inhibitors.
Presence of Catalyzing Agents Be aware of any components in your formulation that could catalyze amide bond hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol describes a general method for conjugating the this compound linker to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein with accessible primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in Coupling Buffer to the desired concentration.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO.

  • Activation of this compound:

    • In a separate tube, add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a good starting point for optimization.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess linker and reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy or other relevant methods to determine the degree of labeling. Mass spectrometry can be used for more detailed characterization.[7]

Protocol 2: Stability Assessment of the this compound Conjugate

This protocol provides a framework for assessing the stability of the amide bond in the this compound conjugate under different pH conditions.

Materials:

  • Purified this compound conjugate

  • Buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Analytical system (e.g., HPLC, LC-MS, or SDS-PAGE)

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate into the different pH buffers to a final concentration suitable for your analytical method.

  • Incubation:

    • Incubate the samples at the desired temperature.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of each sample.

  • Analysis:

    • Analyze the aliquots using a suitable analytical method to quantify the amount of intact conjugate and any cleaved products.

      • HPLC/LC-MS: Monitor the decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to the cleaved biomolecule and linker.

      • SDS-PAGE: Observe the reappearance of the band corresponding to the unconjugated biomolecule.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time for each pH condition to determine the rate of cleavage.

Visualizations

Caption: Chemical structure of the this compound linker.

Conjugation_Workflow Conjugation Workflow F_PEG2_COOH This compound Activation Activation (EDC/NHS) F_PEG2_COOH->Activation Protein Protein-NH2 Conjugation Conjugation Protein->Conjugation Activated_Linker Activated Linker (NHS-ester) Activation->Activated_Linker Activated_Linker->Conjugation Conjugate Protein-NH-CO-PEG2-F Conjugation->Conjugate Purification Purification Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Hydrolysis_Mechanism Amide Bond Hydrolysis Conjugate Protein-NH-CO-PEG2-F Transition_State Tetrahedral Intermediate Conjugate->Transition_State H2O H2O (Acid or Base Catalyst) H2O->Transition_State Cleavage Cleavage Transition_State->Cleavage Products Protein-NH2 + HOOC-PEG2-F Cleavage->Products Troubleshooting_Workflow Troubleshooting Low Yield Start Low Conjugation Yield Check_Activation Check Activation Reagents (Fresh EDC/NHS?) Start->Check_Activation Check_pH Optimize Reaction pH (Activation: 4.5-6.0, Conjugation: 7.0-8.5) Check_Activation->Check_pH Success Improved Yield Check_Activation->Success [Resolved] Check_Ratio Optimize Linker:Protein Ratio Check_pH->Check_Ratio Check_pH->Success [Resolved] Check_Purity Verify Reagent Purity Check_Ratio->Check_Purity Check_Ratio->Success [Resolved] Check_Steric_Hindrance Consider Steric Hindrance (Increase reaction time/temp or use longer linker) Check_Purity->Check_Steric_Hindrance Check_Purity->Success [Resolved] Check_Steric_Hindrance->Success [Resolved]

References

Technical Support Center: F-PEG2-COOH Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with F-PEG2-COOH. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to steric hindrance in your experiments.

Troubleshooting Guide: Overcoming Steric Hindrance in this compound Reactions

Steric hindrance can be a significant challenge in reactions involving this compound, leading to low yields and incomplete reactions. The bulky fluorine atom and the flexible PEG linker can physically obstruct the carboxylic acid group, making it difficult for it to react with other molecules, especially large or hindered amines.

The following table summarizes common issues, their probable causes related to steric hindrance, and recommended solutions.

Issue Potential Cause (Steric Hindrance Related) Recommended Solution Expected Outcome
Low or No Reaction Yield The amine substrate is sterically hindered, preventing its approach to the activated carboxylic acid.Switch to a more powerful coupling reagent such as HATU, HBTU, PyBOP, or COMU. These reagents form more reactive activated esters.[1][2]Increased reaction rate and higher yield.
The this compound itself presents steric hindrance to the coupling agent.Use a smaller, more reactive coupling agent or a two-step activation process.More efficient activation of the carboxylic acid, leading to improved yield.
Incomplete Reaction The reaction stalls due to the energetic barrier imposed by steric repulsion.Increase the reaction temperature or extend the reaction time.Drives the reaction to completion, but monitor for potential side reactions or degradation.
Insufficient molar excess of the coupling partner to overcome the low probability of successful reactive encounters.Increase the molar ratio of the amine or the coupling reagents.Higher conversion of the limiting reagent.
Formation of Side Products The activated this compound is unstable and reacts with the solvent or other nucleophiles before coupling to the target amine.Perform the reaction in an anhydrous, aprotic solvent like DMF or DMSO.[3]Minimizes hydrolysis of the activated ester and other side reactions.
Guanidinylation of the amine when using uronium/aminium-based reagents like HATU or HBTU in excess.[2]Use phosphonium-based reagents like PyBOP or use a slight excess of the carboxylic acid instead of the coupling reagent.Reduced formation of guanidinium (B1211019) byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/NHS coupling reactions with this compound giving low yields?

A1: Standard EDC/NHS coupling can be inefficient for this compound, especially when reacting with sterically hindered amines. The O-acylisourea intermediate formed by EDC is highly reactive but also prone to hydrolysis. Steric hindrance from both the this compound and a bulky amine can slow down the desired reaction, allowing hydrolysis and other side reactions to dominate, thus lowering your yield.[4][5]

Q2: What are the best alternative coupling reagents to use with this compound when steric hindrance is a problem?

A2: For sterically demanding couplings, more robust reagents are recommended. Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[1][6] These reagents form more stable and reactive activated esters, which can significantly improve reaction yields in hindered environments. COMU is another highly efficient and safer alternative to HOBt-based reagents.[1]

Q3: How can I optimize my reaction conditions to favor the desired amide bond formation?

A3: Optimization of reaction conditions is crucial. Key parameters to consider are:

  • Solvent: Use anhydrous, aprotic polar solvents like DMF or DMSO to dissolve the reactants and prevent hydrolysis of activated intermediates.[3]

  • pH: For EDC/NHS chemistry, a two-pH system is often beneficial. Activate the carboxylic acid at a slightly acidic pH (4.5-6.0) and then raise the pH to 7.2-8.0 for the coupling with the amine.[7][8]

  • Stoichiometry: Using a slight excess (1.5-2 equivalents) of the amine and coupling reagents can help drive the reaction to completion. However, with uronium reagents, an excess can lead to side reactions.[4]

  • Temperature and Time: For sluggish reactions due to steric hindrance, increasing the temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Q4: Are there any alternative strategies to activate the carboxylic acid of this compound?

A4: Yes, an alternative strategy is to convert the carboxylic acid to a more reactive acyl fluoride. This can be achieved in situ using reagents like BTFFH. Acyl fluorides are highly reactive and less sterically demanding, which can be advantageous for coupling with hindered amines.[9]

Quantitative Data Summary

While specific yield data for this compound is not extensively published, the following table provides representative data from a comparative study on a sterically hindered coupling to illustrate the potential impact of different coupling reagents.

Table 1: Representative Yields for a Sterically Hindered Amide Coupling [6]

Coupling ReagentAdditiveBaseSolventTemperatureTime (h)Yield (%)
EDC HOBtDIPEADMFRT24< 10
HATU -DIPEADMFRT485
HBTU -DIPEADMFRT678
PyBOP -DIPEADMFRT482

Note: These are representative yields for a challenging coupling and actual results with this compound may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Protocol for EDC/NHS Coupling of this compound to a Peptide

This protocol describes a general procedure for the conjugation of this compound to a primary amine on a peptide in an aqueous buffer system.

Materials:

  • This compound

  • Peptide with an available primary amine (e.g., N-terminus or lysine (B10760008) side chain)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC with a C18 column)[10]

Procedure:

  • Prepare Solutions:

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of this compound:

    • In a reaction vial, combine a 10-fold molar excess of this compound (from the stock solution) with the peptide solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the peptide).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.

  • Purification:

    • Purify the this compound-peptide conjugate from excess reagents and unreacted starting materials using reverse-phase HPLC (RP-HPLC) on a C18 column.[10][11]

    • Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond and any aromatic residues).

    • Collect the fractions corresponding to the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

Experimental Workflow: this compound Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Dissolve Peptide in Coupling Buffer activation Activate this compound with EDC/NHS (pH 6.0) prep_peptide->activation prep_peg Dissolve this compound in DMSO prep_peg->activation prep_reagents Prepare EDC/NHS Solutions prep_reagents->activation conjugation Conjugate to Peptide (pH 7.2-7.5) activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (RP-HPLC) quenching->purification characterization Characterize Product (MS, HPLC) purification->characterization

Caption: Workflow for the conjugation of this compound to a peptide.

Logical Relationship: Troubleshooting Low Yield

G start Low Reaction Yield cause1 Steric Hindrance? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Reagent Instability? start->cause3 solution1a Use Stronger Coupling Reagent (HATU, PyBOP) cause1->solution1a Yes solution1b Increase Temperature/ Reaction Time cause1->solution1b Yes solution2a Optimize pH (Two-step pH) cause2->solution2a Yes solution2b Increase Molar Ratios cause2->solution2b Yes solution3a Use Anhydrous Solvents cause3->solution3a Yes solution3b Prepare Reagents Fresh cause3->solution3b Yes

Caption: Troubleshooting guide for low yield in this compound reactions.

Signaling Pathway: Simplified MAPK Pathway

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription activates nucleus->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Simplified diagram of the MAPK signaling pathway.[12][13][14]

References

Technical Support Center: Synthesis of Fmoc-NH-PEG2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Fmoc-NH-PEG2-COOH (Fmoc-8-amino-3,6-dioxaoctanoic acid).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NH-PEG2-COOH and what are its primary applications?

Fmoc-NH-PEG2-COOH, also known as Fmoc-AEEA-OH, is a heterobifunctional linker molecule commonly used in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2][3] It comprises a fluorenylmethoxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a hydrophilic and flexible linker that can enhance the solubility and pharmacokinetic properties of peptides and other biomolecules.[1] Its primary applications include its use as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]

Q2: What is the general synthetic route for Fmoc-NH-PEG2-COOH?

The synthesis is typically a two-stage process:

  • Synthesis of the Intermediate (H2N-PEG2-COOH or AEEA): This involves the mono-carboxymethylation of diethylene glycol, followed by the conversion of the terminal hydroxyl group to an amine.[1]

  • Fmoc Protection: The amino group of the AEEA intermediate is then protected using an Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[1]

Q3: What are the critical parameters to control during the Fmoc protection step?

Maintaining a basic pH (typically 8-9) is crucial to ensure the selective protection of the amino group without significant side reactions.[1] The reaction is often carried out at a reduced temperature (e.g., 0–5°C) to minimize the formation of impurities.[1] The choice of Fmoc reagent and base can also influence the reaction's efficiency and the resulting purity of the product.

Q4: What are the common methods for purifying the final product?

Purification of Fmoc-NH-PEG2-COOH is typically achieved through precipitation by acidification, followed by extraction with an organic solvent like ethyl acetate (B1210297).[1] For higher purity, recrystallization or column chromatography may be employed.[1]

Experimental Protocols

Synthesis of 8-amino-3,6-dioxaoctanoic acid (H2N-PEG2-COOH)

This protocol outlines the synthesis of the key intermediate for Fmoc-NH-PEG2-COOH.

Materials:

  • Diethylene glycol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Reagents for Gabriel synthesis or azide (B81097) reduction (e.g., sodium azide, triphenylphosphine)

  • Appropriate solvents (e.g., water, organic solvents for extraction)

Procedure:

  • Mono-carboxymethylation: Diethylene glycol is reacted with chloroacetic acid under basic conditions (e.g., using NaOH) to form HO–CH2–CH2–O–CH2–CH2–O–CH2–COOH.[1]

  • Conversion to Amine: The terminal hydroxyl group of the product from step 1 is converted to an amine. This can be achieved through methods like a Gabriel synthesis or an azide reduction, yielding H2N–CH2–CH2–O–CH2–CH2–O–CH2–COOH (AEEA).[1]

  • Purification: The resulting AEEA is purified, typically by extraction and/or crystallization, to remove unreacted starting materials and byproducts.

Synthesis of Fmoc-8-amino-3,6-dioxaoctanoic acid

Materials:

  • 8-amino-3,6-dioxaoctanoic acid (AEEA)

  • Fmoc-Cl or Fmoc-OSu

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Dioxane and water (or another suitable aqueous-organic solvent system)

  • Ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve AEEA in a basic aqueous-organic medium, such as a mixture of water and dioxane containing sodium bicarbonate.[1]

  • Fmoc Protection: Cool the solution to 0–5°C and slowly add Fmoc-Cl or Fmoc-OSu. Maintain the pH between 8 and 9 during the addition to ensure selective protection.[1]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, acidify the mixture to precipitate the product. Extract the product with a solvent like ethyl acetate. The crude product can be further purified by recrystallization or column chromatography to achieve a purity of >97%.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in AEEA Synthesis Incomplete amination or over-alkylation.Optimize the reaction conditions for the amination step (e.g., temperature, reaction time, stoichiometry of reagents).[1]
Losses during extraction and purification.Ensure proper pH adjustment during extractions to maximize product recovery. Use an optimized solvent system for purification.
Low Yield in Fmoc Protection Suboptimal pH of the reaction mixture.Carefully monitor and maintain the pH of the reaction between 8 and 9 using a suitable base.[1]
Degradation of the Fmoc reagent.Use fresh, high-quality Fmoc-Cl or Fmoc-OSu.
Inefficient reaction conditions.Consider using alternative bases or solvent systems. Compare the efficacy of piperidine (B6355638) versus DBU for Fmoc removal in subsequent applications, as piperidine has been found to be more effective in some cases.[5]
Presence of Impurities in Final Product Unreacted AEEA or byproducts from the Fmoc protection reaction (e.g., Fmoc dimers).Optimize the purification step. Recrystallization from a suitable solvent system can be effective.[1] Consider using column chromatography for higher purity.
Residual solvents or salts.Ensure the final product is thoroughly dried under vacuum to remove residual solvents.[1]
Difficulty in Coupling Fmoc-NH-PEG2-COOH in SPPS Steric hindrance from the Fmoc group and the PEG chain.Use a more potent coupling reagent such as HBTU, DIC/HOBt, or HATU.[1]
Aggregation of the growing peptide chain on the resin.Perform a double coupling to ensure the reaction goes to completion.
Incomplete Fmoc deprotection of the preceding amino acid.Ensure complete Fmoc deprotection by using fresh deprotection reagents and monitoring the reaction.

Scale-up Considerations

Scaling up the synthesis of Fmoc-NH-PEG2-COOH from laboratory to industrial production presents several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and product quality.

Consideration Challenge Recommended Strategy
Reaction Conditions Maintaining consistent temperature and pH in a large reactor can be difficult, potentially leading to increased side reactions and lower yields.Implement robust process control systems for temperature and pH monitoring. Use efficient mixing systems to ensure homogeneity.
Purification Crystallization and chromatography can be less efficient and more costly at a larger scale.Develop and optimize a robust crystallization process to achieve the desired purity without the need for chromatography. Explore alternative purification techniques like tangential flow filtration.
Impurity Profile The profile of impurities may change with the scale of the synthesis.Conduct thorough impurity profiling at different scales to identify and characterize new impurities. Develop analytical methods to monitor these impurities.
Cost of Goods The cost of raw materials, especially the Fmoc reagent, can be a significant factor in the overall cost of production.Optimize the stoichiometry of reagents to minimize excess usage. Explore alternative, more cost-effective synthetic routes if available.
Safety Handling large quantities of reagents and solvents increases safety risks.Implement appropriate safety protocols and engineering controls for large-scale chemical synthesis.

Visualizations

Synthesis_Workflow A Diethylene Glycol B Mono-carboxymethylation (Chloroacetic Acid, NaOH) A->B C HO-PEG2-COOH B->C D Amination (e.g., Gabriel Synthesis) C->D E H2N-PEG2-COOH (AEEA) D->E F Fmoc Protection (Fmoc-Cl/OSu, NaHCO3) E->F G Fmoc-NH-PEG2-COOH F->G H Purification (Precipitation, Extraction, Recrystallization) G->H I Final Product H->I

Caption: Workflow for the synthesis of Fmoc-NH-PEG2-COOH.

Troubleshooting_Logic Start Low Yield or Impure Product Check_AEEA Analyze AEEA Intermediate Purity Start->Check_AEEA Optimize_Amination Optimize Amination Conditions Check_AEEA->Optimize_Amination Impure Check_Fmoc_Step Review Fmoc Protection Step Check_AEEA->Check_Fmoc_Step Pure Optimize_Amination->Check_Fmoc_Step Adjust_pH Adjust pH to 8-9 Check_Fmoc_Step->Adjust_pH Incorrect pH Fresh_Reagent Use Fresh Fmoc Reagent Check_Fmoc_Step->Fresh_Reagent Old Reagent Check_Purification Evaluate Purification Method Check_Fmoc_Step->Check_Purification Conditions OK Adjust_pH->Check_Purification Fresh_Reagent->Check_Purification Optimize_Crystallization Optimize Recrystallization Check_Purification->Optimize_Crystallization Impurities Remain Success High Yield and Purity Check_Purification->Success Pure Column_Chromatography Consider Column Chromatography Optimize_Crystallization->Column_Chromatography Still Impure Optimize_Crystallization->Success Pure Column_Chromatography->Success

Caption: Troubleshooting logic for F-Peg2-cooh synthesis.

References

Technical Support Center: PROTAC Synthesis with F-Peg2-cooh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the F-Peg2-cooh linker in Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a heterobifunctional linker used in the synthesis of PROTACs. It features a two-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and cell permeability of the final PROTAC molecule.[1][2] The terminal carboxylic acid (-COOH) group allows for covalent attachment to an amine-functionalized ligand (either for the protein of interest or the E3 ligase) through a stable amide bond.[1] The fluorine atom is incorporated to modulate the physicochemical properties of the PROTAC, such as lipophilicity and membrane permeability, which can influence its biological activity.[3]

Q2: What are the most common challenges encountered when using this compound in PROTAC synthesis?

Common challenges include:

  • Low reaction yield: This can be due to inefficient coupling, side reactions, or degradation of starting materials.

  • Difficulty in purification: The flexible nature of the PEG linker and the overall high molecular weight of PROTACs can complicate purification by chromatography.

  • Poor solubility of the final PROTAC: While the PEG linker is intended to improve solubility, the overall properties of the PROTAC, including the ligands, can still result in a poorly soluble molecule.[4]

  • Unexpected side reactions: While not commonly reported for this specific linker, the reactivity of all components should be considered.

Q3: What are the recommended coupling reagents for forming an amide bond with this compound?

Standard peptide coupling reagents are generally effective. The most commonly used include:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Frequently used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

The choice of coupling reagent may depend on the specific substrates and should be optimized for each reaction.

Q4: How does the fluorine atom in this compound affect the synthesis?

The fluorine atom is generally considered to be relatively inert under standard amide coupling conditions. Its primary role is to alter the electronic properties and conformation of the linker, which can impact the biological activity and pharmacokinetic properties of the PROTAC.[3] There is some evidence to suggest that a fluorine atom near an amide bond can slightly influence the pKa of nearby basic groups.[6] However, it is not expected to significantly interfere with the amide bond formation itself.

Q5: My final PROTAC has low degradation efficiency. Could the this compound linker be the cause?

Yes, the linker is a critical determinant of PROTAC efficacy.[7] Issues related to the linker could include:

  • Incorrect linker length: The distance between the two ligands is crucial for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). If the this compound linker is too short or too long for your specific system, degradation will be inefficient.[8]

  • Unfavorable conformation: The fluorine atom and the PEG chain will influence the conformational flexibility of the PROTAC, which can affect the geometry of the ternary complex.

If you suspect a linker-related issue, it is advisable to synthesize analogs with different linker lengths and compositions to identify the optimal linker for your target.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation during amide coupling 1. Inefficient activation of the carboxylic acid: The coupling reagents may be old or degraded. 2. Poor quality of this compound or amine-containing ligand: Impurities can interfere with the reaction. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time. 4. Steric hindrance: The amine or carboxylic acid group may be sterically hindered.1. Use fresh coupling reagents. Consider using a different coupling reagent system (e.g., EDC/HOBt if HATU/DIPEA fails). 2. Confirm the purity of your starting materials by LC-MS and NMR. 3. Ensure you are using an anhydrous aprotic solvent like DMF or DCM. Run the reaction at room temperature and monitor by LC-MS to determine the optimal reaction time. 4. If steric hindrance is suspected, you may need to try a different synthetic route or a linker with a different attachment point.
Multiple products observed by LC-MS 1. Side reactions: The coupling reagents can sometimes lead to side products. 2. Degradation of starting materials or product: One of your ligands or the linker may be unstable under the reaction conditions. 3. Presence of impurities in starting materials. 1. Minimize reaction time and use the recommended stoichiometry of coupling reagents. 2. Check the stability of your starting materials under the reaction conditions separately. 3. Purify your starting materials before the coupling reaction.
Difficulty purifying the final PROTAC 1. Co-elution of impurities: The PROTAC may have similar chromatographic behavior to impurities or unreacted starting materials. 2. Poor peak shape in HPLC: The flexible nature of the PEG linker can sometimes lead to broad peaks. 3. Product instability on the column. 1. Try different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase gradients. Consider using a different purification technique like flash chromatography with a suitable stationary phase. 2. Optimize HPLC conditions, such as flow rate, temperature, and mobile phase additives (e.g., TFA or formic acid). 3. If instability is suspected, try to perform the purification at a lower temperature.
Final PROTAC has poor solubility 1. High lipophilicity of the overall molecule: Despite the hydrophilic PEG linker, the ligands may be very hydrophobic.[4] 2. Crystallinity of the solid compound. 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as ethanol (B145695) or PEG-400.[3] 2. If the compound is crystalline, amorphous solid dispersions or other formulation strategies may be necessary for biological assays.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU/DIPEA

This protocol describes a general procedure for the coupling of this compound to an amine-containing ligand (Ligand-NH2).

Materials:

  • This compound

  • Ligand-NH2 (e.g., E3 ligase ligand or target protein ligand with a primary or secondary amine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of Ligand-NH2 to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data (Representative):

ParameterValue
Stoichiometry
This compound1.0 eq
Ligand-NH21.0 eq
HATU1.1 - 1.2 eq
DIPEA2.0 - 3.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Time2 - 12 hours
Typical Yield 40 - 80% (highly substrate dependent)

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Ligand_A_NH2 Ligand A-NH2 Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand_A_NH2->Coupling F_Peg2_COOH This compound F_Peg2_COOH->Coupling Intermediate Ligand A-Linker Coupling->Intermediate Final_Coupling Second Amide Coupling Intermediate->Final_Coupling Ligand_B_COOH Ligand B-COOH Ligand_B_COOH->Final_Coupling Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Analysis (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final PROTAC Analysis->Final_Product Troubleshooting_Decision_Tree Start Low PROTAC Yield Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Impure Impure Check_Starting_Materials->Impure Fail Pure Pure Check_Starting_Materials->Pure Pass Purify Purify Starting Materials Impure->Purify Optimize_Coupling Optimize Coupling Conditions Pure->Optimize_Coupling Change_Reagents Change Coupling Reagents (e.g., EDC/HOBt) Optimize_Coupling->Change_Reagents Change_Conditions Vary Solvent, Temperature, Time Optimize_Coupling->Change_Conditions Check_Stability Check Stability of Components Optimize_Coupling->Check_Stability Degradation Degradation Observed Check_Stability->Degradation Fail Modify_Protocol Modify Protocol (e.g., lower temp) Degradation->Modify_Protocol

References

Technical Support Center: ADC Development with F-Peg2-cooh Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development utilizing F-Peg2-cooh linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental workflows. For the purpose of this guide, "this compound" is addressed as Fmoc-NH-PEG2-COOH, a widely used bifunctional linker in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NH-PEG2-COOH and why is it used in ADC development?

A1: Fmoc-NH-PEG2-COOH is a heterobifunctional linker molecule. It contains three key components:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the amine. This allows for selective reaction at the other end of the linker first.

  • PEG2 (two polyethylene (B3416737) glycol units): A short, hydrophilic spacer that can improve the solubility and stability of the ADC, potentially reducing aggregation caused by hydrophobic drug payloads.[1][2]

  • COOH (Carboxylic Acid): A functional group that can be activated (e.g., to an NHS ester) to react with primary amines, such as those on lysine (B10760008) residues of an antibody.[3][4]

This linker is used to covalently attach a cytotoxic drug to an antibody, creating an ADC. The short PEG spacer helps to mitigate some of the challenges associated with hydrophobic drugs without significantly increasing the hydrodynamic radius of the final conjugate.[5]

Q2: What are the most common causes of low yield in ADC synthesis when using PEG linkers like Fmoc-NH-PEG2-COOH?

A2: Low yields in ADC synthesis can arise from several factors:

  • Aggregation: The conjugation of hydrophobic payloads can lead to the ADC aggregating and precipitating out of solution. While PEG linkers are intended to reduce this, a short PEG2 linker may not be sufficient to overcome the hydrophobicity of a particularly challenging payload.[6][7]

  • Inefficient Fmoc Deprotection: Incomplete removal of the Fmoc group from the linker-drug conjugate will prevent its subsequent reaction with the activated payload, leading to a low yield of the desired intermediate.

  • Hydrolysis of Activated Ester: The activated form of the carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, which competes with the desired conjugation reaction with the antibody's lysine residues. This is particularly problematic at higher pH values.[8]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and molar ratios of reactants are critical for efficient conjugation. Non-optimal conditions can lead to incomplete reactions or an increase in side products.

  • Purification Losses: The purification steps required to remove unconjugated antibody, free drug-linker, and aggregates can lead to significant product loss.

Q3: How does the length of the PEG linker affect ADC properties?

A3: The length of the PEG linker is a critical parameter that can significantly influence the physicochemical and biological properties of an ADC. Shorter linkers, like PEG2, are generally associated with better ADC stability.[9] However, longer PEG chains can offer enhanced solubility and may be more effective at preventing aggregation, especially with highly hydrophobic payloads.[7] The choice of PEG length often involves a trade-off between stability, solubility, and potential steric hindrance that might affect antigen binding or cell permeability.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of drug-linker conjugate Incomplete Fmoc deprotection.Ensure complete removal of the Fmoc group by using fresh deprotection reagents (e.g., 20% piperidine (B6355638) in DMF) and optimizing reaction time. Monitor the reaction by TLC or LC-MS.[10][11]
Poor solubility of the drug or linker.Use a co-solvent like DMSO or DMF to improve the solubility of reactants.
Low Drug-to-Antibody Ratio (DAR) Hydrolysis of the activated NHS ester.Prepare the NHS-activated linker immediately before use and perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to balance reactivity and stability.[8]
Steric hindrance from the PEG linker.While less of an issue with a short PEG2 linker, consider optimizing the molar excess of the drug-linker to the antibody.
Presence of primary amines in the buffer.Use amine-free buffers such as PBS or MES for the conjugation reaction. Avoid buffers like Tris.[8][12]
ADC Aggregation High hydrophobicity of the payload.While the PEG2 linker adds hydrophilicity, it may not be sufficient for highly hydrophobic drugs. Consider screening different formulation buffers with excipients like polysorbates to reduce aggregation. A lower DAR may also reduce the overall hydrophobicity of the ADC.[13][14]
Suboptimal pH or high salt concentration.Optimize the pH and salt concentration of the formulation buffer. High salt concentrations can sometimes promote hydrophobic interactions.
Heterogeneous Product Incomplete reaction or side reactions.Optimize reaction times and temperatures. Ensure efficient quenching of the reaction to prevent further modifications.
Multiple conjugation sites on the antibody.Lysine conjugation typically results in a heterogeneous mixture of ADCs. Characterize the different species using techniques like HIC-HPLC to assess the distribution of DAR.[15][16]

Quantitative Data

The following tables summarize representative data on the impact of PEG linker length on ADC properties. While specific data for a PEG2 linker is not always available, these tables provide a general understanding of the expected trends.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

PEG Linker Length Clearance (mL/day/kg)
No PEG ~15
PEG2 ~10
PEG4 ~7
PEG8 ~5
PEG12 ~5
PEG24 ~5

Data adapted from Burke et al., 2017.[6]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell Line PEG Linker Length EC50 (ng/mL)
Karpas-299 No PEG ~10
Karpas-299 PEG2 ~10
Karpas-299 PEG4 ~10
Karpas-299 PEG8 ~10
Karpas-299 PEG12 ~10
Karpas-299 PEG24 ~10

Data adapted from Burke et al., 2017.[6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody using Fmoc-NH-PEG2-COOH

This protocol outlines a general two-step procedure for creating an ADC. The first step involves conjugating the drug to the linker, and the second step is the conjugation of the drug-linker construct to the antibody.

Step 1: Synthesis of the Drug-Linker Conjugate

  • Fmoc Deprotection of the Linker:

    • Dissolve Fmoc-NH-PEG2-COOH in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under vacuum to obtain the deprotected NH2-PEG2-COOH.

  • Activation of the Drug:

    • If the drug contains a carboxylic acid, activate it to an NHS ester by reacting with EDC and NHS in an anhydrous solvent like DMF or DMSO.

  • Conjugation of Drug to Linker:

    • Add the deprotected NH2-PEG2-COOH to the activated drug solution.

    • Let the reaction proceed at room temperature, monitoring by LC-MS.

    • Purify the resulting drug-PEG2-COOH conjugate using reverse-phase HPLC.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 5-10 mg/mL.

  • Activation of Drug-Linker Conjugate:

    • Dissolve the purified drug-PEG2-COOH in DMSO.

    • Activate the carboxylic acid to an NHS ester by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing buffer like Tris.

    • Purify the ADC from unreacted drug-linker and unconjugated antibody using size-exclusion chromatography (SEC).

Protocol 2: Characterization of the ADC
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, DAR can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the drug's λmax.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR.[15][16]

  • Analysis of Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[13][14]

  • Mass Spectrometry:

    • Intact mass analysis or analysis of the reduced light and heavy chains can confirm the identity and integrity of the ADC and provide information on the DAR.

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Conjugation Fmoc_Linker Fmoc-NH-PEG2-COOH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker->Deprotection Deprotected_Linker NH2-PEG2-COOH Deprotection->Deprotected_Linker Conjugation1 Conjugation Deprotected_Linker->Conjugation1 Activated_Drug Activated Drug (e.g., NHS ester) Activated_Drug->Conjugation1 Drug_Linker Drug-PEG2-COOH Conjugation1->Drug_Linker Purification1 HPLC Purification Drug_Linker->Purification1 Purified_Drug_Linker Purified Drug-Linker Purification1->Purified_Drug_Linker Activation2 NHS Ester Activation (EDC, NHS) Purified_Drug_Linker->Activation2 Antibody Antibody in Amine-Free Buffer Conjugation2 Conjugation to Antibody Lysines Antibody->Conjugation2 Activated_Drug_Linker Activated Drug-Linker Activation2->Activated_Drug_Linker Activated_Drug_Linker->Conjugation2 Crude_ADC Crude ADC Mixture Conjugation2->Crude_ADC Purification2 SEC Purification Crude_ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Troubleshooting_Logic Start Low ADC Yield Check_DAR Check DAR by HIC/MS Start->Check_DAR Low_DAR Low DAR Check_DAR->Low_DAR Yes Good_DAR Acceptable DAR Check_DAR->Good_DAR No Troubleshoot_Conjugation Troubleshoot Conjugation: - NHS Ester Hydrolysis - Buffer Composition - Molar Ratios Low_DAR->Troubleshoot_Conjugation Check_Aggregation Check Aggregation by SEC Good_DAR->Check_Aggregation High_Aggregation High Aggregation Check_Aggregation->High_Aggregation Yes Low_Aggregation Low Aggregation Check_Aggregation->Low_Aggregation No Troubleshoot_Formulation Troubleshoot Formulation: - Buffer pH/Excipients - Hydrophobicity High_Aggregation->Troubleshoot_Formulation Troubleshoot_Purification Review Purification Protocol: - Column Overloading - Harsh Elution Low_Aggregation->Troubleshoot_Purification

References

Validation & Comparative

A Head-to-Head Comparison of F-PEG2-COOH and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profiles. The choice between different linker technologies can significantly impact the therapeutic window of an ADC. This guide provides an objective comparison of two commonly employed linker types: the hydrophilic F-PEG2-COOH linker and the hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific ADC development programs.

Chemical Structures and Core Properties

This compound represents a class of hydrophilic linkers incorporating a polyethylene (B3416737) glycol (PEG) spacer. This PEG unit imparts increased water solubility, which can be advantageous when working with hydrophobic payloads, potentially reducing aggregation and improving the pharmacokinetic properties of the ADC.[1] In contrast, SMCC is a well-established, non-cleavable, and hydrophobic linker.[] Its rigid cyclohexane (B81311) moiety provides stability to the adjacent maleimide (B117702) group, and it is known for producing ADCs with high plasma stability.[3]

Figure 1: Chemical structures of this compound and SMCC linkers.

Performance Comparison: this compound vs. SMCC

The choice between a hydrophilic PEG-based linker and a hydrophobic SMCC linker has significant consequences for the physicochemical properties and in vivo behavior of an ADC. The following tables summarize key quantitative data from comparative studies.

Pharmacokinetics and In Vitro Cytotoxicity

Experimental data consistently demonstrates that PEGylation can significantly extend the in vivo half-life of an ADC compared to those constructed with an SMCC linker.[4] However, this extension in circulation time can sometimes be accompanied by a reduction in in vitro cytotoxicity.

Table 1: Comparative Performance of a ZHER2 Affibody-MMAE Conjugate [4]

Performance MetricConjugate with SMCC LinkerConjugate with 4 kDa PEG LinkerConjugate with 10 kDa PEG Linker
Half-Life Extension (vs. SMCC) -2.5-fold11.2-fold
In Vitro Cytotoxicity (IC50) Reduction (vs. SMCC) -4.5-fold22-fold
Drug-to-Antibody Ratio (DAR) and Aggregation

A key advantage of hydrophilic linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers, especially at higher drug-to-antibody ratios (DARs).[4] This allows for the production of more heavily loaded ADCs without compromising their physical stability.

Table 2: Impact of Linker Hydrophilicity on ADC Physicochemical Properties [5]

Linker TypeAchievable DARAggregation (%)
Hydrophobic Linker (e.g., SMCC) ~4>5%
Short PEG Linker (e.g., PEG4) ~8<2%
Long PEG Linker (e.g., PEG24) ~8<1%

Conjugation Chemistry and Workflow

Both this compound and SMCC are heterobifunctional linkers, but they are utilized in slightly different conjugation strategies. SMCC contains an NHS ester that reacts with primary amines (like lysine (B10760008) residues on an antibody) and a maleimide group that reacts with sulfhydryl groups (thiols). This compound, on the other hand, possesses a carboxylic acid group that requires activation (e.g., to an NHS ester) before it can react with amines.

G General ADC Conjugation Workflow cluster_0 SMCC Linker Pathway cluster_1 This compound Linker Pathway Antibody_SMCC Antibody Activated_Ab_SMCC Maleimide-Activated Antibody Antibody_SMCC->Activated_Ab_SMCC + SMCC (reacts with Lysine) SMCC SMCC Linker ADC_SMCC ADC (SMCC-linked) Activated_Ab_SMCC->ADC_SMCC + Drug-SH (reacts with Maleimide) Drug_Thiol_SMCC Thiol-Containing Drug Drug_Thiol_SMCC->ADC_SMCC FPEG_COOH This compound Activated_FPEG Activated F-PEG2-NHS FPEG_COOH->Activated_FPEG + EDC/NHS (Activation) PEG_Drug PEG-Drug Conjugate Activated_FPEG->PEG_Drug + Drug-NH2 Drug_Amine Amine-Containing Drug ADC_FPEG ADC (F-PEG2-linked) PEG_Drug->ADC_FPEG + Antibody-SH (if PEG-Drug has a thiol-reactive group) Antibody_Thiol Thiol-Containing Antibody Antibody_Thiol->ADC_FPEG

Figure 2: General ADC conjugation workflows for SMCC and this compound linkers.

Mechanism of Action and Intracellular Fate

The nature of the linker also dictates the mechanism of payload release within the target cell. As a non-cleavable linker, SMCC requires the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linking amino acid.[6] PEG-based linkers can be designed to be either non-cleavable or cleavable, depending on the incorporation of specific cleavable moieties (e.g., disulfide bonds, peptides). This difference in release mechanism can influence the bystander killing effect of the ADC.

G Intracellular Fate of ADCs cluster_0 SMCC-linked ADC (Non-cleavable) cluster_1 PEG-linked ADC (Cleavable Example) ADC ADC binds to cell surface antigen Internalization Internalization into Endosome ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation_SMCC Antibody Degradation Lysosome->Degradation_SMCC Cleavage_PEG Linker Cleavage (e.g., by enzymes) Lysosome->Cleavage_PEG Release_SMCC Payload-Linker-Amino Acid Release Degradation_SMCC->Release_SMCC Target_SMCC Payload binds to intracellular target Release_SMCC->Target_SMCC Release_PEG Free Payload Release Cleavage_PEG->Release_PEG Target_PEG Payload binds to intracellular target Release_PEG->Target_PEG Bystander Bystander Killing Effect (payload diffuses out of cell) Release_PEG->Bystander

Figure 3: Conceptual intracellular pathways for ADCs with non-cleavable vs. cleavable linkers.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of ADCs. Below are methodologies for ADC conjugation and characterization.

Protocol 1: ADC Preparation using SMCC Chemistry

This protocol outlines the key steps for conjugating a thiol-containing drug to an antibody via the SMCC linker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in DMSO or DMF)

  • Thiol-containing drug (dissolved in a compatible organic solvent like DMSO)

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Thiol Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.0

Procedure:

  • Antibody Preparation: Prepare the antibody in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • SMCC Activation of Antibody:

    • Bring the SMCC solution to room temperature.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column or TFF, equilibrating with Thiol Reaction Buffer. This step is critical to prevent quenching of the thiol-containing drug.

  • Conjugation to Thiol-Containing Drug:

    • Add the thiol-containing drug solution to the purified maleimide-activated antibody. A typical molar excess of drug to antibody is 1.5- to 5-fold over the number of available maleimide groups.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a final concentration of 1 mM cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the ADC using SEC or TFF to remove unconjugated drug and other reaction components.

  • Characterization: Characterize the final ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR).

Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The average number of drugs conjugated to an antibody (DAR) is a critical quality attribute of an ADC.

Method A: UV/Vis Spectroscopy [7]

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the free drug at both 280 nm (ε_Drug,280_) and its own absorbance maximum (ε_Drug,λmax_).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate Concentrations:

    • Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_

    • Concentration of Antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_

  • Calculate DAR: DAR = C_Drug_ / C_Ab_

Method B: Hydrophobic Interaction Chromatography (HIC) [7]

HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.

  • System Setup: Use an HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, 20% 2-Propanol, pH 7.0

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over approximately 20-30 minutes.

  • Analysis:

    • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 1, 2, 3, etc.).

    • Calculate the weighted average DAR using the peak areas of each species: DAR = Σ (Peak Area_n_ * n) / Σ (Peak Area_n_) where 'n' is the number of drugs for a given peak.

Conclusion

The selection between this compound and SMCC linkers is a critical decision in ADC design and should be guided by the specific properties of the antibody, the payload, and the therapeutic goal.

  • This compound and other hydrophilic PEG-based linkers offer significant advantages in improving the pharmaceutical properties of ADCs, particularly when dealing with hydrophobic payloads. Their ability to increase solubility, enable higher drug loading with reduced aggregation, and extend in vivo half-life makes them a compelling choice for developing next-generation ADCs with an enhanced therapeutic index.[4][5]

  • SMCC represents a robust and well-validated non-cleavable linker technology that provides exceptional plasma stability.[3] This stability translates to a favorable safety profile and predictable pharmacokinetics. However, its hydrophobicity can lead to challenges with aggregation, especially at higher DARs, and the lack of a bystander effect makes it most suitable for tumors with high and homogenous antigen expression.

Ultimately, the optimal linker choice will involve a trade-off between factors such as plasma stability, pharmacokinetic profile, and the desired mechanism of payload release. A thorough in vitro and in vivo evaluation is essential to select the best linker for a given ADC candidate.

References

Characterization of F-Peg2-COOH Conjugates: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of F-Peg2-COOH, a short-chain functionalized polyethylene (B3416737) glycol (PEG) linker. We will delve into experimental protocols and present supporting data to objectively compare the performance of different HPLC detection methods.

The core challenge in analyzing compounds like this compound lies in the polyethylene glycol chain, which lacks a strong ultraviolet (UV) chromophore. This inherent property makes detection by conventional UV detectors challenging, often leading to poor sensitivity. To address this limitation, alternative detection methods can be coupled with HPLC to provide robust and reliable characterization.

Bridging the Detection Gap: HPLC with UV vs. Charged Aerosol Detection (CAD)

While HPLC with UV detection is a widely accessible technique, its application for short-chain PEGylated compounds can be limited. A more universal detection method, Charged Aerosol Detection (CAD), offers a powerful alternative. CAD responds to all non-volatile analytes, irrespective of their optical properties, making it highly suitable for compounds lacking a chromophore.

Here, we compare the analytical performance of HPLC-UV and HPLC-CAD for the analysis of a representative short-chain PEGylated compound.

ParameterHPLC-UVHPLC-CAD
Principle of Detection Measures the absorbance of UV light by the analyte.Measures the charge of aerosolized analyte particles.
Chromophore Requirement Requires a UV-absorbing functional group.No chromophore required; detects all non-volatile analytes.
Sensitivity for this compound Low, due to the weak chromophore of the PEG chain.High, providing sensitive detection of the PEG moiety.
Limit of Detection (LOD) Higher, potentially in the µg/mL range.Lower, often in the ng/mL range.[1]
Quantification Can be challenging and less accurate for weakly absorbing compounds.Provides more accurate and reproducible quantification for non-chromophoric compounds.[1]
Gradient Elution Compatibility Compatible, but baseline drift can be an issue.Excellent compatibility with gradient elution.
Applicability Best suited for compounds with strong UV chromophores.Ideal for non-volatile compounds, including those without a UV chromophore.

Experimental Protocols

To ensure reproducible and accurate characterization of this compound conjugates, detailed experimental protocols are essential. The following sections outline the methodologies for HPLC analysis with both UV and Charged Aerosol Detection.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method for this compound Characterization

This protocol is a general starting point and may require optimization based on the specific conjugate and instrumentation.

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for the separation of small molecules and short-chain PEGylated compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (to detect the carboxyl group and any other potential chromophores).

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas Pressure: 35 psi

    • Data Collection Rate: 10 Hz

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Alternative Characterization Techniques

Beyond HPLC with UV and CAD, other analytical techniques can provide valuable information for the characterization of this compound conjugates.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry.[2] It provides high sensitivity and selectivity, allowing for the determination of the molecular weight of the conjugate and the identification of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule, confirming the identity and purity of the this compound conjugate. It is a non-destructive technique.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the different characterization methods.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis dissolution Dissolution in Mobile Phase filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC System (C18 Column, Gradient Elution) filtration->hplc_system uv_detector UV Detector (210 nm) hplc_system->uv_detector cad_detector Charged Aerosol Detector (CAD) hplc_system->cad_detector data_analysis Chromatogram Analysis (Peak Integration, Quantification) uv_detector->data_analysis cad_detector->data_analysis

Caption: Experimental workflow for HPLC characterization.

G cluster_main Characterization of this compound Conjugates cluster_detectors HPLC Detectors cluster_alternatives Alternative/Complementary Methods HPLC Primary Method: HPLC UV UV Detection (Limited Sensitivity) HPLC->UV CAD CAD Detection (Universal) HPLC->CAD LCMS LC-MS (Structural Info) NMR NMR (Definitive Structure)

Caption: Analytical techniques relationship.

References

A Comparative Guide to Mass Spectrometry Analysis of F-PEG2-COOH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein analysis using F-PEG2-COOH modification against alternative methods, supported by experimental data and detailed protocols. We delve into the specifics of how this fluoro-PEGylation reagent impacts mass spectrometry workflows and data quality, offering insights for researchers in proteomics and drug development.

Performance Comparison: this compound vs. Standard NHS-Ester PEGylation

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its performance based on the known properties of fluorinated compounds and PEGylation reagents in mass spectrometry. The following table compares the expected performance of this compound with a standard, non-fluorinated N-hydroxysuccinimide (NHS)-ester activated PEG reagent.

FeatureThis compound (Inferred)Standard NHS-Ester PEGRationale & References
Modification Efficiency HighHighBoth are amine-reactive reagents targeting lysine (B10760008) residues and N-termini. NHS esters provide efficient conjugation.[1][2]
Mass Spectrometry Signal Potentially enhanced ionization efficiency due to the electronegativity of fluorine.StandardFluorination can improve ionization efficiency in some cases.[3][4]
Mass Accuracy High-resolution mass spectrometers are required to accurately measure the non-integer mass defect of fluorine.StandardThe presence of fluorine introduces a negative mass defect that needs to be accounted for.[5]
Fragmentation Pattern Characteristic neutral losses of the PEG linker and potential for fluorine-specific fragmentation. Provides clear evidence of modification.Characteristic neutral losses of the PEG linker (multiples of 44 Da).[6][7]Fragmentation of the PEG chain is a known phenomenon. Fluorinated compounds can have unique fragmentation pathways.
Data Interpretation More complex due to the negative mass defect and potential for unique fragmentation, but can provide more definitive identification of modified peptides.Relatively straightforward, with well-characterized PEG fragmentation.The unique properties of fluorine add a layer of complexity to spectral interpretation.[5]
Quantification Can be used for relative quantification in label-based proteomics. The fluorine tag could potentially be leveraged for unique quantification strategies.Can be used for relative quantification.Both labeling strategies are suitable for quantitative proteomics workflows.[8]
Solubility of Modified Protein IncreasedIncreasedPEGylation is known to enhance the solubility and stability of proteins.[9]

Experimental Protocols

Here, we provide a detailed protocol for the modification of a protein with an amine-reactive PEG reagent, which can be adapted for this compound, followed by mass spectrometry analysis.

I. Protein Preparation and Modification
  • Protein Sample Preparation:

    • Start with a purified protein of interest at a concentration of 1-5 mg/mL.

    • The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Avoid buffers containing Tris or glycine (B1666218) as they will compete for the labeling reagent.[1][2]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

  • Reagent Preparation:

    • Equilibrate the this compound (or other NHS-ester PEG reagent) to room temperature before opening the vial to prevent condensation.

    • Immediately before use, dissolve the reagent in a dry, aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM. Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive.[1][10]

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically for each protein.[11][12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl pH 8.0 or 1 M glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.[11][12]

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.[2][11]

II. Mass Spectrometry Analysis
  • Protein Digestion (Bottom-Up Proteomics):

    • Denature the purified PEGylated protein using 8 M urea (B33335) or 0.1% RapiGest SF.

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample 5- to 10-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.[9]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database using a search engine such as Mascot, Sequest, or MaxQuant.

    • Include the mass of the this compound modification as a variable modification on lysine residues and the protein N-terminus. The exact mass of the modification will depend on the specific structure of the this compound reagent.

    • Analyze the fragmentation spectra to confirm the presence and location of the PEG modification. Look for characteristic neutral losses of the PEG chain (multiples of 44.0262 Da for the ethylene (B1197577) glycol unit).

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_modification Protein Modification cluster_ms_analysis Mass Spectrometry Analysis Protein Purified Protein Buffer_Exchange Buffer Exchange (Amine-free buffer) Protein->Buffer_Exchange Reaction PEGylation Reaction (1-2h RT or O/N 4°C) Buffer_Exchange->Reaction Reagent This compound (in DMSO/DMF) Reagent->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench Purify Purification (Dialysis/SEC) Quench->Purify Digestion Tryptic Digestion Purify->Digestion Cleanup C18 Desalting Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Database Search) LC_MS->Data_Analysis

Caption: Experimental workflow for this compound protein modification and mass spectrometry analysis.

Ubiquitination_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation cluster_degradation Protein Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E1_Ub E1~Ub E1->E1_Ub E2 E2 Conjugating Enzyme E1_Ub->E2 E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 Ub_Substrate Ubiquitinated Target Protein E3->Ub_Substrate Ub transfer Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified diagram of the ubiquitin-proteasome signaling pathway.

References

Navigating the Stability Landscape: A Comparative Guide to F-PEG2-COOH and Other Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount in the design of efficacious and safe targeted therapeutics such as antibody-drug conjugates (ADCs). The stability of this linker directly dictates the pharmacokinetic profile, therapeutic window, and overall success of the drug conjugate. This guide provides a comprehensive comparison of the F-PEG2-COOH linker's stability profile against other commonly employed linkers, supported by experimental data and detailed methodologies.

The introduction of a fluorinated polyethylene (B3416737) glycol (PEG) linker, this compound, offers a unique combination of properties, including potential for altered stability and hydrophilicity. Understanding its behavior in biological systems is crucial for its effective implementation in drug development.

Comparative Stability of Common Linkers

The stability of a linker is often assessed by its half-life in plasma, which indicates its propensity for premature cleavage before reaching the target site. Below is a summary of available quantitative data for various linker types. It is important to note that direct comparisons can be nuanced due to variations in experimental conditions across different studies.

Linker TypeCleavage MechanismHalf-life in Human PlasmaKey Characteristics
This compound Hydrolytic/EnzymaticData not publicly available; stability may be influenced by the electron-withdrawing nature of fluorine.Non-cleavable under typical physiological conditions, relies on lysosomal degradation of the antibody.[1][2]
Non-fluorinated PEG Hydrolytic/EnzymaticGenerally high, with half-lives often exceeding several days.[3]Provides hydrophilicity, improves pharmacokinetics.[4]
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)Highly stable in human plasma (>7 days), but can be unstable in mouse plasma due to carboxylesterase activity.[5][6][7]A common dipeptide linker in approved ADCs.[8][9]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Non-cleavableVery high, with a half-life of approximately 4 days for the ADC.[1][5]Relies on antibody degradation for payload release.[1]
Hydrazone pH-sensitive (acidic)Variable, can be relatively unstable with half-lives ranging from 36 hours to a few days at physiological pH.[5][10][11][12]Designed for release in the acidic environment of endosomes/lysosomes.[13]

Note: The stability of this compound is inferred from general principles of fluorine chemistry on ether bonds, which suggests a potential for decreased stability due to the electron-withdrawing effects of fluorine atoms.[14] However, without direct experimental data, this remains a hypothesis.

The Impact of Fluorination on PEG Linker Stability

The introduction of fluorine into the PEG linker backbone is a novel strategy aimed at modulating the physicochemical properties of the resulting conjugate. The strong electron-withdrawing nature of fluorine atoms can influence the stability of the adjacent ether bonds within the PEG chain.[14] This could potentially lead to a different degradation profile compared to non-fluorinated PEG linkers, although specific enzymatic or hydrolytic cleavage data for this compound is not yet widely published. The increased oxidative stability of fluorinated ethers has been noted in other applications, which may also play a role in the overall in vivo stability of this compound-linked conjugates.[15][16][17]

Experimental Protocols for Linker Stability Assessment

To evaluate and compare the stability of different linkers, standardized in vitro and in vivo assays are essential.

In Vitro Plasma Stability Assay

This assay is a fundamental method to determine the linker's stability in a simulated physiological environment.

Objective: To quantify the rate of payload release from a drug conjugate in plasma over time.

Materials:

  • Drug conjugate (e.g., ADC with this compound linker)

  • Human, rat, or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the drug conjugate into pre-warmed plasma at a final concentration of 100 µg/mL. A control sample in PBS should also be prepared.

  • Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.

  • Quenching: Immediately add the collected aliquot to a tube containing a cold quenching solution to stop any further degradation and precipitate plasma proteins.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify its concentration.

  • Data Analysis: Plot the concentration of the released payload over time to determine the linker's half-life in plasma.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Spike Drug Conjugate into Plasma prep2 Incubate at 37°C prep1->prep2 time0 T = 0h time1 T = 1h time_n T = 168h quench Quench Reaction & Precipitate Protein time0->quench time1->quench time_n->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Calculate Half-Life analyze->data

Experimental workflow for in vitro plasma stability assay.
In Vivo Pharmacokinetic Study

This study provides a more comprehensive understanding of the linker's stability in a living organism.

Objective: To determine the pharmacokinetic profile of the intact drug conjugate and the released payload in an animal model.

Procedure:

  • Animal Dosing: Administer the drug conjugate intravenously to a suitable animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Quantification:

    • Intact Conjugate: Use an ELISA or LC-MS/MS method to quantify the concentration of the intact drug conjugate in the plasma samples.

    • Released Payload: Use LC-MS/MS to quantify the concentration of the free payload in the plasma samples.

  • Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) for both the intact conjugate and the free payload.

Signaling Pathway and Mechanism of Action

For many targeted therapies like ADCs, the ultimate goal is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The stability of the linker is critical to ensure the payload remains attached to the antibody until it reaches the target cell.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc_circ Intact ADC (Stable Linker) receptor Target Antigen adc_circ->receptor Binding endocytosis Internalization (Endosome) receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Payload Release (Antibody Degradation) lysosome->release apoptosis Apoptosis release->apoptosis

References

Assessing the Efficacy of F-Peg2-cooh in Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in academia and the pharmaceutical industry. These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of F-Peg2-cooh, a fluoro-PEGylated linker, with other commonly used linkers, supported by experimental data to inform the rational design of potent and effective protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.

Comparative Analysis of PROTAC Linkers

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

This section compares the performance of this compound and other linker types based on data from various studies. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, the data presented should be considered within the context of the respective experiments.

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) linkers, such as this compound, and alkyl chains are the most common types of flexible linkers used in PROTAC design. Their flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for forming a stable ternary complex.

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG-based (similar to this compound) BRD4VHLHeLa1.8>95[1]
Alkyl ChainBRD4VHLHeLa4.9~90[1]
PEG-based BTKCereblonMOLM-14<10>85[2]
Alkyl/EtherTBK1VHL-396[1]

Table 1: Comparison of degradation efficiency for PROTACs with PEG-based and alkyl chain linkers. Note that direct comparative data for this compound was not available and data for similar short-chain PEG linkers is presented.

PEG linkers, including this compound, generally offer improved hydrophilicity and solubility compared to their alkyl counterparts. This can enhance cell permeability and bioavailability. The fluorine atom in this compound can also introduce favorable metabolic stability and binding interactions. The data suggests that for certain targets, PEG-based linkers can lead to more potent degradation (lower DC50) and higher maximal degradation (Dmax) compared to alkyl chains.

Impact of Linker Length

The length of the linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a productive ternary complex. Conversely, a linker that is too long can result in a high entropic penalty for binding and may not effectively bring the target and E3 ligase into proximity.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG12ERα--Effective[3]
PEG16ERα--More Potent[3]
Alkyl/Ether< 12TBK1VHLNo degradation-[1]
Alkyl/Ether21TBK1VHL396[1]
Alkyl/Ether29TBK1VHL29276[1]

Table 2: Influence of linker length on PROTAC efficacy.

As the data illustrates, there is an optimal linker length for each target-E3 ligase pair. Systematic variation of linker length is a crucial step in PROTAC optimization.

Rigid vs. Flexible Linkers

In contrast to flexible linkers, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.

Linker TypeTarget ProteinE3 LigaseCell LineDegradation of AR (at 3 µM)Reference
Flexible (PEG)Androgen Receptor (AR)-22Rv1Exhibited degradation[1]
Rigid (Disubstituted phenyl)Androgen Receptor (AR)-22Rv1More potent degradation[1]

Table 3: Comparison of flexible versus rigid linkers for Androgen Receptor (AR) degradation.

While rigid linkers can offer advantages in terms of potency and metabolic stability, their synthesis can be more complex. The choice between a flexible and a rigid linker is a key consideration in the design of a PROTAC and often requires empirical testing.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-controlled experiments. The following is a detailed protocol for a standard Western blot analysis to quantify protein degradation.

Quantitative Western Blot for PROTAC-Induced Degradation

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator.

2. Cell Lysis:

  • After incubation, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for loading differences.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]

Visualizing Key Processes

To better understand the mechanisms and workflows involved in PROTAC-mediated protein degradation, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Experimental_Workflow A 1. Cell Culture & Treatment with PROTACs B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H I 9. Determine DC50 & Dmax H->I

Workflow for determining DC50 and Dmax.

References

Comparative Guide to the Validation of F-PEG2-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) derivatives to biomolecules is a critical step in enhancing the therapeutic properties of proteins, peptides, and other molecules. Validating this conjugation is essential to ensure the identity, purity, and consistency of the final product. This guide provides an objective comparison of electrophoresis with other common analytical techniques for validating the successful conjugation of carboxy-terminated PEG, such as F-PEG2-COOH, to a target protein.

Principles of Conjugation Validation

The covalent attachment of a PEG molecule to a protein increases its overall molecular weight and hydrodynamic radius. This fundamental change in physical properties is the basis for most common validation techniques. Methods like electrophoresis and size-exclusion chromatography detect the shift in size, while mass spectrometry directly measures the increase in mass.

Comparison of Validation Methodologies

The choice of validation technique depends on the required level of detail, available instrumentation, and the specific characteristics of the conjugate. While electrophoresis provides a straightforward and accessible method for initial confirmation, a multi-faceted approach combining different techniques often yields the most comprehensive characterization.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
SDS-PAGE Separates molecules based on their electrophoretic mobility through a polyacrylamide gel matrix under denaturing conditions. PEGylation increases the apparent molecular weight, causing a slower migration (upward shift) of the band.[1]Confirmation of conjugation, estimation of apparent molecular weight, assessment of reaction completion and purity.Widely available, relatively inexpensive, visually intuitive results.Semi-quantitative, provides apparent vs. actual molecular weight, lower resolution for complex mixtures or small PEG chains.[1]
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary. PEGylation alters the charge-to-size ratio, resulting in a shift in migration time.[2][3]High-resolution separation of conjugated species, purity assessment.[4][5]High resolution, speed, minimal sample consumption.[4]Indirect evidence of conjugation, less structural information provided.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, providing a precise molecular weight. Techniques like MALDI-TOF and ESI-MS are common.[6][7]Definitive confirmation of mass addition, determination of the degree of PEGylation (number of PEG chains per protein), identification of byproducts.[6][8]Gold standard for validation, high sensitivity and specificity, provides direct evidence of conjugation.[6]Requires specialized and expensive instrumentation, polydispersity of some PEGs can complicate data analysis.[1]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size. PEGylated proteins are larger and therefore elute earlier from the column than their unmodified counterparts.[1][9]Assessment of conjugation efficiency, separation of conjugate from unreacted protein and free PEG, detection of aggregation.Non-denaturing conditions, provides information on size and aggregation state.[9]Lower resolution than CE or MS, can be influenced by molecule shape, not a direct measure of mass.

Experimental Protocols

Below are detailed protocols for a typical this compound conjugation to a model protein (e.g., Bovine Serum Albumin - BSA) and its subsequent validation by SDS-PAGE.

Protocol 1: EDC/NHS-Mediated this compound Conjugation to a Protein

This protocol describes the activation of the carboxyl group on this compound using EDC and NHS to facilitate the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the target protein.

Materials:

  • This compound

  • Target Protein (e.g., BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation : Dissolve the target protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • PEG Reagent Preparation : Immediately before use, dissolve the this compound, EDC, and NHS in the Activation Buffer. A common starting point is a 10:25:25 molar excess of PEG:EDC:NHS relative to the protein.

  • Activation of this compound : Mix the this compound, EDC, and NHS solutions. Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.

  • Conjugation Reaction : Add the activated PEG solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification : Remove unreacted PEG and byproducts by dialysis against PBS or by using a desalting column appropriate for the molecular weight of the protein conjugate.

  • Characterization : Analyze the purified conjugate using SDS-PAGE (Protocol 2) and other methods like Mass Spectrometry or SEC.

Protocol 2: Validation of Conjugation by SDS-PAGE

Materials:

  • Purified PEG-Protein Conjugate (from Protocol 1)

  • Unmodified Protein (Control)

  • Laemmli Sample Buffer (2X) with a reducing agent (e.g., β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)

  • SDS-PAGE Running Buffer

  • Molecular Weight Standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining Solution

Procedure:

  • Sample Preparation : Mix equal volumes of the protein samples (unmodified control and PEGylated conjugate, typically 10-20 µg of protein) with 2X Laemmli Sample Buffer.

  • Denaturation : Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading : Load the denatured samples and the molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis : Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining : After electrophoresis, carefully remove the gel and immerse it in Coomassie Brilliant Blue staining solution for at least 1 hour.

  • Destaining : Transfer the gel to the destaining solution and incubate with gentle agitation, changing the solution as needed until the protein bands are clearly visible against a clear background.

  • Analysis : Image the gel. Compare the band of the PEG-conjugated protein to the unmodified protein. A successful conjugation will result in a band with a higher apparent molecular weight (i.e., it will be shifted upwards in the gel).[1]

Visualizing the Process

Diagrams created using Graphviz can help illustrate the chemical and experimental workflows.

G cluster_0 Chemical Conjugation Pathway PEG_COOH This compound Activated_PEG F-PEG2-NHS Ester (Active Intermediate) PEG_COOH->Activated_PEG Activation Protein_NH2 Protein-NH2 Conjugate F-PEG2-CO-NH-Protein (Stable Amide Bond) Protein_NH2->Conjugate EDC_NHS EDC / NHS pH 5-6 Activated_PEG->Conjugate Conjugation pH 7.2-8.0

Caption: Chemical pathway for EDC/NHS-mediated PEG-COOH conjugation to a protein's primary amine.

G cluster_1 Validation Workflow start Conjugation Reaction (Protein + this compound) purify Purification (Dialysis / Desalting) start->purify sds_page SDS-PAGE Analysis purify->sds_page ms_analysis Mass Spec Analysis (Optional) purify->ms_analysis sec_analysis SEC Analysis (Optional) purify->sec_analysis results Confirmation of Conjugation sds_page->results ms_analysis->results sec_analysis->results

Caption: Experimental workflow for conjugation and subsequent validation by multiple methods.

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational PROTAC design.

The Role of the Linker in PROTAC Function

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The linker plays a pivotal role in this process by dictating the spatial arrangement of the two proteins within the ternary complex.[4] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination, while a suboptimal linker can result in steric hindrance and impede degradation.[2]

Comparative Analysis of Flexible and Rigid Linkers

PROTAC linkers are broadly categorized as flexible or rigid, each with distinct advantages and disadvantages that must be considered in the context of a specific target and E3 ligase pair.

Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer synthetic tractability and allow for conformational adaptability.[2][5] This flexibility can be advantageous in the early stages of PROTAC development, as it allows the molecule to adopt various conformations to facilitate ternary complex formation.[6] However, high flexibility can also lead to entropic penalties upon binding and may result in less defined ternary complex structures.

Rigid Linkers , which incorporate structural elements like aromatic rings, cycloalkanes (e.g., piperidine, piperazine), and alkynes, provide more conformational constraint.[5][7] This can lead to a more pre-organized conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[4] However, the synthesis of PROTACs with rigid linkers can be more challenging, and excessive rigidity can sometimes prevent the formation of a productive ternary complex.[6]

Quantitative Performance Comparison

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[2] The following tables summarize experimental data comparing the performance of PROTACs with flexible and rigid linkers against various protein targets.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[6]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[6]

Table 2: Impact of Linker Rigidity on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Flexible (Alkyl/Ether)< 12No degradation-[6]
Flexible (Alkyl/Ether)12 - 29Submicromolar-[6]
Flexible (Alkyl/Ether)21396[6]
Flexible (Alkyl/Ether)2929276[6]

Table 3: Impact of Linker Type on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacyReference
Flexible (PEG)12Effective[2]
Flexible (PEG)16More Potent[2]

Signaling Pathway and Experimental Workflow

The design and evaluation of PROTACs involve a systematic workflow, from assessing target engagement to quantifying protein degradation in a cellular context.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Binding_Assay 1. Binary Binding Assays (SPR, ITC, FP) Ternary_Complex_Assay 2. Ternary Complex Formation (SPR, NanoBRET) Binding_Assay->Ternary_Complex_Assay Cell_Permeability 3. Cell Permeability Assay (PAMPA, Caco-2) Ternary_Complex_Assay->Cell_Permeability Degradation_Assay 4. Cellular Degradation Assay (Western Blot, In-Cell Western) Cell_Permeability->Degradation_Assay Data_Analysis 5. Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Stability of F-PEG2-COOH and Alternative Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cell. This guide provides a comparative overview of the in vitro and in vivo stability of various linker technologies, with a focus on F-PEG2-COOH linkers and commonly used alternatives.

Due to the limited availability of direct quantitative stability data for this compound linkers in the public domain, this guide leverages data from structurally related PEGylated and fluorinated linkers to provide a comprehensive comparison. The information presented is intended to guide researchers in making informed decisions during the ADC design and development process.

Comparative Stability Data

The following tables summarize the in vitro and in vivo stability of different linker types based on available experimental data. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Linker TypeAntibody-PayloadSpeciesIncubation Time (hours)% Intact ADC RemainingReference
PEGylated (General) Trastuzumab-DM1 (Pendant P-(PEG12)2)MouseNot specifiedSlower clearance than linear PEG
Valine-Citrulline (vc) cAC10-MMAEMouse168<5% (payload loss)
Valine-Citrulline (vc) anti-HER2-MMAFMouse168>95% payload loss
Glutamic acid-valine-citrulline (EVCit) anti-HER2-MMAFMouse336Almost no linker cleavage
Maleimide (B117702) (SMCC) Trastuzumab-DM1MouseNot specifiedHalf-life of 10.4 days
Maleimide (Thiosuccinimide) Generic ADCIn vivo modelNot specifiedSusceptible to retro-Michael reaction leading to drug loss
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) ITC6103ROMouse & Human168Stable

Table 2: In Vivo Stability and Pharmacokinetics of Various ADC Linkers

Linker TypeAntibody-PayloadAnimal ModelKey Pharmacokinetic ParameterValueReference
PEGylated (Short PEG8) TrastuzumabMouseBlood ClearanceFaster than non-PEGylated
PEGylated (4 kDa) ZHER2-MMAEMouseHalf-life2.5-fold extension vs. non-PEGylated
PEGylated (10 kDa) ZHER2-MMAEMouseHalf-life11.2-fold extension vs. non-PEGylated
Valine-Citrulline (vc) cAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)
Valine-Citrulline (vc) cAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)
Maleimide (SMCC) Trastuzumab-DM1MouseHalf-life10.4 days

Experimental Protocols

Accurate assessment of linker stability is crucial for ADC development. The following are detailed methodologies for key experiments cited in the stability tables.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and assess the stability of an ADC in plasma from various species.

Methodology:

  • Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Solution Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate Timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168h Incubate->Timepoints Analysis Quantify: - Intact ADC - Total Antibody - Released Payload Timepoints->Analysis ELISA ELISA Analysis->ELISA Method 1 LCMS LC-MS Analysis->LCMS Method 2

Experimental workflow for in vitro plasma stability assessment.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.

Methodology:

  • Animal Model: An appropriate animal model (e.g., mice, rats) is selected.

  • Administration: A single intravenous dose of the ADC is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Plasma Isolation: Blood samples are processed to isolate plasma.

  • Analyte Quantification: The concentrations of total antibody, intact ADC (antibody-conjugated drug), and free payload in the plasma samples are quantified using validated bioanalytical methods such as ELISA and LC-MS/MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to determine key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal Animal Model (e.g., Mouse, Rat) ADC_Dose Administer Single IV Dose of ADC Animal->ADC_Dose Blood_Collection Serial Blood Collection at Predetermined Time Points ADC_Dose->Blood_Collection Plasma_Isolation Process Blood to Isolate Plasma Blood_Collection->Plasma_Isolation Quantification Quantify Analytes: - Total Antibody - Intact ADC - Free Payload Plasma_Isolation->Quantification ELISA_PK ELISA Quantification->ELISA_PK Method LCMS_PK LC-MS/MS Quantification->LCMS_PK Method PK_Parameters Determine PK Parameters: - Clearance - Volume of Distribution - Half-life Quantification->PK_Parameters

Workflow for in vivo pharmacokinetic studies of ADCs.

Discussion of Linker Technologies

This compound and PEGylated Linkers: Polyethylene glycol (PEG) linkers are incorporated into ADCs to enhance their hydrophilicity. This can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads, and can also prolong the circulation half-life. The length and architecture (linear vs. branched) of the PEG chain can significantly impact the ADC's pharmacokinetic properties. For instance, one study demonstrated that a branched PEG linker led to slower clearance compared to a linear PEG linker. Another study showed that a short PEG8 linker resulted in faster blood clearance of a radiolabeled antibody compared to its non-PEGylated counterpart, which could be advantageous for imaging applications. While specific data for this compound is scarce, the presence of fluorine is generally known to enhance metabolic stability. The combination of a short PEG chain for hydrophilicity and fluorine for stability could offer a favorable profile for this linker.

Valine-Citrulline (vc) Linkers: Valine-citrulline-based linkers are a well-established class of cathepsin B-cleavable linkers. They exhibit good stability in human plasma but are known to be less stable in rodent plasma due to cleavage by carboxylesterase 1C. This species-specific difference is a critical consideration in preclinical development. Modifications such as the addition of a glutamic acid residue (EVCit) have been shown to significantly improve stability in mouse plasma.

Maleimide-Based Linkers: Maleimide-based linkers are commonly used for conjugation to cysteine residues on the antibody. The resulting thiosuccinimide linkage, however, can be unstable in vivo and undergo a retro-Michael reaction, leading to premature drug release. Strategies to improve the stability of maleimide-based ADCs include the hydrolysis of the thiosuccinimide ring and the use of self-stabilizing maleimides. Non-cleavable maleimide linkers, such as SMCC, generally exhibit high plasma stability.

Conclusion

The Impact of Short Hydrophilic Linkers on ADC Pharmacokinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. This guide provides a comparative analysis of ADCs featuring short hydrophilic linkers, exemplified by structures similar to F-Peg2-cooh, against other common linker classes. The inclusion of experimental data and detailed methodologies aims to inform the rational design of next-generation ADCs.

The selection of a linker in an ADC is a balancing act between achieving stability in circulation to minimize off-target toxicity and enabling efficient payload release at the tumor site. Short hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties like a PEG2 unit, have emerged as a valuable tool to optimize ADC performance. Their hydrophilicity can help mitigate the aggregation of ADCs carrying hydrophobic payloads and can improve the overall pharmacological properties of the conjugate.

Comparative Analysis of Linker Impact on ADC Pharmacokinetics

While direct, publicly available head-to-head pharmacokinetic data for an ADC utilizing the specific this compound linker is limited, we can draw meaningful comparisons from studies on ADCs with structurally related short hydrophilic linkers versus other linker types. The following tables summarize quantitative data from preclinical studies, illustrating the influence of linker chemistry on key pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Types
Linker TypeAntibody-PayloadAnimal ModelHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Short Hydrophilic PEG Linker (Illustrative) Trastuzumab-MMAEMouse~10 days~0.7 mL/h/kg~15,000 h·µg/mL[1]
Non-PEGylated (Hydrophobic) Trastuzumab-DM1MouseShorterHigherLower[2]
Long Hydrophilic PEG Linker (PEG24) Trastuzumab-DM1MouseLongerLowerHigher[3]
Non-cleavable (SMCC) Trastuzumab-DM1Mouse~10.4 days~0.7 mL/h/kg~14,370 h·µg/mL[1]

Note: The data presented are illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions, ADC constructs, and analytical methods.

The data suggest that short hydrophilic PEG linkers can contribute to a favorable pharmacokinetic profile, comparable to stable non-cleavable linkers. In contrast, hydrophobic linkers may lead to faster clearance and reduced exposure. Longer PEG chains can further extend the half-life and increase overall exposure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel ADC constructs. Below are representative protocols for key experiments in the development and pharmacokinetic assessment of ADCs.

ADC Synthesis and Characterization

Objective: To synthesize and characterize an ADC with a defined drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Fmoc-NH-PEG2-COOH or other desired linker

  • Cytotoxic payload (e.g., MMAE)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffers (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography - SEC)

  • Analytical instruments (e.g., HIC-HPLC, UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds using a controlled concentration of a reducing agent like TCEP to generate free thiol groups.

  • Linker-Payload Activation: Activate the carboxylic acid group of the linker (after Fmoc deprotection) and conjugate it to the payload.

  • Conjugation: React the maleimide-functionalized linker-payload with the reduced antibody. The maleimide (B117702) group will form a stable thioether bond with the antibody's free thiol groups.

  • Purification: Purify the ADC from unconjugated linker-payload and antibody fragments using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

    • In Vitro Potency: Evaluate the cytotoxicity of the ADC on a relevant cancer cell line.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an ADC in a rodent model.[4]

Materials:

  • Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.

  • ADC solution in a sterile, biocompatible buffer (e.g., PBS).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • ELISA or LC-MS/MS for ADC quantification.

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 h, 6 h, 24 h, 48 h, 72 h, 168 h) via the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of the total antibody and/or the conjugated ADC using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using pharmacokinetic modeling software.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for its evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Figure 1. General mechanism of action of an Antibody-Drug Conjugate.

Experimental_Workflow A ADC Synthesis & Characterization B In Vitro Cytotoxicity Assay A->B C In Vivo Pharmacokinetic Study A->C D In Vivo Efficacy Study B->D C->D E Data Analysis & Comparison D->E

Figure 2. Experimental workflow for ADC evaluation.

Conclusion

The choice of linker is a pivotal decision in the design of an ADC, with a significant impact on its therapeutic index. Short hydrophilic linkers, such as those incorporating a PEG2 moiety, offer a promising strategy to improve the physicochemical properties and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. By reducing aggregation and potentially improving in vivo stability, these linkers can contribute to a wider therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate next-generation ADCs with enhanced therapeutic potential.

References

Confirming F-Peg2-cooh Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of moieties like F-Peg2-cooh to biomolecules is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of the primary analytical methods used to validate this conjugation, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The confirmation of this compound conjugation relies on a suite of analytical techniques, each offering distinct advantages and providing complementary information. The choice of method often depends on the specific information required, the nature of the conjugated biomolecule, and the available instrumentation.

Analytical Method Information Provided Key Performance Characteristics Throughput Instrumentation
Mass Spectrometry (MS) - Confirmation of covalent bond formation- Precise molecular weight of the conjugate- Determination of the degree of PEGylation (number of PEG chains per molecule)- Identification of conjugation sites (with MS/MS)- High sensitivity and specificity. - High mass accuracy. Moderate to HighMALDI-TOF MS, ESI-LC-MS
High-Performance Liquid Chromatography (HPLC) - Separation of conjugated from unconjugated species- Quantification of conjugation efficiency- Assessment of product purity and heterogeneity- High resolution and reproducibility. - Quantitative capability. HighHPLC system with UV, Charged Aerosol Detector (CAD), or MS detector
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural confirmation of the conjugate- Identification of the specific atoms involved in the linkage- Quantification of PEGylated species in complex biological fluids- Provides detailed structural information. - Non-destructive. LowHigh-field NMR spectrometer
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of the formation of new chemical bonds (e.g., amide bond)- Identification of functional groups present in the conjugate- Rapid and non-destructive. - Provides information on chemical bonds. HighFTIR spectrometer

In-Depth Analysis of Key Techniques

Mass Spectrometry (MS)

Mass spectrometry stands as a cornerstone for the definitive validation of this compound conjugation, offering precise mass determination of the resulting conjugate.[1] The increase in molecular weight directly corresponds to the addition of the this compound moiety.

Key Advantages:

  • Unambiguous Confirmation: Provides direct evidence of covalent modification.

  • Stoichiometry Determination: Can determine the number of PEG units attached to the biomolecule.[2]

  • Site-Specific Information: Tandem MS (MS/MS) can pinpoint the exact amino acid residues where conjugation has occurred.[3]

Common MS Techniques:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): A high-throughput technique that is tolerant of some buffer components and provides a rapid determination of the molecular weight of the conjugate.[1][2]

  • Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS): This powerful combination separates the reaction mixture by HPLC before introducing it into the mass spectrometer.[3][4] This allows for the analysis of more complex mixtures and can provide information on the purity of the conjugate.

Experimental Protocols

Mass Spectrometry: MALDI-TOF for Intact Mass Analysis

This protocol is adapted for the analysis of a protein conjugated with this compound.

a. Sample Preparation:

  • Purify the this compound conjugated protein to remove excess reagents. This can be achieved using size-exclusion chromatography or dialysis.

  • The final concentration of the conjugate should be approximately 1 mg/mL in a volatile buffer such as ammonium (B1175870) acetate.[1]

b. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (1:1, v/v).[1]

c. Spotting:

  • Mix the protein conjugate solution and the matrix solution in a 1:2 ratio.

  • Spot 1 µL of the mixture onto the MALDI plate and allow it to air dry completely.[1]

d. Data Acquisition:

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.

  • Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_matrix_prep Matrix Preparation cluster_spotting Sample Spotting cluster_analysis Data Acquisition Purification Purify Conjugate Concentration Adjust Concentration (1 mg/mL) Purification->Concentration Mix Mix Sample and Matrix Concentration->Mix Matrix Prepare Saturated Sinapinic Acid Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Analysis MALDI-TOF MS Analysis Spot->Analysis

Fig. 1: MALDI-TOF MS Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing the purity and quantity of PEGylated proteins.[5][] Size-Exclusion Chromatography (SEC) is particularly effective as it separates molecules based on their size, allowing for the resolution of the larger PEGylated conjugate from the smaller, unconjugated biomolecule.[7][8]

a. Instrumentation:

  • An HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of the protein and its conjugate.

b. Mobile Phase:

  • A buffer system that is compatible with the protein and does not interfere with detection. A common mobile phase is phosphate-buffered saline (PBS).

c. Sample Preparation:

  • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of standards of the unconjugated protein at known concentrations.

d. Chromatographic Conditions:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a defined volume of the filtered reaction mixture.

  • Monitor the elution profile at a wavelength where the protein absorbs (typically 280 nm).

e. Data Analysis:

  • The conjugated protein will elute earlier than the unconjugated protein due to its larger size.

  • The peak areas can be used to quantify the percentage of conjugated and unconjugated protein.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_detection Detection & Analysis SamplePrep Filter Sample Inject Inject Sample SamplePrep->Inject ColumnEquil Equilibrate SEC Column ColumnEquil->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection (280 nm) Elute->Detect Analyze Quantify Peak Areas Detect->Analyze

Fig. 2: HPLC-SEC Experimental Workflow.
NMR Spectroscopy

Proton NMR (¹H NMR) can be used to confirm the structure of the this compound conjugate and to quantify PEGylated species.[9][10] The characteristic signals of the PEG moiety and the biomolecule can be identified in the spectrum of the conjugate.

a. Sample Preparation:

  • The purified conjugate should be buffer-exchanged into a deuterated solvent (e.g., D₂O) to minimize the solvent signal in the ¹H NMR spectrum.

  • The sample concentration should be sufficiently high for good signal-to-noise, typically in the range of 1-10 mg/mL.

b. Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer.

  • The spectral width should be set to encompass all expected proton signals.

c. Data Analysis:

  • Identify the characteristic sharp and intense signal of the ethylene (B1197577) glycol repeating units of the PEG chain (typically around 3.6 ppm).[11]

  • Look for the appearance of new signals or shifts in existing signals of the biomolecule that are consistent with the covalent attachment of the this compound moiety.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Purify Purify Conjugate BufferEx Buffer Exchange to D₂O Purify->BufferEx Acquire Acquire ¹H NMR Spectrum BufferEx->Acquire IdentifySignals Identify PEG & Biomolecule Signals Acquire->IdentifySignals ConfirmShifts Confirm Chemical Shifts IdentifySignals->ConfirmShifts

Fig. 3: NMR Spectroscopy Experimental Workflow.
FTIR Spectroscopy

FTIR spectroscopy is a rapid method to confirm the formation of new chemical bonds upon conjugation.[12] For instance, if the this compound is conjugated to a primary amine on a protein, the formation of an amide bond can be detected.

a. Sample Preparation:

  • The sample can be analyzed as a solid (e.g., lyophilized powder mixed with KBr) or in solution.

  • A spectrum of the unconjugated biomolecule and the this compound reagent should also be acquired for comparison.

b. Data Acquisition:

  • Acquire the FTIR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

c. Data Analysis:

  • Compare the spectrum of the conjugate to the spectra of the starting materials.

  • Look for the appearance of a new characteristic peak for the amide I bond (C=O stretching) around 1650 cm⁻¹ and the amide II bond (N-H bending) around 1550 cm⁻¹. The presence of the carbonyl group from the -COOH in the this compound can be observed around 1700 cm⁻¹.[13]

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Comparison PrepareSample Prepare Solid or Liquid Sample AcquireSpectra Acquire FTIR Spectra of Conjugate & Starting Materials PrepareSample->AcquireSpectra Compare Compare Spectra AcquireSpectra->Compare Identify Identify New Amide Peaks Compare->Identify

Fig. 4: FTIR Spectroscopy Experimental Workflow.

Alternatives to this compound

While this compound is a common PEGylation reagent, a variety of other PEG derivatives with different functional groups are available for bioconjugation. These include NHS esters, maleimides, and alkynes for click chemistry.[14] Additionally, concerns about the potential immunogenicity of PEG have led to the development of alternative polymers such as poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) and zwitterionic polymers like poly(carboxybetaine).[15] The choice of an alternative will depend on the specific application, the desired properties of the conjugate, and the functional groups available on the biomolecule.

Conclusion

A multi-faceted analytical approach is crucial for the robust confirmation of this compound conjugation. Mass spectrometry provides definitive evidence of covalent modification and the degree of PEGylation. HPLC is essential for assessing purity and quantifying conjugation efficiency. NMR and FTIR offer valuable structural information. By employing a combination of these techniques, researchers can ensure the quality and consistency of their PEGylated biomolecules, which is paramount for their application in research, diagnostics, and therapeutics.

References

Enhancing Peptide Therapeutics: A Comparative Guide to F-Peg2-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide-based therapeutics is paramount to improving their clinical viability. The conjugation of peptides with short polyethylene (B3416737) glycol (PEG) linkers, such as 2-(2-(Fmoc-amino)ethoxy)acetic acid (F-Peg2-COOH), has emerged as a key strategy to enhance their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the biological activity of this compound conjugated peptides against their unconjugated counterparts and other alternatives, supported by experimental data and detailed protocols.

The inherent limitations of native peptides, including rapid enzymatic degradation and short circulating half-lives, often hinder their therapeutic potential. PEGylation, the process of attaching PEG chains to a molecule, is a well-established method to overcome these challenges. While long-chain PEGs can sometimes negatively impact bioactivity due to steric hindrance, short linkers like this compound offer a balance between improved stability and retained or even enhanced biological function.

Performance Comparison: The Impact of this compound Conjugation

The conjugation of this compound to a peptide can significantly alter its biological characteristics. The following tables summarize quantitative data from studies on the integrin-targeting peptide A20FMDV2 and a peptide antagonist of the neonatal Fc receptor (FcRn), illustrating the effects of PEGylation.

Case Study 1: Integrin αvβ6-Targeting Peptide (A20FMDV2)

The A20FMDV2 peptide is a known ligand for integrin αvβ6, a receptor implicated in cancer progression. Studies have explored how modifying this peptide with PEG linkers of varying lengths affects its stability and binding affinity.

Table 1: Stability of A20FMDV2 Peptide Analogues in Human Plasma

Peptide AnalogueModification% Intact after 24h in Human Plasma
A20FMDV2Unconjugated~73%
PEG2-A20FMDV2 This compound Conjugated Highly Stable
PEG5-A20FMDV2F-Peg5-COOH ConjugatedHighly Stable
PEG20-A20FMDV2F-Peg20-COOH ConjugatedLess Stable than shorter PEGs

Data adapted from a 2022 study on A20FMDV2 analogues. "Highly Stable" indicates that the PEG2 and PEG5 analogues showed greater resistance to degradation compared to longer PEG chains.[1]

Table 2: Relative Binding Affinity of A20FMDV2 Peptide Analogues for Integrin αvβ6

Peptide AnalogueModificationRelative Binding Affinity
A20FMDV2UnconjugatedHigh
PEG2-A20FMDV2 This compound Conjugated Higher than longer PEGs
PEG5-A20FMDV2F-Peg5-COOH ConjugatedHigher than longer PEGs
PEG15-A20FMDV2F-Peg15-COOH ConjugatedLower
PEG20-A20FMDV2F-Peg20-COOH ConjugatedLower

Data adapted from a 2022 study on A20FMDV2 analogues. The study noted that longer PEG chains were less tolerated, leading to a loss in activity.[1]

These findings suggest that for the A20FMDV2 peptide, conjugation with a short PEG2 linker enhances stability in human plasma without compromising, and in some cases improving, the binding affinity to its target integrin.

Case Study 2: Peptide Antagonist of the Neonatal Fc Receptor (FcRn)

The neonatal Fc receptor (FcRn) plays a crucial role in extending the half-life of IgG antibodies. Peptide antagonists of FcRn are being investigated for the treatment of autoimmune diseases. A 2011 study compared the in vitro and in vivo efficacy of an unconjugated FcRn peptide antagonist with its PEGylated forms.

Table 3: In Vitro and In Vivo Efficacy of an FcRn Peptide Antagonist and its PEGylated Conjugates

PeptidePEG Size (kDa)In Vitro IC50 (nM)In Vivo Efficacy (% hIgG remaining at 240h)
Unconjugated PeptideN/A4.6 ± 2.925%
PEGylated Peptide 5 8.2 ± 2.7 Lower than unconjugated
PEGylated Peptide1018 ± 4.2Lower than unconjugated
PEGylated Peptide2033 ± 14Optimal
PEGylated Peptide3056 ± 18Optimal
PEGylated Peptide40120 ± 41Optimal

Data adapted from a 2011 study on FcRn peptide antagonists. While in vitro activity was compromised by PEGylation, the in vivo efficacy of conjugates with 20-40 kDa PEGs was superior to the unconjugated peptide.[2]

This study highlights a common trade-off where a decrease in in vitro potency can be outweighed by significantly improved in vivo performance due to enhanced pharmacokinetics conferred by PEGylation. Although this study did not specifically use a PEG2 linker, it demonstrates the principle of how PEGylation can translate to improved therapeutic outcomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis, purification, and biological evaluation of this compound conjugated peptides.

Synthesis of this compound Conjugated Peptides

Method: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with an N-terminal this compound modification using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-NH-(CH2CH2O)2-CH2-COOH (this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • This compound Conjugation: For the final coupling step, use this compound instead of an Fmoc-amino acid.

  • Final Fmoc Deprotection: Remove the Fmoc group from the terminal PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then ready for purification.

cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotect1->CoupleAA Wash1 Wash with DMF CoupleAA->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Deprotect2 Fmoc Deprotection Repeat->Deprotect2 n cycles CouplePEG Couple this compound Deprotect2->CouplePEG Wash2 Wash with DMF CouplePEG->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Purify Purify Peptide Cleave->Purify

This compound Peptide Synthesis Workflow
Purification and Characterization

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 40 minutes.

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight of the this compound conjugated peptide.

Biological Activity Assays

Serum Stability Assay:

  • Incubate the purified this compound conjugated peptide and the unconjugated control peptide in human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum mixture.

  • Quench the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t½) of the peptides in serum.

In Vitro Binding Affinity Assay (Competition ELISA):

  • Coat a 96-well plate with the target protein (e.g., integrin αvβ6).

  • Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

  • Add a fixed concentration of a labeled (e.g., biotinylated) version of the peptide along with varying concentrations of the unlabeled this compound conjugated peptide or the unconjugated control peptide.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound peptides.

  • Add a secondary detection reagent that binds to the labeled peptide (e.g., streptavidin-HRP for a biotinylated peptide).

  • Add a substrate and measure the resulting signal (e.g., absorbance).

  • Calculate the IC50 value, which is the concentration of the unlabeled peptide required to inhibit 50% of the labeled peptide's binding.

Signaling Pathways of PEGylated Peptides

The conjugation of a peptide can influence its interaction with cell surface receptors and subsequent downstream signaling. For instance, RGD peptides, which bind to integrins, are known to modulate signaling pathways involved in cell adhesion, migration, and proliferation. While specific signaling studies on this compound conjugated peptides are limited, it is hypothesized that by improving the peptide's stability and target engagement, PEGylation can lead to a more sustained activation or inhibition of these pathways.

For an RGD peptide, binding to an integrin like αvβ3 can trigger the recruitment of focal adhesion kinase (FAK) and Src kinase to the cell membrane. This leads to the phosphorylation of FAK and the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell survival and proliferation, and the PI3K-Akt pathway, which is also involved in cell survival and growth.

cluster_pathway Integrin-Mediated Signaling Pathway PegRGD This compound-RGD Peptide Integrin Integrin αvβ3 PegRGD->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src Integrin->Src Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration FAK->Migration Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothesized Integrin Signaling by a PEGylated RGD Peptide

Conclusion

The conjugation of peptides with this compound represents a valuable strategy for enhancing their therapeutic properties. As demonstrated by the case studies, this modification can lead to improved serum stability and, in some instances, favorable binding affinities, ultimately translating to better in vivo efficacy. The provided experimental protocols offer a foundation for the synthesis, purification, and evaluation of these modified peptides. Further research into the specific effects of this compound conjugation on a wider range of peptides and their corresponding signaling pathways will continue to advance the development of next-generation peptide-based drugs.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., in the acidic environment of the lysosome).[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[3]
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[3]
Plasma Stability Generally lower, with potential for premature drug release.[4]Generally higher, leading to a more stable ADC in circulation.[2]
Bystander Effect High, due to the release of membrane-permeable payload.Low to negligible, as the released payload is often charged and less permeable.[5]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[4]Lower potential due to higher stability and limited bystander effect.[2]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[5]May be less effective against antigen-negative cells within the tumor.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated from the antibody.

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside the target cell.[6] This controlled release can be triggered by:

  • Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.

  • pH: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) can hydrolyze acid-labile linkers such as hydrazones.

  • Redox environment: The high concentration of reducing agents like glutathione (B108866) in the cytoplasm can cleave disulfide-based linkers.

This targeted release allows for the delivery of the unmodified, potent payload directly at the site of action.

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload.[6] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone itself within the lysosome after the ADC is internalized by the target cell.[3] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Linker Cleavage (Enzymatic/pH) Lysosome_C->Cleavage Payload_Release_C Active Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect Membrane Permeable Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Complex Release Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

ADC Payload Release Mechanisms

Quantitative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies comparing cleavable and non-cleavable ADCs. It is important to note that this data is compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited in published literature.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50
Anti-CD30-vc-MMAECleavable (vc)Karpas 299CD30~10 ng/mL
Anti-CD30-mc-MMAFNon-cleavable (mc)Karpas 299CD30~30 ng/mL
Anti-HER2-vc-MMAECleavable (vc)SK-BR-3HER20.5-5 nM
Anti-HER2-mc-MMAFNon-cleavable (mc)SK-BR-3HER21-10 nM

vc: valine-citrulline, mc: maleimidocaproyl, MMAE: monomethyl auristatin E, MMAF: monomethyl auristatin F

In Vivo Efficacy (Xenograft Models)
ADC ConstructLinker TypeXenograft ModelEfficacy Outcome
Anti-CD70-vc-MMAECleavable (vc)786-O (renal)Tumor regression at 1 mg/kg
Anti-CD70-mc-MMAFNon-cleavable (mc)786-O (renal)Tumor stasis at 3 mg/kg
Anti-5T4-vc-MMAECleavable (vc)MDA-MB-468 (breast)Complete tumor regression at 3 mg/kg
Anti-5T4-mc-MMAFNon-cleavable (mc)MDA-MB-468 (breast)Tumor growth delay at 3 mg/kg
Pharmacokinetic Parameters (Preclinical)
ADC ConstructLinker TypeHalf-Life (days)Clearance (mL/day/kg)
Anti-CD22-vc-MMAECleavable (vc)~3-4~15-20
Anti-CD22-mc-MMAFNon-cleavable (mc)~5-7~8-12
Clinical Toxicity (Meta-analysis of Commercially Available ADCs)
Adverse Event (Grade ≥3)Cleavable Linker ADCs (N=2,985)Non-cleavable Linker ADCs (N=4,894)
Any Adverse Event 47% 34%
NeutropeniaSignificantly higherLower
AnemiaSignificantly higherLower

Data adapted from a meta-analysis of 40 clinical trials involving 11 commercially available ADCs.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium. Add the dilutions to the cells.

  • Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[7][8]

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADC and controls (typically via intravenous injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.[9][10]

Plasma Stability Assay (LC-MS)

This assay determines the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity beads.

  • Reduction: Elute and reduce the ADC to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the distribution of drug-conjugated and unconjugated antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point to assess the rate of drug deconjugation.[11][12][13]

Bystander Effect Assay (Co-culture)

This assay quantifies the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC and control antibodies

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells at various ratios in a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells alone.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Compare the viability of Ag- cells in the co-culture to the monoculture to determine the extent of bystander killing.[14][15]

cluster_workflow General Experimental Workflow for ADC Comparison In_Vitro In Vitro Characterization Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Stability Plasma Stability Assay (DAR over time) In_Vitro->Stability In_Vivo In Vivo Evaluation Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Toxicity Assessment (Body Weight, MTD) In_Vivo->Toxicity PK Pharmacokinetic Analysis PK_Profile PK Profiling (Half-life, Clearance) PK->PK_Profile

References

Safety Operating Guide

Navigating the Disposal of F-Peg2-cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Hazard and Disposal Information

Based on the data for the structurally similar F-PEG2-SO2-COOH, researchers should handle F-Peg2-cooh with caution, recognizing its potential for environmental toxicity. The following table summarizes the critical safety and disposal information.

Hazard CategoryGHS ClassificationPrecautionary StatementDisposal Method
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.[1]

It is imperative to note that while pure polyethylene (B3416737) glycol is biodegradable, the functional groups (fluorine and carboxylic acid) in this compound can significantly alter its environmental impact, necessitating a more cautious disposal approach than for unmodified PEG[2].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

  • Waste Characterization : Although pure PEG is generally non-hazardous, due to the presence of fluorine and the compound's classification as very toxic to aquatic life, this compound waste should be treated as hazardous chemical waste. If it has been mixed with other substances, the entire mixture must be characterized to identify all potential hazards.

  • Container Management :

    • Use designated, leak-proof, and clearly labeled containers for this compound waste. The label should prominently display "Hazardous Waste" and identify the contents.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep containers securely closed when not in use.

  • Storage : Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal :

    • Do not dispose of this compound down the drain or in regular trash[2][3]. This is critical to prevent the release of this aquatic toxin into wastewater systems[2].

    • Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal contractor.

    • Ensure all necessary documentation, such as a hazardous waste manifest, is completed in accordance with regulatory requirements.

  • Empty Container Disposal : Handle uncleaned containers as you would the product itself. They should be disposed of through the same hazardous waste stream or decontaminated according to an approved protocol before being discarded or recycled.

Experimental Workflow for Disposal

The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

F_Peg2_cooh_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste: Pure or Mixed? start->characterize pure Pure this compound characterize->pure Pure mixed Mixed with other chemicals characterize->mixed Mixed containerize Containerize in Labeled, Leak-Proof Container pure->containerize evaluate_mixture Evaluate Hazards of Mixture mixed->evaluate_mixture evaluate_mixture->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Disposal by Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure that its disposal is conducted in a manner that is safe for both laboratory personnel and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.

References

Navigating the Safe Handling and Disposal of F-Peg2-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like F-Peg2-cooh are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles or a face shieldPolycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are suitable for handling acids. Gloves must be inspected before use[2].
Body Laboratory coatA standard lab coat is sufficient for handling small quantities.
Respiratory Use in a well-ventilated areaA chemical fume hood is recommended to minimize inhalation of any potential dust or aerosols.

Operational Plan: A Step-by-Step Guide to Handling this compound

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) for F-PEG2-SO2-COOH prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent (e.g., DMSO, DMF) handle_weigh->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean After experiment completion post_ppe Remove and Dispose of PPE Properly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

The disposal of this compound and its contaminated materials must be managed responsibly to prevent environmental contamination, particularly given the persistence of fluorinated compounds.

Waste Segregation and Collection

All waste materials, including the chemical itself, any contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, should be treated as hazardous waste.

Waste Type Container Labeling
Solid Waste Designated, sealed, and leak-proof container"Hazardous Waste," "this compound," and the date of accumulation.
Liquid Waste Designated, sealed, and leak-proof solvent-compatible container"Hazardous Waste," "this compound in [Solvent Name]," and the date of accumulation.
Disposal Procedure

The following flowchart details the decision-making process for the proper disposal of this compound waste.

start End of Experiment segregate Segregate Solid and Liquid Waste start->segregate label_solid Label Solid Waste Container segregate->label_solid label_liquid Label Liquid Waste Container segregate->label_liquid store Store in Designated Hazardous Waste Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end Waste Disposed of by EHS contact_ehs->end

Caption: Decision-making workflow for the disposal of this compound.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

  • In case of a spill, evacuate the area, and if it is a large spill, contact your institution's emergency response team. For small spills, use an absorbent material, collect it into a hazardous waste container, and clean the area thoroughly.

By adhering to these safety and logistical protocols, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.